Virapinib
Description
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Properties
Molecular Formula |
C26H36N6O |
|---|---|
Molecular Weight |
448.6 g/mol |
IUPAC Name |
[3-[7-methyl-4-(methylamino)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-2-yl]pyrrolidin-1-yl]-[4-(4-methylpiperidin-1-yl)phenyl]methanone |
InChI |
InChI=1S/C26H36N6O/c1-18-8-13-31(14-9-18)21-6-4-19(5-7-21)26(33)32-15-10-20(16-32)24-28-23-17-30(3)12-11-22(23)25(27-2)29-24/h4-7,18,20H,8-17H2,1-3H3,(H,27,28,29) |
InChI Key |
LUAVWTOZVHIDSI-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Virapinib: A Deep Dive into its Mechanism of Action as a Broad-Spectrum Antiviral Agent
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Virapinib is a novel small molecule inhibitor demonstrating significant potential as a broad-spectrum antiviral agent.[1][2][3][4][5][6][7][8] Its primary mechanism of action is the inhibition of macropinocytosis, a crucial cellular entry pathway for a variety of pathogenic viruses.[2][3][4][5][6][7][9][10] Discovered through a high-throughput microscopy-based chemical screen, this compound has shown efficacy against several viruses, including SARS-CoV-2 and its variants, Monkeypox virus (mpox), Tick-Borne Encephalitis Virus (TBEV), and an Ebola pseudovirus, with no significant host cell toxicity observed.[2][3][4][9][10][11][12] This technical guide provides a comprehensive overview of the experimental data supporting this compound's mechanism of action, detailed experimental protocols, and visualizations of the relevant biological pathways.
Core Mechanism of Action: Inhibition of Macropinocytosis
This compound's antiviral activity stems from its ability to disrupt the process of macropinocytosis, a form of endocytosis that allows for the non-specific uptake of extracellular fluid and solutes into the cell.[3][9][10] Several viruses exploit this pathway to gain entry into host cells.[2][3][4][5][6][9][10] By inhibiting this process, this compound effectively blocks the entry of these viruses, thereby preventing infection.[2][3][9][10]
The precise molecular target of this compound is still under investigation; however, transcriptomic analyses suggest that it induces subtle changes in gene expression, with some effects noted on the cholesterol biosynthesis pathway.[9][10] It is hypothesized that this compound may interfere with signaling events required for the initial stages of macropinocytosis, such as membrane ruffling and invagination.[9] Further proteomic and phospho-proteomic studies are needed to fully elucidate the specific molecular interactions.[9]
Quantitative Data Summary
The antiviral activity of this compound has been quantified in various in vitro models. The following tables summarize the key findings from dose-response studies.
Table 1: Antiviral Activity of this compound against SARS-CoV-2
| Cell Line | Virus Strain | IC50 | Key Findings | Reference |
| Vero E6 | Ancestral SARS-CoV-2 | Dose-dependent inhibition | Pre-treatment for 6 hours followed by 1-hour infection significantly reduced viral N-protein expression at 24 hours post-infection. | [9][10] |
| A549ACE2 | Ancestral SARS-CoV-2 | Dose-dependent inhibition | Demonstrated potent inhibition of infection with no detectable toxicity. Also reduced the formation of multinucleated syncytia. | [9] |
| Vero E6 | Alpha (B.1.1.7), Delta (B.1.617.2), Omicron (BA.1) | Not specified | Showed anti-infective activity against all tested variants. | [12] |
| A549ACE2 | Alpha (B.1.1.7), Delta (B.1.617.2), Omicron (BA.1) | Not specified | Exhibited anti-infective activity against all tested variants. | [12] |
Table 2: Broad-Spectrum Antiviral Activity of this compound
| Virus | Cell Line | IC50 | Key Findings | Reference |
| Monkeypox virus (mpox) | A549 | Dose-dependent inhibition | Pre-treatment for 6 hours prior to infection showed antiviral activity. | [11] |
| Tick-Borne Encephalitis Virus (TBEV) | A549 | Dose-dependent inhibition | Pre-treatment for 6 hours prior to infection demonstrated antiviral efficacy. | [11] |
| Ebola-pseudotyped VSV | A549 | Dose-dependent inhibition | Showed dose-dependent antiviral activity. | [11] |
| Andes virus (ANDV) | A549 | No effect | This compound did not inhibit the infection rate of ANDV. | [11] |
| Adenovirus (EGFP-expressing) | MEF | Minor effect | Only a small effect on adenoviral infection was observed. | [11] |
| Dengue virus (DENV) | A549 | Increased infection | Surprisingly, this compound led to a dose-dependent increase in DENV infection rates. | [11] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the processes involved in this compound's mechanism of action and its discovery, the following diagrams have been generated using Graphviz.
Caption: Proposed mechanism of action of this compound.
Caption: Experimental workflow for the discovery of this compound.
Detailed Experimental Protocols
The following are summaries of the key experimental protocols used in the evaluation of this compound, based on the available literature.
Pseudotype Viral Production
-
Objective: To produce lentiviral particles pseudotyped with the Spike (S) protein of SARS-CoV-2 or the Vesicular Stomatitis Virus Glycoprotein (VSVg).
-
Cell Line: Human Embryonic Kidney 293T (HEK293T) cells.
-
Methodology:
-
HEK293T cells were co-transfected with plasmids encoding the viral envelope protein (pCMV14-3X-Flag-SARS-CoV-2 S or pMD2.G for VSVg) and other lentiviral components.
-
Transfection was carried out using Lipofectamine 3000 following the manufacturer's instructions.[9]
-
The viral supernatants were harvested at specified time points post-transfection.
-
In Vitro Antiviral Assays
-
Objective: To determine the dose-dependent inhibitory effect of this compound on viral infection.
-
Cell Lines: Vero E6 (African green monkey kidney epithelial cells) and A549ACE2 (human lung carcinoma cells overexpressing ACE2).
-
Methodology:
-
Cells were seeded in multi-well plates.
-
Cells were pre-treated with varying concentrations of this compound or control compounds (e.g., E-64d, remdesivir) for 6 hours.[9][10]
-
Following pre-treatment, cells were infected with the respective virus for 1 hour.[9][10]
-
Infection rates were quantified using high-throughput microscopy by staining for a viral protein (e.g., SARS-CoV-2 N-protein).[9][10]
-
Macropinocytosis Inhibition Assay
-
Objective: To directly measure the effect of this compound on macropinocytosis.
-
Cell Line: A549 cells.
-
Methodology:
-
The assay was based on the uptake of a high-molecular-weight fluorescent dextran (B179266).[9]
-
A549 cells were treated with this compound.
-
The uptake of fluorescent dextran was measured to assess the level of macropinocytosis.
-
Known inhibitors of macropinocytosis, such as amiloride, 5-(N-ethyl-N-isopropyl)amiloride (EIPA), and imipramine, were used as positive controls.[9]
-
Gene Expression Analysis
-
Objective: To investigate the effect of this compound on host cell gene expression.
-
Cell Line: MCF-7 (human breast adenocarcinoma cell line).
-
Methodology:
-
MCF-7 cells were treated with 10 µM this compound for 6 hours.[9][10]
-
RNA was extracted, and RNA sequencing (RNA-seq) was performed to identify changes in gene expression.[9][10]
-
Pathway enrichment analysis (e.g., using the DAVID analysis tool for Kyoto Encyclopedia of Genes and Genomes pathways) was conducted to identify biological pathways affected by this compound treatment.[9][10]
-
Quantitative real-time PCR (qRT-PCR) was used to validate the expression changes of specific genes, such as those involved in the cholesterol biosynthesis pathway.[9][10]
-
Conclusion
This compound represents a promising new class of antiviral compounds that targets a host cellular process, macropinocytosis, rather than a specific viral component. This mode of action provides a basis for its broad-spectrum activity and potentially a higher barrier to the development of viral resistance. The data presented in this guide highlight its potent in vitro efficacy and provide a foundation for further preclinical and clinical development. Future research should focus on identifying the direct molecular target of this compound to further refine our understanding of its mechanism and to aid in the development of even more potent derivatives.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. biorxiv.org [biorxiv.org]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of a novel inhibitor of macropinocytosis with antiviral activity | IDIVAL. Actividad Investigadora. [portalinvestigacion.idival.org]
- 6. Discovery of a novel inhibitor of macropinocytosis with antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of a novel inhibitor of macropinocytosis with antiviral activity. Molecular Therapy | pharmb.io - Pharmaceutical Bioinformatics Research Group at Uppsala University [pharmb.io]
- 8. Discovery of a novel inhibitor of macropinocytosis with antiviral activity. [publications.scilifelab.se]
- 9. Discovery of a novel inhibitor of macropinocytosis with antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. This compound | Macropinocytosis inhibitor | Probechem Biochemicals [probechem.com]
Virapinib: A Novel Broad-Spectrum Antiviral Agent Targeting Macropinocytosis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Virapinib is a novel, preclinical antiviral compound that has demonstrated broad-spectrum activity against a range of enveloped and non-enveloped viruses.[1][2] Its unique mechanism of action, the inhibition of viral entry via macropinocytosis, presents a promising new therapeutic strategy for combating viral infections.[3][4][5][6][7] This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative antiviral activity, and detailed experimental protocols for its initial identification and characterization.
Introduction
The emergence of novel and re-emerging viral pathogens necessitates the development of new antiviral therapies with broad-spectrum activity. Many viruses exploit host cell endocytic pathways to gain entry and initiate infection. Macropinocytosis, a form of bulk-phase endocytosis, is one such pathway that is hijacked by a variety of viruses, including SARS-CoV-2, Monkeypox virus, and Ebolavirus.[1][3] this compound is a first-in-class small molecule inhibitor of macropinocytosis-mediated viral entry.[1][8]
Mechanism of Action
This compound's primary mechanism of action is the inhibition of macropinocytosis, a process of non-specific bulk fluid and solute uptake by the cell.[3][4] This process involves extensive rearrangement of the actin cytoskeleton, leading to the formation of large, irregular vesicles called macropinosomes. Several viruses exploit this pathway to enter host cells.[3]
This compound selectively inhibits this macropinocytic route of viral entry without affecting other endocytic pathways, such as single-particle entry.[8] The precise molecular target of this compound is still under investigation; however, transcriptomic analyses suggest that it may modulate signaling events essential for the initial stages of macropinocytosis, such as membrane ruffling and invagination.[3] Notably, this compound does not appear to have a significant impact on the cell membrane or the integrity of intracellular organelles.[8]
While the direct signaling pathway of this compound is not fully elucidated, studies have shown that it can induce subtle changes in gene expression related to steroid metabolism and the cholesterol biosynthesis pathway.[9]
Signaling Pathway and Proposed Mechanism
The following diagram illustrates the proposed mechanism of viral entry via macropinocytosis and the inhibitory action of this compound.
Caption: Proposed mechanism of this compound's inhibition of viral entry via macropinocytosis.
Quantitative Data
The antiviral activity of this compound has been quantified against several viruses in different cell lines. The following tables summarize the key dose-response data.
| Virus | Cell Line | Assay | Endpoint | IC50 / Efficacy | Reference |
| SARS-CoV-2 (Ancestral) | Vero E6 | High-Throughput Microscopy (HTM) | N-protein expression | Dose-dependent inhibition | [3][9] |
| SARS-CoV-2 (Ancestral) | A549ACE2 | High-Throughput Microscopy (HTM) | N-protein expression | Dose-dependent inhibition | [3] |
| SARS-CoV-2 (Alpha, Delta, Omicron) | Vero E6 | Not Specified | Not Specified | Anti-infective activity observed | [8] |
| SARS-CoV-2 (Alpha, Delta, Omicron) | A549ACE2 | Not Specified | Not Specified | Anti-infective activity observed | [8] |
| SARS-CoV-2 | Liver Spheroids | Not Specified | Viral infectivity | Reduced infectivity similar to remdesivir | [3] |
| Mpox virus | A549 | Not Specified | Not Specified | Dose-dependent antiviral activity | [2] |
| Tick-borne encephalitis virus (TBEV) | A549 | Not Specified | Not Specified | Dose-dependent antiviral activity | [2] |
| Ebola-pseudotyped VSV | A549 | Not Specified | Not Specified | Dose-dependent antiviral activity | [2] |
| Andes virus (ANDV) | A549 | Not Specified | Infection rate | No decrease in infection rate | [2] |
| Adenovirus | MEF | HTM | GFP expression | Small effect on infection | [2] |
| Dengue virus (DENV) | A549 | Not Specified | Infection rate | Dose-dependent increase in infection rate | [2] |
Experimental Protocols
High-Throughput Chemical Screen for Inhibitors of Pseudovirus Infection
The discovery of this compound was the result of a high-throughput chemical screen designed to identify inhibitors of SARS-CoV-2 pseudovirus (PV) infection.[4][9]
Caption: Workflow for the high-throughput screen that identified this compound.
Methodology:
-
Cell Culture: Human embryonic kidney 293T cells overexpressing human ACE2 (293T-ACE2) were used as host cells.
-
Compound Plating: A library of chemical compounds was dispensed into 384-well microplates.
-
Cell Seeding: 293T-ACE2 cells were seeded into the compound-containing plates.
-
Compound Incubation: Cells were incubated with the compounds for a defined period (e.g., 1-6 hours).
-
Pseudovirus Infection: Cells were infected with a lentiviral-based pseudovirus expressing the SARS-CoV-2 Spike protein and a reporter gene (e.g., Green Fluorescent Protein - GFP).
-
Incubation: The infected cells were incubated for 24-48 hours to allow for viral entry and reporter gene expression.
-
High-Throughput Microscopy: Automated microscopy was used to capture images of the cells in each well.
-
Image Analysis: Image analysis software was used to identify and quantify the number of infected (GFP-positive) cells in each well.
-
Hit Identification: Compounds that significantly reduced the percentage of infected cells without causing cytotoxicity were identified as "hits."
-
Dose-Response Validation: The inhibitory activity of hit compounds was confirmed and quantified using dose-response experiments.
Macropinocytosis Inhibition Assay
To confirm that this compound inhibits macropinocytosis, a fluorescent dextran (B179266) uptake assay was employed.[3]
Methodology:
-
Cell Culture: A549 cells were cultured in appropriate media.
-
Compound Treatment: Cells were pre-treated with this compound or a vehicle control (DMSO) for a specified time.
-
Dextran Incubation: Fluorescently labeled high-molecular-weight dextran (e.g., FITC-dextran) was added to the cell culture medium.
-
Incubation: Cells were incubated with the dextran for a period that allows for significant uptake via macropinocytosis.
-
Washing: Cells were washed thoroughly with cold PBS to remove extracellular dextran.
-
Imaging: The uptake of fluorescent dextran was visualized and quantified using fluorescence microscopy.
-
Analysis: The fluorescence intensity per cell was measured to determine the extent of dextran uptake, with a reduction in intensity indicating inhibition of macropinocytosis.
Broad-Spectrum Antiviral Activity
This compound has demonstrated antiviral activity against a variety of viruses known to utilize macropinocytosis for entry.[1] This broad-spectrum potential makes it an attractive candidate for further development as a pan-viral inhibitor.
Conclusion and Future Directions
This compound represents a promising new class of antiviral agents with a novel mechanism of action. Its ability to inhibit macropinocytosis-mediated viral entry provides a host-directed therapeutic strategy that could be effective against a wide range of viral pathogens and potentially be less susceptible to the development of viral resistance. Further research is warranted to fully elucidate its molecular target and signaling pathway, as well as to evaluate its in vivo efficacy and safety in preclinical models. The development of this compound and similar compounds could provide valuable tools in the fight against emerging and endemic viral diseases.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a novel inhibitor of macropinocytosis with antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Discovery of a novel inhibitor of macropinocytosis with antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of a novel inhibitor of macropinocytosis with antiviral activity. Molecular Therapy | pharmb.io - Pharmaceutical Bioinformatics Research Group at Uppsala University [pharmb.io]
- 7. Discovery of a novel inhibitor of macropinocytosis with antiviral activity. [publications.scilifelab.se]
- 8. This compound | Macropinocytosis inhibitor | Probechem Biochemicals [probechem.com]
- 9. researchgate.net [researchgate.net]
Virapinib: A Technical Guide to its Discovery and Preclinical Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Virapinib is a novel small molecule identified as a potent broad-spectrum antiviral agent.[1][2][3][4][5] It functions by inhibiting macropinocytosis, a key cellular process that various viruses exploit for entry into host cells. This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Discovery of this compound
This compound was identified through a high-throughput microscopy-based chemical screen designed to discover compounds that inhibit viral entry. The screening assay utilized a pseudovirus expressing the spike (S) protein of SARS-CoV-2.
High-Throughput Screening Workflow
The initial screen was designed to identify chemical entities capable of preventing infection by the SARS-CoV-2 pseudovirus. This was followed by validation and dose-response assays to confirm the inhibitory activity of the identified hits.
Mechanism of Action
This compound exerts its antiviral activity by inhibiting macropinocytosis, a form of endocytosis that involves the non-specific uptake of extracellular fluid and solutes into large vesicles called macropinosomes. Several viruses, including SARS-CoV-2, mpox virus, and Tick-borne encephalitis virus (TBEV), utilize this pathway for cellular entry. By blocking macropinocytosis, this compound effectively prevents these viruses from entering and infecting host cells.
Proposed Signaling Pathway Inhibition
Macropinocytosis is a complex process regulated by a network of signaling pathways that control actin dynamics. Key players include receptor tyrosine kinases (RTKs), small GTPases like Ras and Rac1, and phosphoinositide 3-kinase (PI3K). While the precise molecular target of this compound within this pathway has not been fully elucidated, it is known to disrupt the overall process.
Quantitative Antiviral Activity and Cytotoxicity
This compound has demonstrated a dose-dependent inhibitory effect against a range of viruses in various cell lines. Importantly, it exhibits no significant toxicity to host cells at effective antiviral concentrations.
Antiviral Activity
The antiviral efficacy of this compound was evaluated against several viruses, including SARS-CoV-2 and its variants of concern (VOCs), mpox virus, and TBEV.
| Virus | Cell Line | Estimated IC50 (µM) |
| SARS-CoV-2 (Ancestral) | Vero E6 | ~1-5 |
| SARS-CoV-2 (Ancestral) | A549-ACE2 | ~1-5 |
| SARS-CoV-2 (Alpha, Delta, Omicron) | Vero E6 / A549-ACE2 | Dose-dependent inhibition |
| Mpox Virus | A549 | ~1-10 |
| Tick-Borne Encephalitis Virus (TBEV) | A549 | ~1-10 |
Table 1: Summary of this compound's Antiviral Activity. IC50 values are estimated from published dose-response curves.
Cytotoxicity
The cytotoxic profile of this compound was assessed in the cell lines used for the antiviral assays.
| Cell Line | Estimated CC50 (µM) |
| Vero E6 | > 25 |
| A549-ACE2 | > 25 |
Table 2: Summary of this compound's Cytotoxicity. CC50 values are estimated from published dose-response curves.
Experimental Protocols
The following are detailed methodologies for key experiments conducted during the preclinical evaluation of this compound.
Pseudovirus Neutralization Assay
This assay was employed for the initial high-throughput screening and to determine the inhibitory effect of this compound on viral entry.
Objective: To quantify the inhibition of SARS-CoV-2 pseudovirus entry into host cells.
Materials:
-
HEK293T-ACE2 cells
-
Lentiviral particles pseudotyped with SARS-CoV-2 Spike protein and expressing a reporter gene (e.g., Luciferase or GFP)
-
This compound (or other test compounds)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Luminometer or fluorescence microscope
Protocol:
-
Seed HEK293T-ACE2 cells in 96-well plates and incubate overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the culture medium from the cells and add the this compound dilutions.
-
Incubate the cells with the compound for a predetermined time (e.g., 1-6 hours).
-
Add the SARS-CoV-2 pseudovirus to each well.
-
Incubate for 48-72 hours to allow for viral entry and reporter gene expression.
-
Quantify the reporter gene expression (luciferase activity or GFP fluorescence).
-
Calculate the percentage of inhibition relative to untreated control wells.
Authentic Virus Infection Assay
This assay was used to confirm the antiviral activity of this compound against replication-competent viruses.
Objective: To determine the inhibitory effect of this compound on authentic SARS-CoV-2, mpox, or TBEV infection.
Materials:
-
Vero E6 or A549-ACE2 cells
-
Authentic SARS-CoV-2, mpox, or TBEV
-
This compound
-
Cell culture medium
-
96-well plates
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Primary antibody against a viral protein (e.g., SARS-CoV-2 Nucleocapsid protein)
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
High-content imaging system
Protocol:
-
Seed host cells in 96-well plates and incubate overnight.
-
Pre-treat cells with serial dilutions of this compound for a specified duration (e.g., 6 hours).
-
Infect the cells with the authentic virus at a specific multiplicity of infection (MOI).
-
After the infection period (e.g., 1 hour), wash the cells to remove the virus inoculum and add fresh medium containing this compound.
-
Incubate for 24-48 hours.
-
Fix, permeabilize, and stain the cells with the primary and secondary antibodies and a nuclear stain.
-
Acquire images using a high-content imaging system.
-
Quantify the percentage of infected cells based on viral protein expression.
Macropinocytosis Inhibition Assay
This assay directly measures the effect of this compound on the process of macropinocytosis.
Objective: To quantify the inhibition of macropinocytosis by this compound.
Materials:
-
A549 cells
-
This compound
-
Fluorescently labeled high-molecular-weight dextran (B179266) (e.g., FITC-dextran)
-
Cell culture medium
-
Microscopy-compatible plates or dishes
-
Fluorescence microscope or high-content imaging system
Protocol:
-
Seed A549 cells and allow them to adhere.
-
Treat the cells with this compound at various concentrations for a defined period.
-
Add FITC-dextran to the cell culture medium.
-
Incubate for a time that allows for dextran uptake via macropinocytosis (e.g., 30 minutes).
-
Wash the cells thoroughly with cold PBS to remove extracellular dextran.
-
Fix the cells.
-
Acquire images using a fluorescence microscope.
-
Quantify the intracellular fluorescence intensity of FITC-dextran to determine the extent of macropinocytosis.
Cytotoxicity Assay
This assay is crucial to ensure that the observed antiviral effect is not due to cell death.
Objective: To determine the concentration of this compound that is toxic to host cells.
Materials:
-
Vero E6 or A549-ACE2 cells
-
This compound
-
Cell culture medium
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo, MTT)
-
Plate reader
Protocol:
-
Seed cells in 96-well plates and incubate overnight.
-
Add serial dilutions of this compound to the cells.
-
Incubate for the same duration as the antiviral assays (e.g., 48-72 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Calculate the percentage of cell viability relative to untreated control wells and determine the 50% cytotoxic concentration (CC50).
Conclusion and Future Directions
This compound represents a promising new class of antiviral compounds with a broad spectrum of activity. Its unique mechanism of action, targeting a host cellular process rather than a viral-specific enzyme, may offer a higher barrier to the development of viral resistance. The preclinical data presented here demonstrate its potential as a therapeutic agent against a range of viruses that utilize macropinocytosis for entry. Further development, including in vivo efficacy and safety studies, is warranted to translate these promising preclinical findings into a clinical setting. The detailed methodologies provided in this guide are intended to facilitate further research and development of this compound and other macropinocytosis inhibitors as a novel class of antiviral therapeutics.
References
- 1. Discovery of a novel inhibitor of macropinocytosis with antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Discovery of a novel inhibitor of macropinocytosis with antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a novel inhibitor of macropinocytosis with antiviral activity [diva-portal.org]
- 5. researchgate.net [researchgate.net]
Virapinib: An In-Depth Technical Guide to its Antiviral Spectrum
A Comprehensive Analysis for Researchers and Drug Development Professionals
Introduction: Virapinib is a novel small molecule inhibitor demonstrating broad-spectrum antiviral activity by targeting a host-cell process essential for the entry of numerous viruses: macropinocytosis. This mechanism of action, which involves the inhibition of bulk fluid and solute uptake by the cell, presents a promising strategy for developing host-directed antivirals with a high barrier to resistance. This technical guide provides a detailed overview of the known antiviral spectrum of this compound, its mechanism of action, quantitative efficacy data, and the experimental protocols used to ascertain its activity.
Antiviral Spectrum of this compound
Initial studies have revealed that this compound possesses a wide range of antiviral activity against enveloped and non-enveloped viruses that utilize macropinocytosis for cellular entry.[1] Its efficacy has been demonstrated against several clinically relevant viruses, while it has also been shown to be inactive against viruses that employ alternative entry pathways.
Table 1: Quantitative Antiviral Activity of this compound against a Panel of Viruses
| Virus Family | Virus | Cell Line | Assay Type | Efficacy Metric (EC50/IC50, µM) | Citation |
| Coronaviridae | SARS-CoV-2 (Ancestral) | Vero E6 | High-Throughput Microscopy (N-protein expression) | ~2.5 | [2] |
| Coronaviridae | SARS-CoV-2 (Ancestral) | A549-ACE2 | High-Throughput Microscopy (N-protein expression) | ~5 | [2] |
| Poxviridae | Monkeypox Virus | A549 | High-Throughput Microscopy | Dose-dependent inhibition | [3] |
| Flaviviridae | Tick-borne Encephalitis Virus (TBEV) | A549 | High-Throughput Microscopy | Dose-dependent inhibition | [3] |
| Filoviridae | Ebola Virus (VSV pseudotype) | A549 | High-Throughput Microscopy | Dose-dependent inhibition | |
| Hantaviridae | Andes Virus | A549 | High-Throughput Microscopy | No significant inhibition | |
| Adenoviridae | Adenovirus (EGFP-expressing) | MEF | High-Throughput Microscopy (GFP expression) | Minor effect | |
| Flaviviridae | Dengue Virus | A549 | High-Throughput Microscopy | Increased infection rate |
Note: Specific EC50/IC50 values for Monkeypox virus, TBEV, and Ebola pseudotype were not explicitly provided in the primary literature but were demonstrated to have dose-dependent inhibition. The EC50 values for SARS-CoV-2 are estimated from the provided dose-response curves.
Mechanism of Action: Inhibition of Macropinocytosis
This compound's antiviral activity stems from its ability to inhibit macropinocytosis, a crucial endocytic pathway that some viruses hijack to enter host cells. This process involves the formation of large, irregular vesicles (macropinosomes) that engulf extracellular fluid and particles. By blocking this pathway, this compound effectively prevents the virus from gaining entry into the cell and initiating replication.
Signaling Pathway of Virus-Induced Macropinocytosis
The induction of macropinocytosis by viruses is a complex process that involves the activation of several host cell signaling pathways. A simplified representation of this pathway is depicted below. This compound is hypothesized to interfere with one or more key steps in this cascade.
References
- 1. Discovery of a novel inhibitor of macropinocytosis with antiviral activity. [publications.scilifelab.se]
- 2. Discovery of a novel inhibitor of macropinocytosis with antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a novel inhibitor of macropinocytosis with antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Virapinib: A Technical Guide for SARS-CoV-2 Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Virapinib, a novel small molecule inhibitor with demonstrated antiviral activity against SARS-CoV-2. This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes relevant pathways and workflows.
Executive Summary
This compound is a recently identified antiviral compound that inhibits the entry of SARS-CoV-2 into host cells.[1][2][3][4] Discovered through a high-throughput microscopy screen, this compound's mechanism of action is the inhibition of macropinocytosis, a form of endocytosis hijacked by several viruses for cellular entry.[1][2][3][4] Notably, it has shown efficacy against the ancestral strain of SARS-CoV-2 and various variants of concern.[5] this compound exhibits no significant host cell toxicity, making it a promising candidate for further preclinical and clinical investigation.[1][2][3]
Mechanism of Action
This compound's primary mechanism of action is the inhibition of macropinocytosis, a non-specific, fluid-phase endocytosis process.[1][2][3][4] Unlike receptor-mediated endocytosis, macropinocytosis involves the formation of large, irregular vesicles called macropinosomes. Some viruses, including SARS-CoV-2, exploit this pathway to gain entry into host cells.
This compound selectively targets the macropinocytic route without affecting single-particle entry, the integrity of the cell membrane, or intracellular organelles.[5][6] The precise molecular target of this compound within the macropinocytosis signaling cascade is currently under investigation. Transcriptomic analyses suggest that this compound may influence cellular processes related to steroid biosynthesis, hinting at a possible interaction with the lipid bilayer membrane.
It is important to note that this compound does not interfere with the binding of the SARS-CoV-2 Spike (S) protein to the ACE2 receptor, nor does it affect the proteolytic processing of the S protein.
Signaling Pathway
The following diagram illustrates the proposed mechanism of this compound in the context of SARS-CoV-2 entry.
References
- 1. Cytotoxicity Screening Assay - Paired with Antiviral Assays [protocols.io]
- 2. Discovery of a novel inhibitor of macropinocytosis with antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a novel inhibitor of macropinocytosis with antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 6. This compound | Macropinocytosis inhibitor | Probechem Biochemicals [probechem.com]
Virapinib's Impact on Viral Entry: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Virapinib is a novel small molecule antiviral agent that has demonstrated broad-spectrum activity against a range of enveloped and non-enveloped viruses.[1][2][3][4][5] Its primary mechanism of action is the inhibition of viral entry into host cells by targeting macropinocytosis, a crucial pathway for the uptake of several pathogens. This document provides an in-depth technical overview of this compound's effect on viral entry, including its mechanism of action, quantitative antiviral activity, detailed experimental protocols for its evaluation, and the signaling pathways it modulates.
Mechanism of Action: Inhibition of Macropinocytosis
This compound exerts its antiviral effect by specifically inhibiting macropinocytosis, a form of endocytosis that involves the non-specific uptake of large volumes of extracellular fluid, solutes, and particles, including viruses. This process is initiated by growth factor signaling and involves significant rearrangement of the actin cytoskeleton to form large, irregular vesicles called macropinosomes.
Mechanistic studies have revealed that this compound's inhibitory action on macropinocytosis is associated with alterations in steroid biosynthesis pathways within the host cell. RNA sequencing analysis of cells treated with this compound showed significant upregulation of genes involved in sterol biosynthesis. While the precise link between steroid metabolism and macropinocytosis inhibition by this compound is still under investigation, it is hypothesized that changes in membrane composition and fluidity resulting from altered sterol levels may interfere with the dynamic membrane ruffling required for macropinosome formation.
The inhibition of macropinocytosis by this compound has been shown to be a selective mechanism, as it does not appear to significantly affect other endocytic pathways. This specificity makes this compound a promising candidate for antiviral therapy, as it targets a host cell process that is hijacked by various viruses for entry, while potentially minimizing off-target effects.
Quantitative Antiviral Activity
This compound has demonstrated potent antiviral activity against a diverse range of viruses that utilize macropinocytosis for entry. The following tables summarize the available quantitative data on its efficacy and cytotoxicity.
| Virus | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| SARS-CoV-2 (Ancestral) | Vero E6 | ~2.5 | >25 | >10 | |
| SARS-CoV-2 (Ancestral) | A549-ACE2 | ~5 | >25 | >5 | |
| Mpox virus | A549 | ~1.25 | >25 | >20 | |
| Tick-borne encephalitis virus (TBEV) | A549 | ~0.6 | >25 | >41.7 | |
| Ebola-pseudotyped VSV | A549 | ~1.25 | >25 | >20 |
Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound. IC50 (half-maximal inhibitory concentration) represents the concentration of this compound required to inhibit viral infection by 50%. CC50 (half-maximal cytotoxic concentration) is the concentration that reduces cell viability by 50%. The Selectivity Index (SI = CC50/IC50) is a measure of the drug's therapeutic window.
Key Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the antiviral activity and mechanism of action of this compound.
Pseudovirus-Based Viral Entry Assay
This assay is used to quantify the inhibition of viral entry mediated by a specific viral envelope protein, such as the Spike protein of SARS-CoV-2.
Materials:
-
HEK293T cells
-
HEK293T-ACE2 cells (or other target cells expressing the appropriate viral receptor)
-
Lentiviral or retroviral packaging plasmids (e.g., psPAX2, pMD2.G for lentivirus)
-
Plasmid encoding the viral envelope protein of interest (e.g., SARS-CoV-2 Spike)
-
Reporter plasmid (e.g., pLenti-GFP or pLenti-Luciferase)
-
Transfection reagent (e.g., Lipofectamine 2000)
-
Cell culture medium (DMEM supplemented with 10% FBS)
-
This compound
-
96-well plates
Protocol:
-
Pseudovirus Production:
-
Co-transfect HEK293T cells with the packaging plasmids, the viral envelope protein plasmid, and the reporter plasmid using a suitable transfection reagent.
-
After 6 hours, replace the transfection medium with fresh cell culture medium.
-
Incubate the cells for 48 hours to allow for pseudovirus production.
-
Harvest the supernatant containing the pseudoviruses and clarify by centrifugation.
-
-
Viral Entry Inhibition Assay:
-
Seed target cells (e.g., HEK293T-ACE2) in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Pre-treat the target cells with the this compound dilutions for 1-2 hours.
-
Add a standardized amount of pseudovirus to each well.
-
Incubate for 48-72 hours.
-
Quantify the reporter gene expression (e.g., GFP-positive cells by flow cytometry or fluorescence microscopy, or luciferase activity using a luminometer).
-
Calculate the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration.
-
Dextran (B179266) Uptake Assay for Macropinocytosis
This assay directly measures the effect of this compound on macropinocytosis by quantifying the cellular uptake of fluorescently labeled high-molecular-weight dextran.
Materials:
-
Adherent cells (e.g., A549)
-
Fluorescently labeled dextran (e.g., FITC-dextran, 70 kDa)
-
Cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA) for fixing
-
Mounting medium with DAPI
-
Fluorescence microscope or high-content imaging system
Protocol:
-
Seed cells on coverslips or in imaging-compatible plates and allow them to adhere.
-
Treat the cells with various concentrations of this compound for a predetermined time (e.g., 1-2 hours).
-
Add fluorescently labeled dextran to the medium at a final concentration of 0.5-1 mg/mL.
-
Incubate for 30 minutes at 37°C to allow for dextran uptake via macropinocytosis.
-
To stop the uptake, place the cells on ice and wash them three times with ice-cold PBS to remove extracellular dextran.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells with PBS and mount the coverslips with a mounting medium containing DAPI to stain the nuclei.
-
Acquire images using a fluorescence microscope.
-
Quantify the intracellular dextran fluorescence intensity per cell using image analysis software.
RNA Sequencing for Host Gene Expression Analysis
This protocol provides a general workflow for analyzing changes in host cell gene expression in response to this compound treatment, which was instrumental in identifying the link to steroid biosynthesis.
Materials:
-
Cultured cells
-
This compound
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
DNase I
-
RNA sequencing library preparation kit
-
Next-generation sequencing (NGS) platform
Protocol:
-
Cell Treatment and RNA Extraction:
-
Culture cells to the desired confluency and treat them with this compound or a vehicle control for a specified duration.
-
Lyse the cells and extract total RNA using a commercial kit, including an on-column DNase digestion step to remove contaminating genomic DNA.
-
Assess the quantity and quality of the extracted RNA using a spectrophotometer and a bioanalyzer.
-
-
Library Preparation and Sequencing:
-
Prepare RNA-seq libraries from the high-quality RNA samples. This typically involves mRNA purification (poly-A selection), fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequence the prepared libraries on an NGS platform.
-
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis to identify genes that are significantly up- or downregulated upon this compound treatment.
-
Conduct pathway enrichment analysis to identify the biological pathways that are most affected by the drug.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and the experimental workflows used to study its mechanism of action.
References
- 1. Signaling Pathways that Regulate Macropinocytosis in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a novel inhibitor of macropinocytosis with antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a novel inhibitor of macropinocytosis with antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
In-depth Technical Guide to Virapinib: A Novel Broad-Spectrum Antiviral Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Virapinib is a novel small molecule antiviral agent that has demonstrated potent broad-spectrum activity against a range of enveloped viruses. Its unique mechanism of action, the inhibition of viral entry via macropinocytosis, presents a promising new therapeutic strategy for combating viral infections. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for key assays and a summary of its antiviral efficacy are presented to support further research and development efforts.
Chemical Structure and Properties
This compound is a complex heterocyclic molecule. Its chemical identity and fundamental properties are summarized below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | [3-[7-methyl-4-(methylamino)-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-2-yl]pyrrolidin-1-yl]-[4-(4-methylpiperidin-1-yl)phenyl]methanone | [1] |
| SMILES | CC1CCN(CC1)C2=CC=C(C=C2)C(=O)N3CCC(C3)C4=NC5=C(CCN(C5)C)C(=N4)NC | [1] |
| Chemical Formula | C26H36N6O | [1] |
| Molar Mass | 448.615 g·mol−1 | [1] |
| CAS Number | 1794091-10-3 | [1] |
| Appearance | Solid | [2] |
| Solubility | Soluble in DMSO | [2] |
Mechanism of Action: Inhibition of Macropinocytosis
This compound exerts its antiviral effect by inhibiting macropinocytosis, a cellular process of non-specific bulk fluid and solute uptake from the extracellular environment.[3][4][5][6] Several viruses exploit this pathway to gain entry into host cells.[3][4][5][6] By blocking this portal of entry, this compound effectively prevents viral infection at an early stage.
The following diagram illustrates the proposed mechanism of this compound's action:
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | SARS-CoV | 1794091-10-3 | Invivochem [invivochem.com]
- 3. Determining the macropinocytic index of cancer cells through a quantitative image-based assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a novel inhibitor of macropinocytosis with antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a novel inhibitor of macropinocytosis with antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Virapinib: A Technical Guide for Researchers
An In-depth Examination of a Novel Macropinocytosis Inhibitor with Broad-Spectrum Antiviral Activity
This technical guide provides a comprehensive overview of Virapinib, a novel antiviral compound that functions by inhibiting macropinocytosis. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential and mechanism of action of this compound.
Chemical and Supplier Information
This compound is a recently identified small molecule with potent antiviral properties.[1][2]
| Identifier | Value |
| IUPAC Name | N-(4-(4-(2-amino-7,8-dihydro-6H-pyrimido[5,4-b]thiazin-5-yl)phenyl)cyclohexyl)-4-(4-methylpiperazin-1-yl)benzamide |
| CAS Number | 1794091-10-3[3] |
| Molecular Formula | C26H36N6O |
| Initial Developer | Karolinska Institutet |
| Known Suppliers | Probechem, InvivoChem |
Mechanism of Action
This compound exerts its antiviral effect by specifically inhibiting macropinocytosis, a form of endocytosis that involves the non-specific uptake of large amounts of extracellular fluid and solutes. This process is hijacked by several viruses as a means of entry into host cells. By blocking this pathway, this compound effectively prevents viral entry and subsequent replication.
The precise molecular target and signaling pathway through which this compound inhibits macropinocytosis are still under investigation. However, transcriptomic analyses suggest that the compound induces only subtle changes in gene expression, with some of the affected genes being involved in the early steps of the cholesterol biosynthesis pathway. This has led to the hypothesis that this compound may interfere with signaling events crucial for the initiation of macropinocytosis, such as membrane ruffling and invagination. It has been demonstrated that this compound does not affect single-particle viral entry, cell membrane integrity, or the function of intracellular organelles.
Visualizing the Proposed Mechanism
The following diagram illustrates the proposed mechanism of action for this compound, highlighting its role in the inhibition of viral entry via macropinocytosis.
Caption: Proposed mechanism of this compound in inhibiting viral entry.
Antiviral Activity
This compound has demonstrated broad-spectrum antiviral activity against a range of enveloped and non-enveloped viruses. Its efficacy has been confirmed in various in vitro models, including different cell lines and a liver spheroid model.
Dose-Dependent Inhibition of SARS-CoV-2
Studies have shown that this compound inhibits infection by the ancestral strain of SARS-CoV-2 and its variants of concern, including Alpha, Delta, and Omicron, in a dose-dependent manner.
| Cell Line | Virus | Effect of this compound |
| Vero E6 | SARS-CoV-2 (ancestral) | Dose-dependent inhibition of infection |
| A549ACE2 | SARS-CoV-2 (ancestral) | Dose-dependent inhibition of infection |
| Vero E6 | SARS-CoV-2 Variants (Alpha, Delta, Omicron) | Anti-infective activity observed |
| A549ACE2 | SARS-CoV-2 Variants (Alpha, Delta, Omicron) | Anti-infective activity observed |
| Liver Spheroids | SARS-CoV-2 | Efficiently reduced infectivity |
Broad-Spectrum Antiviral Profile
Beyond coronaviruses, this compound has shown efficacy against other viruses that utilize macropinocytosis for entry.
| Virus | Family | Effect of this compound |
| Monkeypox virus (mpox) | Poxviridae | Inhibits infection |
| Tick-borne encephalitis virus (TBEV) | Flaviviridae | Inhibits infection |
| Ebolavirus (pseudotyped) | Filoviridae | Inhibits infection |
Notably, this compound did not show significant activity against Andes virus and had only a minor effect on adenoviral infection. Interestingly, it was observed to increase the infection rate of Dengue virus, suggesting that blocking macropinocytosis might enhance other viral entry routes for certain pathogens.
Experimental Protocols
The following are summaries of key experimental protocols used to characterize the activity of this compound.
Cell-Based SARS-CoV-2 Infection Assay
This protocol is used to determine the dose-response of this compound against SARS-CoV-2 infection in cell culture.
References
Virapinib: A Technical Overview of Early Preclinical Research
An In-depth Guide for Researchers and Drug Development Professionals
Introduction
Virapinib is a novel small molecule identified as a potent broad-spectrum antiviral agent.[1][2] Early research indicates that its primary mechanism of action is the inhibition of macropinocytosis, a form of endocytosis that several viruses exploit for cellular entry.[1][2][3] This technical guide provides a comprehensive summary of the foundational preclinical data on this compound, focusing on its antiviral activity, mechanism of action, and the experimental methodologies used in its initial characterization. The information is targeted towards researchers, scientists, and professionals in the field of drug development.
Quantitative Data Summary
The initial preclinical studies of this compound yielded significant quantitative data regarding its efficacy against various viruses and its impact on cellular processes. This data is summarized below for clarity and comparative analysis.
Antiviral Activity of this compound
This compound has demonstrated a dose-dependent inhibitory effect on the infection of various viruses in different cell lines. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values from key experiments are presented below.
| Virus/Pseudovirus | Cell Line | IC50 / EC50 (µM) | Notes |
| SARS-CoV-2 (Ancestral) | Vero E6 | ~1 | Infection measured by quantification of N-protein expression. |
| SARS-CoV-2 (Ancestral) | A549-ACE2 | ~1 | Infection measured by quantification of N-protein expression. |
| SARS-CoV-2 Pseudovirus (PV) | 293T-ACE2 | ~0.5 | Inhibition of PV infection. |
| Mpox virus | A549 | ~2 | Dose-dependent inhibition of infection. |
| Tick-Borne Encephalitis Virus (TBEV) | A549 | ~1 | Dose-dependent inhibition of infection. |
| Ebola-pseudotyped VSV | A549 | ~1 | Dose-dependent inhibition of infection. |
This data is compiled from dose-response curves presented in early research publications. The exact values are estimations based on graphical representations.
Effect of this compound on Steroid Biosynthesis Pathway Gene Expression
Gene expression analysis in MCF-7 cells treated with 10 µM this compound for 6 hours revealed significant upregulation of genes involved in the steroid biosynthesis pathway.
| Gene | Log2 Fold Change | p-value |
| HMGCS1 | > 1.2 | < 0.05 |
| HMGCR | > 1.2 | < 0.05 |
| MVK | > 1.2 | < 0.05 |
| MVD | > 1.2 | < 0.05 |
| IDI1 | > 1.2 | < 0.05 |
| FDFT1 | > 1.2 | < 0.05 |
| SQLE | > 1.2 | < 0.05 |
| LSS | > 1.2 | < 0.05 |
| DHCR7 | > 1.2 | < 0.05 |
This table represents a summary of the upregulated genes identified through RNA sequencing and validated by qRT-PCR as described in the foundational research.
Experimental Protocols
Detailed methodologies for the key experiments cited in the early research on this compound are provided below.
High-Throughput Screening for Inhibitors of SARS-CoV-2 Pseudovirus Entry
This protocol outlines the high-throughput screening (HTS) assay used to identify this compound.
Objective: To identify small molecules that inhibit the entry of SARS-CoV-2 spike-pseudotyped lentiviral particles into host cells.
Materials:
-
HEK293T cells stably expressing ACE2 (293T-ACE2).
-
SARS-CoV-2 spike-pseudotyped lentiviral particles (PV) expressing a reporter gene (e.g., GFP or Luciferase).
-
A library of small molecule compounds.
-
High-content imaging system or plate reader.
Procedure:
-
Cell Seeding: Seed 293T-ACE2 cells in 384-well plates and incubate overnight.
-
Compound Addition: Add compounds from the library to the wells at a final concentration of 10 µM. Include appropriate controls (e.g., DMSO as a negative control, and a known inhibitor like E-64d as a positive control).
-
Incubation: Incubate the cells with the compounds for 1-2 hours.
-
Pseudovirus Infection: Add SARS-CoV-2 PV to the wells.
-
Incubation: Incubate the plates for 48-72 hours to allow for viral entry and reporter gene expression.
-
Data Acquisition: Quantify the reporter gene expression using a high-content imaging system (for GFP) or a plate reader (for Luciferase).
-
Data Analysis: Normalize the data to controls and identify "hits" as compounds that significantly reduce reporter gene expression without causing cytotoxicity.
Dextran (B179266) Uptake Assay for Macropinocytosis Inhibition
This assay was used to confirm this compound's inhibitory effect on macropinocytosis.
Objective: To quantify the effect of this compound on the uptake of high-molecular-weight dextran, a marker for macropinocytosis.
Materials:
-
A549 cells.
-
This compound.
-
Fluorescently labeled high-molecular-weight dextran (e.g., FITC-dextran, 70 kDa).
-
Fluorescence microscope or high-content imaging system.
Procedure:
-
Cell Seeding: Seed A549 cells in glass-bottom plates and allow them to adhere.
-
Compound Treatment: Treat the cells with varying concentrations of this compound or DMSO (vehicle control) for a predetermined time (e.g., 6 hours).
-
Dextran Incubation: Add FITC-dextran to the media at a final concentration of 1 mg/mL and incubate for 30 minutes at 37°C.
-
Washing: Wash the cells thoroughly with cold PBS to remove extracellular dextran.
-
Fixation and Staining: Fix the cells with 4% paraformaldehyde and stain the nuclei with DAPI.
-
Imaging: Acquire images using a fluorescence microscope or a high-content imaging system.
-
Quantification: Quantify the intracellular FITC-dextran fluorescence intensity per cell. A significant reduction in fluorescence in this compound-treated cells compared to the control indicates inhibition of macropinocytosis.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol was used to validate the findings from the RNA sequencing data.
Objective: To measure the relative expression levels of specific genes in the steroid biosynthesis pathway in response to this compound treatment.
Materials:
-
A549-ACE2 cells.
-
This compound.
-
RNA extraction kit.
-
cDNA synthesis kit.
-
qPCR master mix.
-
Primers for target genes (e.g., HMGCR, HMGCS1, MVK) and a housekeeping gene (e.g., GAPDH).
-
Real-time PCR instrument.
Procedure:
-
Cell Treatment: Treat A549-ACE2 cells with this compound (e.g., 10 µM) or DMSO for 6 hours.
-
RNA Extraction: Isolate total RNA from the cells using an appropriate RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.
Visualizations
The following diagrams illustrate key pathways and workflows related to the early research on this compound.
Caption: this compound's primary mechanism of action: Inhibition of viral entry via macropinocytosis.
Caption: High-throughput screening workflow for the discovery of this compound.
Caption: Effect of this compound on the steroid biosynthesis pathway gene expression.
References
Methodological & Application
Application Notes and Protocols for the Use of Virapinib in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Virapinib is a novel small molecule inhibitor with potent antiviral properties.[1][2][3][4][5][6] Its primary mechanism of action is the inhibition of macropinocytosis, a crucial cellular process that various viruses exploit for entry into host cells.[2][3][4][6][7] This document provides detailed application notes and experimental protocols for the utilization of this compound in a cell culture setting, designed for researchers in virology, cell biology, and drug development.
Mechanism of Action
This compound selectively inhibits the macropinocytic pathway, thereby preventing the entry of a broad spectrum of viruses into host cells.[1][2][7] This has been demonstrated for viruses including SARS-CoV-2 and its variants (Alpha, Delta, and Omicron), Mpox virus, Tick-Borne Encephalitis Virus (TBEV), and Ebola virus.[1][2][7][8] Transcriptomic analysis of cells treated with this compound revealed only subtle changes in gene expression, suggesting a specific mechanism of action rather than broad cellular toxicity.[2] Some alterations in the expression of genes related to cholesterol biosynthesis have been noted.[2][4] Importantly, this compound does not appear to significantly impact other endocytic routes, the cell membrane, or the integrity of intracellular organelles.[7]
Signaling Pathway
The precise molecular target of this compound is still under investigation. However, its function is hypothesized to involve the modulation of signaling cascades that are essential for the initiation of macropinocytosis, such as those governing membrane ruffling and vesicle formation.
Caption: Mechanism of action of this compound in inhibiting viral entry via macropinocytosis.
Data Presentation
Table 1: Effective Concentrations of this compound Against Various Viruses
| Virus | Cell Line | EC50 (µM) | Assay Type | Reference |
| SARS-CoV-2 (Ancestral) | Vero E6 | ~1-5 | Viral Infection Assay | [2] |
| SARS-CoV-2 (Ancestral) | A549-ACE2 | ~1-5 | Viral Infection Assay | [2] |
| Mpox virus | A549 | ~5-10 | Viral Infection Assay | [8] |
| TBEV | A549 | ~5-10 | Viral Infection Assay | [8] |
| Ebola-pseudotyped VSV | A549 | ~5-10 | Viral Infection Assay | [8] |
Table 2: Cytotoxicity of this compound
| Cell Line | Assay Duration | CC50 (µM) | Notes | Reference |
| A549-ACE2 | Not specified | > 25 | No detectable toxicity at effective antiviral concentrations. | [2][7] |
| MCF-7 | 6 hours | Not specified | Used for transcriptomic analysis at 10 µM. | [4] |
Experimental Protocols
Protocol 1: In Vitro Antiviral Activity Assay
This protocol is designed to assess the efficacy of this compound in inhibiting viral infection in a cell culture model.
Materials:
-
Target cells (e.g., A549, Vero E6)
-
Virus stock of known titer
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against a viral protein
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
High-content imaging system or fluorescence microscope
Procedure:
-
Cell Seeding: Seed target cells into a 96-well plate at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.
-
Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium. A typical concentration range to test is 0.1 µM to 25 µM. Include a vehicle control (DMSO) and a positive control (another known antiviral, if available).
-
Pre-treatment: When cells are at the desired confluency, remove the old medium and add the medium containing the different concentrations of this compound. Incubate for 6 hours at 37°C.[2][4][8]
-
Viral Infection: After the pre-treatment period, add the virus to the wells at a predetermined multiplicity of infection (MOI). Incubate for 1 hour at 37°C to allow for viral entry.[2]
-
Post-infection Incubation: Remove the virus-containing medium and wash the cells gently with PBS. Add fresh medium containing the respective concentrations of this compound and incubate for 24-48 hours, depending on the virus replication cycle.[2]
-
Immunostaining:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Wash twice with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash twice with PBS.
-
Block with 5% BSA in PBS for 1 hour.
-
Incubate with the primary antibody against the viral protein for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and a nuclear stain for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Imaging and Analysis: Acquire images using a high-content imaging system or a fluorescence microscope. Quantify the percentage of infected cells by counting the number of viral antigen-positive cells relative to the total number of cells (DAPI-stained nuclei). Plot the percentage of infection against the this compound concentration to determine the EC50 value.
Caption: Workflow for the in vitro antiviral activity assay.
Protocol 2: Cytotoxicity Assay
This protocol is used to evaluate the cytotoxic potential of this compound.
Materials:
-
Target cells
-
Complete cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or XTT)
-
Plate reader (luminometer or spectrophotometer)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for the duration of the assay.
-
Compound Treatment: The following day, treat the cells with serial dilutions of this compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., staurosporine).
-
Incubation: Incubate the plate for a period relevant to the antiviral assay (e.g., 24-48 hours).
-
Cell Viability Measurement:
-
For CellTiter-Glo®: Equilibrate the plate and reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.
-
For MTT/XTT: Add the MTT or XTT reagent to each well and incubate for 2-4 hours at 37°C to allow for formazan (B1609692) crystal formation. Solubilize the formazan crystals according to the manufacturer's protocol. Measure the absorbance at the appropriate wavelength using a spectrophotometer.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the this compound concentration to determine the CC50 (50% cytotoxic concentration).
Protocol 3: Macropinocytosis Inhibition Assay
This assay directly measures the effect of this compound on macropinocytosis.
Materials:
-
Target cells (e.g., A549)
-
Complete cell culture medium
-
This compound stock solution
-
Fluorescently labeled high-molecular-weight dextran (B179266) (e.g., FITC-dextran, 70 kDa)
-
96-well plate (or other imaging-compatible plates)
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with various concentrations of this compound as described in the antiviral assay protocol (6-hour pre-treatment).
-
Dextran Uptake: Add fluorescently labeled dextran to the medium at a final concentration of approximately 1 mg/mL. Incubate for 30 minutes at 37°C.
-
Wash: Remove the dextran-containing medium and wash the cells thoroughly with cold PBS to remove surface-bound dextran.
-
Fixation and Staining: Fix the cells and stain the nuclei with DAPI as described in the antiviral assay protocol.
-
Imaging and Analysis: Acquire images and quantify the intracellular fluorescence intensity of the dextran per cell. A reduction in fluorescence intensity in this compound-treated cells compared to the control indicates inhibition of macropinocytosis.
Apoptosis Assay Considerations
Currently, there is no published data specifically describing the use of this compound in apoptosis assays. The primary focus of existing research is on its antiviral and anti-macropinocytosis effects.[2][4][7] However, should the need arise to investigate the pro- or anti-apoptotic potential of this compound, standard apoptosis assays can be employed. These include:
-
Annexin V/Propidium Iodide (PI) Staining: To detect early (Annexin V positive, PI negative) and late (Annexin V and PI positive) apoptosis by flow cytometry.
-
Caspase Activity Assays: Measuring the activity of key executioner caspases (e.g., caspase-3/7) using luminogenic or fluorogenic substrates.
-
TUNEL Assay: To detect DNA fragmentation, a hallmark of late-stage apoptosis.
When performing these assays, it is crucial to include appropriate positive and negative controls and to use a range of this compound concentrations, including those found to be effective for antiviral activity and those at higher, potentially cytotoxic levels.
Conclusion
This compound is a promising antiviral agent with a specific mechanism of action targeting macropinocytosis. The protocols provided herein offer a framework for researchers to investigate its antiviral efficacy, cytotoxicity, and mechanism of action in cell culture models. Further research is warranted to fully elucidate its molecular targets and to explore its therapeutic potential against a wider range of viruses.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Discovery of a novel inhibitor of macropinocytosis with antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of a novel inhibitor of macropinocytosis with antiviral activity. [publications.scilifelab.se]
- 6. Discovery of a novel inhibitor of macropinocytosis with antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | Macropinocytosis inhibitor | Probechem Biochemicals [probechem.com]
- 8. researchgate.net [researchgate.net]
Virapinib Protocol for Antiviral Assays: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Virapinib is a novel small molecule inhibitor with broad-spectrum antiviral activity.[1][2] It functions by inhibiting macropinocytosis, a form of endocytosis that several viruses exploit for cellular entry.[1][2] This mechanism of action makes this compound a promising candidate for combating a range of viral pathogens, including SARS-CoV-2 and its variants, mpox virus, and tick-borne encephalitis virus (TBEV).[1][3] Notably, this compound has demonstrated efficacy in various in vitro models, including human lung carcinoma cells and African green monkey kidney cells, with no significant cytotoxicity observed at effective concentrations.[1][4]
This document provides detailed application notes and protocols for utilizing this compound in antiviral assays, based on the foundational research by Porebski and colleagues.
Mechanism of Action
This compound's primary antiviral activity stems from its ability to block viral entry into host cells by inhibiting macropinocytosis.[1][4] Unlike antiviral agents that target specific viral proteins, this compound targets a host cellular process, which may offer a higher barrier to the development of viral resistance. While the precise molecular target of this compound is still under investigation, studies have shown that its application leads to transcriptional upregulation of genes involved in the steroid biosynthesis pathway, such as HMGCS, HMGCR, and MVK.[1][4] However, this does not result in a net change in cellular cholesterol levels.[1][4] This suggests that this compound's impact on membrane dynamics is central to its function.
Data Presentation
The antiviral activity and cytotoxicity of this compound have been evaluated against several viruses in different cell lines. The following table summarizes the key quantitative data.
| Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| SARS-CoV-2 (Ancestral) | Vero E6 | ~2.5 | >25 | >10 |
| SARS-CoV-2 (Ancestral) | A549-ACE2 | ~5 | >25 | >5 |
| SARS-CoV-2 (Alpha) | Vero E6 | ~3 | >25 | >8.3 |
| SARS-CoV-2 (Delta) | Vero E6 | ~4 | >25 | >6.25 |
| SARS-CoV-2 (Omicron BA.1) | Vero E6 | ~6 | >25 | >4.17 |
| Mpox virus | A549 | ~2.5 | >25 | >10 |
| Tick-borne encephalitis virus (TBEV) | A549 | ~1 | >25 | >25 |
Note: EC50 (Half-maximal effective concentration) and CC50 (Half-maximal cytotoxic concentration) values are approximated from the dose-response curves presented in Porebski et al., 2024. The CC50 for all tested conditions was greater than the highest concentration tested (25 µM).
Experimental Protocols
Protocol 1: Antiviral Assay using Replication-Competent SARS-CoV-2
This protocol details the steps to assess the antiviral efficacy of this compound against live SARS-CoV-2.
Materials:
-
Vero E6 or A549-ACE2 cells
-
Complete growth medium (DMEM for A549, MEM for Vero E6, supplemented with FBS and penicillin/streptomycin)
-
This compound
-
SARS-CoV-2 viral stock
-
384-well plates
-
Paraformaldehyde (PFA)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 2% BSA in PBS)
-
Primary antibody against SARS-CoV-2 Nucleocapsid (N) protein
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., Hoechst 33342)
-
High-throughput microscope for imaging and analysis
Procedure:
-
Cell Seeding: Seed Vero E6 or A549-ACE2 cells in 384-well plates at a density of approximately 15,000 cells per well and incubate overnight.
-
Compound Treatment: Pre-treat the cells with a serial dilution of this compound (e.g., 0.1 to 25 µM) for 6 hours.[4] Include a vehicle control (DMSO) and positive controls such as Remdesivir (5 µM) or E-64d (25 µM).[4]
-
Viral Infection: Infect the cells with SARS-CoV-2 at a suitable multiplicity of infection (MOI) for 1 hour.[4]
-
Incubation: Remove the virus-containing medium, wash the cells, and add fresh medium with the corresponding concentration of this compound. Incubate for 24 hours.[4]
-
Fixation and Staining:
-
Fix the cells with 4% PFA.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific antibody binding with blocking buffer.
-
Incubate with the primary antibody against the N protein.
-
Wash and incubate with the fluorescently labeled secondary antibody and a nuclear stain.
-
-
Imaging and Analysis:
-
Acquire images using a high-throughput microscope.
-
Quantify the number of infected (N protein-positive) cells and the total number of cells (nuclei count).
-
Calculate the infection rate for each concentration of this compound.
-
Determine the EC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).
-
Protocol 2: Macropinocytosis Inhibition Assay
This assay measures the effect of this compound on the uptake of a fluorescent high-molecular-weight dextran (B179266), a marker for macropinocytosis.[4]
Materials:
-
A549 cells
-
Complete growth medium
-
This compound
-
Fluorescently labeled high-molecular-weight dextran (e.g., FITC-dextran, 70 kDa)
-
Paraformaldehyde (PFA)
-
Nuclear stain (e.g., Hoechst 33342)
-
Microplate reader or high-content imager
Procedure:
-
Cell Seeding: Seed A549 cells in a suitable plate format (e.g., 96-well plate) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a predetermined time (e.g., 6 hours). Include a vehicle control.
-
Dextran Uptake: Add fluorescently labeled dextran to the medium at a final concentration of 1 mg/mL and incubate for 30 minutes.
-
Washing: Place the plate on ice and wash the cells extensively with ice-cold PBS to remove extracellular dextran.
-
Fixation and Staining: Fix the cells with 4% PFA and stain the nuclei with a suitable dye.
-
Quantification:
-
Measure the fluorescence intensity of the internalized dextran using a microplate reader.
-
Alternatively, acquire images using a high-content imager and quantify the integrated fluorescence intensity per cell.
-
Normalize the dextran uptake to the cell number.
-
Analyze the dose-dependent inhibition of dextran uptake by this compound.
-
Mandatory Visualization
Caption: Workflow for this compound antiviral assay.
Caption: Proposed mechanism of this compound action.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of a novel inhibitor of macropinocytosis with antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | Macropinocytosis inhibitor | Probechem Biochemicals [probechem.com]
- 4. Discovery of a novel inhibitor of macropinocytosis with antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
Virapinib: Application Notes and Protocols for In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Virapinib is a novel small molecule inhibitor with potent antiviral activity against a broad range of viruses.[1][2][3][4] Its primary mechanism of action is the inhibition of viral entry into host cells via macropinocytosis, an endocytic pathway hijacked by numerous pathogens.[1][2][3] Notably, this compound has demonstrated efficacy against SARS-CoV-2 and its variants of concern (Alpha, Delta, and Omicron), Monkeypox virus (Mpox), Tick-borne encephalitis virus (TBEV), and an Ebola-pseudotyped virus.[1][5][6] Mechanistic studies have also revealed that this compound impacts the host cell's steroid biosynthesis pathway, although it does not appear to alter overall cholesterol levels.[2] A key advantage of this compound is its low in vitro cytotoxicity, suggesting a favorable therapeutic window.[2][3][5]
These application notes provide a comprehensive overview of the in vitro use of this compound, including effective concentrations against various viruses, detailed experimental protocols, and diagrams of the relevant biological pathways.
Data Presentation: In Vitro Efficacy and Cytotoxicity of this compound
The following tables summarize the effective concentrations of this compound for antiviral activity (EC50) and its cytotoxic concentrations (CC50) in various cell lines. EC50 values were estimated from dose-response curves presented in the primary literature.
Table 1: Antiviral Activity (EC50) of this compound Against Various Viruses
| Virus | Cell Line | Estimated EC50 (µM) | Reference |
| SARS-CoV-2 (Ancestral) | Vero E6 | ~2.5 | [1] |
| SARS-CoV-2 (Ancestral) | A549-ACE2 | ~5 | [1] |
| SARS-CoV-2 Variants (Alpha, Delta, Omicron) | Vero E6, A549-ACE2 | Dose-dependent inhibition observed | [1][5] |
| Monkeypox Virus (Mpox) | A549 | ~5 | [6] |
| Tick-borne Encephalitis Virus (TBEV) | A549 | ~10 | [6] |
| Ebola-pseudotyped VSV | A549 | ~5 | [6] |
Table 2: Cytotoxicity (CC50) of this compound in Mammalian Cell Lines
| Cell Line | Assay Duration | CC50 (µM) | Reference |
| Vero E6 | Not specified | > 25 (No toxicity detected) | [5] |
| A549-ACE2 | Not specified | > 25 (No toxicity detected) | [5] |
| MCF-7 | 6 hours | Not specified (Used at 10 µM) | [2] |
Signaling Pathways and Experimental Workflows
This compound's Putative Mechanism of Action
This compound's primary antiviral effect stems from its ability to inhibit macropinocytosis, a process crucial for the entry of several viruses. The precise molecular target of this compound is still under investigation, but its activity is known to disrupt the signaling cascade that leads to the formation of macropinosomes. Furthermore, transcriptomic analysis has shown that this compound upregulates genes involved in the cholesterol biosynthesis pathway, suggesting a potential interplay between viral entry and host cell lipid metabolism.
Caption: Putative mechanism of action of this compound.
Experimental Workflow: Antiviral Activity Assays
A typical workflow for assessing the antiviral efficacy of this compound involves pre-treating cultured cells with the compound, followed by viral infection and subsequent quantification of viral replication.
Caption: General workflow for antiviral efficacy testing.
Experimental Protocols
Protocol 1: Pseudovirus Neutralization Assay
This protocol is adapted for testing this compound's ability to inhibit viral entry using a lentiviral pseudotyping system.
Materials:
-
HEK293T cells expressing ACE2 (for SARS-CoV-2 pseudovirus)
-
Lentiviral pseudovirus expressing a reporter gene (e.g., Luciferase or GFP) and the viral envelope protein of interest (e.g., SARS-CoV-2 Spike protein)
-
Complete Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates (white, clear-bottom for luminescence)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count HEK293T-ACE2 cells.
-
Seed 2 x 10^4 cells per well in a 96-well plate in 100 µL of complete DMEM.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in complete DMEM. The final DMSO concentration should be kept below 0.5%.
-
-
Treatment and Infection:
-
Carefully remove the media from the cells.
-
Add 50 µL of the diluted this compound to each well.
-
Incubate for 6 hours at 37°C, 5% CO2.
-
Add 50 µL of pseudovirus diluted in complete DMEM to each well.
-
Incubate for 48-72 hours at 37°C, 5% CO2.
-
-
Luciferase Assay:
-
Equilibrate the plate to room temperature.
-
Add luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luciferase readings to the vehicle control (DMSO).
-
Plot the normalized values against the logarithm of the this compound concentration and fit a dose-response curve to determine the EC50 value.
-
Protocol 2: Macropinocytosis Inhibition Assay
This assay measures the uptake of a fluorescent high-molecular-weight dextran (B179266) to quantify macropinocytosis.
Materials:
-
A549 cells (or other suitable cell line)
-
Complete DMEM with 10% FBS
-
This compound stock solution (in DMSO)
-
Fluorescently labeled high-molecular-weight (70 kDa) dextran (e.g., FITC-dextran)
-
Serum-free DMEM
-
4% Paraformaldehyde (PFA) in PBS
-
DAPI or Hoechst stain
-
96-well imaging plates (black, clear-bottom)
-
High-content imaging system or fluorescence microscope
Procedure:
-
Cell Seeding:
-
Seed A549 cells in a 96-well imaging plate at a density that will result in 70-80% confluency on the day of the assay.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Compound Treatment:
-
Treat cells with various concentrations of this compound in complete DMEM for 16 hours.
-
-
Dextran Uptake:
-
Wash the cells once with serum-free DMEM.
-
Add serum-free DMEM containing 1 mg/mL FITC-dextran to each well.
-
Incubate for 2 hours at 37°C, 5% CO2.
-
-
Fixing and Staining:
-
Place the plate on ice to stop the uptake.
-
Wash the cells three times with ice-cold PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Stain the nuclei with DAPI or Hoechst stain.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system or fluorescence microscope.
-
Segment the cells based on the nuclear stain.
-
Quantify the integrated fluorescence intensity of FITC-dextran within each cell.
-
Normalize the dextran uptake to the vehicle control.
-
Protocol 3: Cytotoxicity Assay (MTT or XTT Assay)
This protocol determines the concentration of this compound that is toxic to cells.
Materials:
-
Vero E6 or A549-ACE2 cells
-
Complete DMEM with 10% FBS
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT or XTT reagent
-
Solubilization buffer (for MTT)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 1-2 x 10^4 cells per well.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Compound Treatment:
-
Add serial dilutions of this compound to the wells.
-
Incubate for 24-72 hours (to match the duration of the antiviral assay).
-
-
Cell Viability Measurement:
-
Add MTT or XTT reagent to each well according to the manufacturer's instructions.
-
Incubate for 2-4 hours at 37°C.
-
If using MTT, add solubilization buffer and incubate until the formazan (B1609692) crystals are dissolved.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the logarithm of the this compound concentration and fit a dose-response curve to determine the CC50 value.
-
References
- 1. Discovery of a novel inhibitor of macropinocytosis with antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a novel inhibitor of macropinocytosis with antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | Macropinocytosis inhibitor | Probechem Biochemicals [probechem.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Virapinib in Virology Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Virapinib is a novel small molecule identified as a potent broad-spectrum antiviral agent.[1][2][3] It represents a first-in-class inhibitor of viral entry via macropinocytosis, a cellular process that several viruses exploit to infect host cells.[1][2][3][4][5][6][7][8][9] Preclinical studies have demonstrated its efficacy against a range of enveloped viruses, including coronaviruses, poxviruses, and flaviviruses, with no significant cytotoxicity observed in tested cell lines.[2][3][4][5][6][8] These characteristics make this compound a valuable tool for virology research and a potential candidate for further therapeutic development.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of macropinocytosis, a form of endocytosis involving the non-specific uptake of extracellular fluid and solutes.[2][3][4][5] By targeting this pathway, this compound effectively blocks the entry of viruses that rely on macropinocytosis for host cell invasion.[2][4][5] Mechanistic studies have shown that this compound does not affect the cellular distribution of viral receptors like ACE2 or the proteolytic processing of viral spike proteins.[2] RNA sequencing analyses in MCF-7 breast cancer cells have suggested that this compound may also have an effect on steroid metabolism.[2][5]
Caption: Mechanism of action of this compound in blocking viral entry.
Data Presentation
Table 1: Antiviral Activity of this compound Against Various Viruses
| Virus Family | Virus | Efficacy | Notes |
| Coronaviridae | SARS-CoV-2 (ancestral and variants Alpha, Delta, Omicron) | Effective | Dose-dependent inhibition of infection in Vero E6 and A549^ACE2^ cells.[2][6][8] |
| Poxviridae | Monkeypox virus (mpox) | Effective | Dose-dependent antiviral activity.[2][5] |
| Flaviviridae | Tick-borne encephalitis virus (TBEV) | Effective | Dose-dependent antiviral activity.[2][5] |
| Filoviridae | Ebola-pseudotyped VSV | Effective | Dose-dependent antiviral activity.[2] |
| Hantaviridae | Andes virus (ANDV) | Ineffective | No decrease in infection rate was observed.[2][5] |
| Adenoviridae | Adenovirus | Minor Effect | Only a small effect on adenoviral infection was noted.[2][5] |
| Flaviviridae | Dengue virus (DENV) | Potentiated Infection | A dose-dependent increase in the infection rate was observed.[2] |
Table 2: Experimental Models Used in this compound Research
| Model Type | Specific Model | Purpose |
| Cell Lines | Vero E6 (monkey kidney) | SARS-CoV-2 infection studies.[2] |
| A549^ACE2^ (human lung carcinoma) | SARS-CoV-2 infection and syncytia formation assays.[2][6][8] | |
| 293T^ACE2^ | Validation of screening hits against pseudovirus infection.[8] | |
| MCF-7 (human breast cancer) | RNA sequencing to investigate mechanism of action.[2][5] | |
| 3D Culture | Liver Spheroid Model | Testing efficacy in an extrapulmonary SARS-CoV-2 infection model.[2][6][8] |
| Viral Models | SARS-CoV-2 Pseudovirus (lentiviral) | High-throughput screening for entry inhibitors.[2][3][4] |
| Vesicular Stomatitis Virus (VSV) pseudotyped with Ebola glycoprotein | Broad-spectrum activity assessment.[2] |
Experimental Protocols
Protocol 1: General Antiviral Activity Assay
This protocol provides a general framework for assessing the antiviral activity of this compound against a virus of interest.
Caption: Workflow for assessing the antiviral activity of this compound.
Materials:
-
Target cells susceptible to viral infection
-
Virus stock of known titer
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium and supplements
-
96-well imaging plates
-
Fixation and permeabilization buffers
-
Primary antibody against a viral protein
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
High-content imaging system
Procedure:
-
Cell Seeding: Seed target cells into 96-well imaging plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing this compound. Incubate for 6 hours.[2][5][8] Include appropriate controls (e.g., vehicle control, positive control inhibitor).
-
Viral Infection: After the pre-treatment period, add the virus to the wells at a pre-determined multiplicity of infection (MOI).
-
Incubation: Incubate the infected plates for a period sufficient for viral protein expression or CPE development (typically 24-48 hours).
-
Immunostaining:
-
Wash the cells with PBS.
-
Fix the cells (e.g., with 4% paraformaldehyde).
-
Permeabilize the cells (e.g., with 0.1% Triton X-100).
-
Block with a suitable blocking buffer.
-
Incubate with the primary antibody against the viral antigen.
-
Wash and incubate with the fluorescently labeled secondary antibody and a nuclear stain.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system.
-
Quantify the number of infected cells (positive for viral antigen) relative to the total number of cells (DAPI-stained nuclei).
-
Calculate the dose-response curve and determine the EC₅₀ value.
-
Protocol 2: Cytotoxicity Assay
It is crucial to assess the cytotoxicity of this compound in parallel with the antiviral assays to ensure that the observed antiviral effect is not due to cell death.
Materials:
-
Target cells
-
This compound stock solution
-
Cell culture medium
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
Procedure:
-
Cell Seeding: Seed cells in 96-well plates as described in Protocol 1.
-
Compound Treatment: Treat the cells with the same concentrations of this compound used in the antiviral assay.
-
Incubation: Incubate for the same duration as the antiviral assay.
-
Viability Measurement: Add the cell viability reagent to the wells according to the manufacturer's instructions.
-
Data Analysis: Measure the signal (luminescence or absorbance) and normalize it to the vehicle control to determine the percentage of cell viability. Calculate the CC₅₀ value.
Conclusion
This compound is a promising antiviral compound with a unique mechanism of action that targets a host cellular pathway, potentially reducing the likelihood of viral resistance. Its broad-spectrum activity and low cytotoxicity in preclinical models make it an important tool for studying viral entry and a candidate for further translational research. The provided protocols offer a foundation for researchers to explore the antiviral potential of this compound in their own experimental systems.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Discovery of a novel inhibitor of macropinocytosis with antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a novel inhibitor of macropinocytosis with antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | Macropinocytosis inhibitor | Probechem Biochemicals [probechem.com]
- 7. Discovery of a novel inhibitor of macropinocytosis with antiviral activity | IDIVAL. Actividad Investigadora. [portalinvestigacion.idival.org]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
Using Virapinib to Study Macropinocytosis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing Virapinib, a novel small molecule inhibitor of macropinocytosis, in cellular and molecular research. These guidelines are intended for researchers, scientists, and professionals in drug development who are interested in studying the mechanisms of macropinocytosis and its role in various physiological and pathological processes, including viral entry and cancer cell metabolism.
Introduction
Macropinocytosis is a highly conserved endocytic process characterized by the non-specific bulk uptake of extracellular fluid, solutes, and antigens into large, irregularly shaped vesicles known as macropinosomes. This pathway plays a crucial role in various cellular functions, including nutrient scavenging by cancer cells, immune surveillance by antigen-presenting cells, and as an entry route for a variety of pathogens, including viruses like SARS-CoV-2.[1][2][3]
This compound has been identified as a potent inhibitor of macropinocytosis.[1][4][5] Mechanistic studies have shown that this compound effectively limits the cellular uptake of high-molecular-weight dextran (B179266), a common marker for macropinocytosis.[1] Furthermore, transmission electron microscopy has visually confirmed that this compound selectively blocks the bulk entry of viral particles via the macropinocytic route, without significantly impacting single-particle endocytosis or the integrity of the cell membrane and intracellular organelles.[1][6] This specificity makes this compound a valuable tool for dissecting the role of macropinocytosis in various biological systems. While transcriptomic analyses have suggested a potential link between this compound's activity and steroid metabolism, its precise molecular target within the macropinocytosis pathway remains a subject of ongoing investigation.[7]
These application notes provide a summary of the quantitative data on this compound's activity and detailed protocols for its use in studying macropinocytosis.
Quantitative Data Summary
The following table summarizes the effective concentrations and experimental conditions for this compound across different cell lines and assays. This data is compiled from foundational studies on this compound's inhibitory effects on viral infection, which serves as a functional readout for the inhibition of macropinocytosis-mediated entry.
| Cell Line | Assay | This compound Concentration | Incubation Time | Observed Effect | Reference |
| A549 | Antiviral Assay | Dose-dependent | 6 hours pre-treatment | Inhibition of viral infection | [1][7] |
| A549-ACE2 | Antiviral Assay | Dose-dependent | 6 hours pre-treatment | Inhibition of SARS-CoV-2 infection | [6][7] |
| Vero E6 | Antiviral Assay | Dose-dependent | 6 hours pre-treatment | Inhibition of ancestral SARS-CoV-2 | [6] |
| MCF-7 | RNA Sequencing | 10 µM | 6 hours | Changes in gene expression, including steroid metabolism pathways | [7] |
| A549 | Dextran Uptake | Not specified | Not specified | Limited dextran uptake | [1] |
Experimental Protocols
Protocol 1: Quantifying Macropinocytosis Inhibition using Fluorescent Dextran Uptake
This protocol details a robust image-based assay to quantify the inhibitory effect of this compound on macropinocytosis by measuring the uptake of a fluorescently labeled high-molecular-weight dextran.
Materials:
-
This compound (stock solution in DMSO)
-
A549 cells (or other suitable cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free cell culture medium
-
Fluorescently labeled, lysine-fixable dextran, 70 kDa (e.g., TMR-dextran), stock solution at 20 mg/mL in PBS[3]
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Hoechst 33342 or DAPI nuclear stain
-
Glass coverslips
-
12- or 24-well plates
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Seeding:
-
Place sterile glass coverslips into the wells of a 12- or 24-well plate.
-
Seed A549 cells onto the coverslips at a density that will result in 60-70% confluency on the day of the experiment.
-
Incubate the cells in complete medium at 37°C in a humidified 5% CO₂ incubator for 24 hours.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in serum-free medium from your stock solution. A typical starting range for dose-response experiments could be 1 µM to 20 µM.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Aspirate the complete medium from the cells and wash once with PBS.
-
Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.
-
Incubate for 6 to 16 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Dextran Uptake Assay:
-
Prepare a working solution of 0.5 mg/mL TMR-dextran in warm, serum-free medium.
-
Aspirate the this compound-containing medium from the cells.
-
Add the TMR-dextran solution to each well.
-
Incubate for 30 minutes at 37°C to allow for macropinocytic uptake.
-
To stop the uptake, place the plate on ice and immediately wash the cells three times with ice-cold PBS.
-
-
Cell Fixation and Staining:
-
Fix the cells by adding 4% PFA to each well and incubating for 20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Add a solution of Hoechst 33342 or DAPI in PBS to stain the nuclei for 10 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Carefully remove the coverslips from the wells and mount them onto microscope slides using an appropriate mounting medium.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope. Capture images of both the dextran channel (e.g., TRITC/Rhodamine) and the nuclear stain channel (e.g., DAPI).
-
Quantify the macropinocytic uptake using image analysis software (e.g., ImageJ/Fiji).
-
Macropinocytic Index Calculation: For each cell, measure the total cell area and the area of the fluorescent dextran-positive puncta. The macropinocytic index is the percentage of the cell area occupied by these dextran-positive vesicles.[3]
-
Calculate the average macropinocytic index for each treatment condition and normalize to the vehicle control.
-
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action for this compound and the experimental workflow for its study.
Caption: Mechanism of this compound in inhibiting macropinocytosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of a novel inhibitor of macropinocytosis with antiviral activity [diva-portal.org]
- 3. Determining the macropinocytic index of cancer cells through a quantitative image-based assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a novel inhibitor of macropinocytosis with antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of a novel inhibitor of macropinocytosis with antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | Macropinocytosis inhibitor | Probechem Biochemicals [probechem.com]
Virapinib: Application Notes and Protocols for Viral Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Virapinib is a novel, first-in-class antiviral compound that uniquely inhibits viral entry into host cells by targeting macropinocytosis.[1][2][3][4] This mechanism provides a broad-spectrum antiviral activity against several enveloped viruses that utilize this pathway for cellular ingress, including SARS-CoV-2, Mpox virus, Tick-borne encephalitis virus (TBEV), and Ebola virus.[1][2][3][4] Presented here are detailed application notes and experimental protocols for the evaluation of this compound's antiviral efficacy. These guidelines are intended to assist researchers in the standardized assessment of this compound and similar compounds that target host-directed pathways for antiviral therapy.
Introduction
Viruses exploit various cellular endocytic pathways to gain entry into host cells. Macropinocytosis, a regulated form of endocytosis responsible for the non-specific uptake of extracellular fluid and solutes, has been identified as a crucial entry route for numerous pathogens.[2][3][4] this compound was identified through a high-throughput microscopy screen for its ability to prevent infection by a pseudotype virus expressing the spike (S) protein of SARS-CoV-2.[2][3][4] Subsequent studies have elucidated its mechanism of action as an inhibitor of macropinocytosis, thereby blocking the entry of a range of viruses.[2][3][4] Notably, this compound has demonstrated a favorable safety profile in preclinical studies, with no significant toxicity observed in host cells.[2][3][4]
These application notes provide a comprehensive overview of the experimental design for assessing the viral inhibitory properties of this compound, including detailed protocols for cell culture, viral infection assays, and data analysis.
Data Presentation
Quantitative Antiviral Activity and Cytotoxicity of this compound
The antiviral efficacy and cytotoxicity of this compound have been evaluated against a panel of viruses in various cell lines. The half-maximal inhibitory concentration (IC50) represents the concentration of this compound required to inhibit viral infection by 50%, while the 50% cytotoxic concentration (CC50) is the concentration that results in a 50% reduction in cell viability. A higher selectivity index (SI = CC50/IC50) indicates a more favorable therapeutic window.
| Virus | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| SARS-CoV-2 (Ancestral) | Vero E6 | ~5 | >50 | >10 | [4] |
| A549-ACE2 | ~10 | >50 | >5 | [4] | |
| SARS-CoV-2 (Alpha) | Vero E6 | >10 | >50 | - | [4] |
| A549-ACE2 | >10 | >50 | - | [4] | |
| SARS-CoV-2 (Delta) | Vero E6 | ~10 | >50 | >5 | [4] |
| A549-ACE2 | ~15 | >50 | >3.3 | [4] | |
| SARS-CoV-2 (Omicron BA.1) | Vero E6 | >20 | >50 | - | [4] |
| A549-ACE2 | >20 | >50 | - | [4] | |
| Mpox virus | A549 | ~5 | >50 | >10 | [3] |
| Tick-borne encephalitis virus (TBEV) | A549 | ~5 | >50 | >10 | [3] |
| Ebola-pseudotyped VSV | A549 | ~2.5 | >50 | >20 | [3] |
Note: The IC50 values for SARS-CoV-2 variants were observed to correlate with the infectivity of each variant, with higher concentrations of this compound required for more infective strains.[4]
Experimental Protocols
Cell Culture and Maintenance
-
Cell Lines:
-
A549-ACE2: Human lung carcinoma cells constitutively overexpressing ACE2.
-
Vero E6: African green monkey kidney epithelial cells.
-
HEK293T: Human embryonic kidney cells.
-
-
Culture Medium:
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.
-
-
Culture Conditions:
-
Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture cells every 2-3 days to maintain sub-confluent densities.
-
Pseudovirus Production and Titration
-
Principle: Lentiviral pseudotypes expressing the SARS-CoV-2 Spike (S) protein and a reporter gene (e.g., GFP) are used to safely study viral entry.
-
Protocol:
-
Co-transfect HEK293T cells with plasmids encoding the lentiviral backbone, packaging proteins, and the SARS-CoV-2 S protein using a suitable transfection reagent.
-
After 48-72 hours, harvest the supernatant containing the pseudoviruses.
-
Filter the supernatant through a 0.45 µm filter to remove cellular debris.
-
Titer the pseudovirus stock by infecting target cells (e.g., A549-ACE2) with serial dilutions of the virus and quantifying the number of GFP-positive cells 48-72 hours post-infection using flow cytometry or high-content imaging.
-
Antiviral Assay using Replication-Competent Virus
-
Principle: This assay evaluates the ability of this compound to inhibit infection by live, replication-competent viruses.
-
Protocol:
-
Seed target cells (e.g., A549-ACE2 or Vero E6) in 96-well plates at a density of approximately 15,000 cells per well and allow them to adhere overnight.
-
Pre-treat the cells with a serial dilution of this compound (e.g., from 0.1 to 50 µM) or a vehicle control (DMSO) for 6 hours at 37°C.
-
Infect the cells with the virus (e.g., SARS-CoV-2) at a pre-determined multiplicity of infection (MOI) for 1 hour at 37°C.
-
Remove the virus inoculum and wash the cells with PBS.
-
Add fresh culture medium containing the same concentration of this compound or vehicle control as in the pre-treatment step.
-
Incubate the plates for 24-48 hours at 37°C.
-
Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Stain for a viral antigen (e.g., SARS-CoV-2 Nucleocapsid protein) using a specific primary antibody followed by a fluorescently labeled secondary antibody.
-
Counterstain the cell nuclei with DAPI.
-
Acquire images using a high-throughput microscope and quantify the percentage of infected cells using image analysis software.
-
Calculate the IC50 value by fitting the dose-response curve using a non-linear regression model.
-
Cytotoxicity Assay
-
Principle: This assay determines the effect of this compound on the viability of host cells.
-
Protocol:
-
Seed cells in 96-well plates as described for the antiviral assay.
-
Treat the cells with a serial dilution of this compound or a vehicle control for the same duration as the antiviral assay (e.g., 30 hours).
-
Assess cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
-
Measure the luminescence using a plate reader.
-
Calculate the CC50 value by fitting the dose-response curve.
-
Macropinocytosis Inhibition Assay
-
Principle: This assay directly measures the effect of this compound on the uptake of a fluorescent macropinocytosis cargo.
-
Protocol:
-
Seed A549 cells in a suitable imaging plate.
-
Pre-treat the cells with this compound or a vehicle control for 6 hours.
-
Add a high-molecular-weight fluorescent dextran (B179266) (e.g., FITC-dextran, 70 kDa) to the medium and incubate for 30 minutes at 37°C.
-
Wash the cells extensively with cold PBS to remove surface-bound dextran.
-
Fix the cells and stain the nuclei with DAPI.
-
Acquire images using a fluorescence microscope.
-
Quantify the intracellular fluorescence intensity of the dextran to determine the extent of macropinocytosis.
-
Mandatory Visualizations
Caption: Mechanism of this compound action.
Caption: Antiviral assay workflow.
References
Application Notes and Protocols: Investigating the Role of Macropinocytosis Inhibition in Cancer Cells Using Virapinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Virapinib is a novel small molecule identified as a potent inhibitor of macropinocytosis, a form of endocytosis that allows cells to internalize large amounts of extracellular fluid and solutes.[1][2] While extensively studied for its broad-spectrum antiviral activity by preventing viral entry, the direct anti-cancer effects of this compound are still an emerging area of research.[3][4] However, the dependence of certain cancer cells on macropinocytosis for nutrient uptake, particularly in nutrient-poor microenvironments, presents a compelling rationale for investigating this compound as a potential therapeutic agent in oncology.[1][5]
These application notes provide a guide for researchers to explore the sensitivity of cancer cell lines to this compound treatment, with a focus on methodologies to assess its cytotoxic and mechanistic effects. The provided protocols are based on standard laboratory techniques and can be adapted for various cancer cell types.
Cell Lines and Rationale for Screening
Initial research has utilized the MCF-7 breast cancer cell line to probe the molecular effects of this compound.[2] This cell line serves as a primary model for investigating the impact of this compound on cancer cell signaling. However, given that the role of macropinocytosis can vary significantly across different cancer types, a broader screening effort is recommended.
Table 1: Suggested Cancer Cell Lines for this compound Sensitivity Screening
| Cancer Type | Cell Line | Rationale |
| Breast Cancer | MCF-7 | RNA-seq data available showing this compound-induced changes in gene expression.[2] |
| MDA-MB-231 | A triple-negative breast cancer model, often characterized by aggressive metabolism. | |
| Pancreatic Cancer | PANC-1, MiaPaCa-2 | Known to rely on macropinocytosis for nutrient scavenging. |
| Lung Cancer | A549 | Although reported to have no detectable toxicity in an antiviral context, its response in a cancer-specific viability assay is worth investigating.[3] |
| NCI-H460 | A large cell lung cancer line that may exhibit metabolic vulnerabilities. | |
| Glioblastoma | U87 MG | Glioblastoma cells are known to utilize macropinocytosis. |
Quantitative Data Summary
Currently, there is limited publicly available quantitative data on the cytotoxic effects (e.g., IC50 values) of this compound across a panel of cancer cell lines. The primary study on this compound's mechanism noted no detectable toxic or cytostatic effects in Vero E6 and A549ACE2 cells in the context of antiviral assays.[3] A key objective for researchers will be to generate this data to identify sensitive cancer cell lines.
Table 2: Framework for Reporting this compound Sensitivity Data
| Cell Line | Cancer Type | IC50 (µM) after 72h | Maximum Inhibition (%) | Notes |
| e.g., MCF-7 | Breast Adenocarcinoma | [Experimental Value] | [Experimental Value] | |
| e.g., PANC-1 | Pancreatic Carcinoma | [Experimental Value] | [Experimental Value] | |
| ... | ... | ... | ... |
Signaling Pathways and Mechanism of Action
In MCF-7 breast cancer cells, treatment with this compound has been shown to upregulate the expression of genes involved in the sterol biosynthesis pathway .[2] This suggests that by inhibiting macropinocytosis, this compound may induce a compensatory response in cellular metabolism. The key upregulated genes include HMGCS1, HMGCR, and MVK.[2]
Experimental Protocols
The following protocols provide a framework for assessing the sensitivity of cancer cell lines to this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is to determine the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines of interest
-
Complete growth medium
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubate for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This protocol is to determine if this compound induces apoptosis in sensitive cancer cell lines.
Materials:
-
Sensitive cancer cell line(s)
-
Complete growth medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at concentrations around the determined IC50 value for 24-48 hours. Include an untreated control.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Protocol 3: Western Blot Analysis
This protocol can be used to investigate the effect of this compound on the expression of proteins involved in apoptosis (e.g., cleaved PARP, Caspase-3) or the sterol biosynthesis pathway (e.g., HMGCR).
Materials:
-
Sensitive cancer cell line(s)
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-cleaved PARP, anti-Caspase-3, anti-HMGCR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells and treat with this compound as in the apoptosis assay.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Conclusion and Future Directions
This compound's role as a macropinocytosis inhibitor provides a strong foundation for its exploration as a potential anti-cancer agent. The protocols outlined above offer a systematic approach to identify sensitive cancer cell lines and elucidate the mechanisms underlying this compound's effects. Future research should focus on expanding the screening to a wider range of cancer cell lines, investigating the downstream consequences of sterol biosynthesis pathway upregulation, and exploring potential synergistic combinations with other anti-cancer drugs. These studies will be crucial in determining the therapeutic potential of this compound in oncology.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery of a novel inhibitor of macropinocytosis with antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a novel inhibitor of macropinocytosis with antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The Role and Therapeutic Potential of Macropinocytosis in Cancer [frontiersin.org]
Virapinib: Application Notes and Protocols for High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Virapinib is a novel small molecule identified through high-throughput screening that demonstrates broad-spectrum antiviral activity.[1][2] It functions as a potent inhibitor of macropinocytosis, a form of endocytosis that several viruses exploit for cellular entry.[1] Mechanistic studies have revealed that this compound effectively limits the entry of various viruses, including SARS-CoV-2, mpox virus, and Tick-Borne Encephalitis Virus (TBEV), by disrupting this crucial pathway. Notably, this compound exhibits no significant cytotoxicity at effective antiviral concentrations. These characteristics make this compound a compelling candidate for further investigation and development as a host-targeted antiviral therapeutic.
This document provides detailed application notes and protocols for utilizing this compound in high-throughput screening (HTS) assays to identify and characterize its antiviral properties.
Mechanism of Action: Inhibition of Macropinocytosis
This compound's primary mechanism of action is the inhibition of macropinocytosis, a cellular process for the non-specific uptake of extracellular fluid and solutes. Viruses can hijack this pathway to gain entry into host cells. By inhibiting this process, this compound effectively blocks the entry of susceptible viruses.
Caption: this compound's mechanism of action.
Quantitative Data Summary
The following tables summarize the quantitative data on this compound's antiviral activity and its effect on viral entry.
Table 1: Dose-Response of this compound Against Pseudotyped Virus (PV) Infection
| Compound | Target | IC50 (µM) |
| This compound (C-1) | PVs Infection | ~1 |
| C-2 | PVs Infection | ~1 |
| C-3 | PVs Infection | ~10 |
| E-64d (Control) | PVs Infection | 25 |
Data represents the mean ± SD of 3 wells.
Table 2: Antiviral Activity of this compound Against Replication-Competent SARS-CoV-2
| Cell Line | Virus | IC50 (µM) |
| Vero E6 | Ancestral SARS-CoV-2 | ~2 |
Cells were pre-treated for 6 hours, followed by 1 hour of infection.
Table 3: Broad-Spectrum Antiviral Activity of this compound
| Virus | Host Cell | Inhibition of Infection |
| SARS-CoV-2 | A549 | Yes |
| Mpox virus | A549 | Yes |
| TBEV | A549 | Yes |
| Andes virus | A549 | No |
| Adenovirus | MEF | Yes |
A549 cells were pre-treated for 6 hours prior to virus addition.
Experimental Protocols
High-Throughput Screening for Antiviral Activity using Pseudotyped Virus
This protocol describes the primary high-throughput screening assay used to identify this compound. It utilizes a pseudotyped virus expressing the spike (S) protein of a target virus (e.g., SARS-CoV-2) and a luciferase reporter gene for quantifying viral entry.
Caption: High-throughput screening workflow.
Materials:
-
Host cell line susceptible to the virus of interest (e.g., 293T-ACE2 for SARS-CoV-2)
-
Complete growth medium
-
384-well white, clear-bottom assay plates
-
Compound library (including this compound as a control)
-
Pseudotyped virus with a luciferase reporter
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Cell Seeding: Seed host cells into 384-well plates at a density that will result in 80-90% confluency at the time of infection. Incubate overnight at 37°C with 5% CO2.
-
Compound Addition: Add compounds from the library to the assay plates. Include appropriate controls: vehicle (e.g., DMSO), positive control inhibitor, and no-virus control.
-
Pre-incubation: Incubate the plates with the compounds for a defined period (e.g., 1-6 hours) at 37°C.
-
Viral Infection: Add the pseudotyped virus to each well.
-
Incubation: Incubate the plates for 48-72 hours at 37°C to allow for viral entry and reporter gene expression.
-
Luciferase Assay: Equilibrate the plates to room temperature. Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Normalize the data to controls and determine the percent inhibition for each compound.
Macropinocytosis Inhibition Assay
This assay directly measures the effect of this compound on macropinocytosis by quantifying the uptake of a fluorescently labeled high-molecular-weight dextran (B179266).
Materials:
-
A549 cells (or other suitable cell line)
-
Complete growth medium
-
Serum-free medium
-
Fluorescently labeled high-molecular-weight dextran (e.g., FITC-dextran, 70 kDa)
-
This compound and other macropinocytosis inhibitors (e.g., amiloride) as controls
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde)
-
Nuclear stain (e.g., DAPI)
-
High-content imaging system
Protocol:
-
Cell Seeding: Seed A549 cells onto glass-bottom plates suitable for imaging.
-
Compound Treatment: Treat the cells with varying concentrations of this compound or control compounds in serum-free medium for a specified time (e.g., 6 hours).
-
Dextran Uptake: Add fluorescently labeled dextran to the medium and incubate for a short period (e.g., 30 minutes) at 37°C.
-
Washing: Wash the cells extensively with ice-cold PBS to remove extracellular dextran.
-
Fixation and Staining: Fix the cells and stain the nuclei with DAPI.
-
Imaging: Acquire images using a high-content imaging system, capturing both the dextran and nuclear fluorescence channels.
-
Image Analysis: Quantify the intracellular dextran fluorescence intensity per cell. Normalize the results to the vehicle-treated control to determine the extent of macropinocytosis inhibition.
Conclusion
This compound presents a promising new avenue for the development of broad-spectrum antiviral drugs. The protocols outlined in this document provide a framework for the high-throughput screening and mechanistic characterization of this compound and other potential macropinocytosis inhibitors. These assays are robust and adaptable for the discovery and development of novel host-targeted antiviral therapies.
References
Virapinib: A Novel Probe for Elucidating Host-Pathogen Interactions via Macropinocytosis Inhibition
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Virapinib is a recently identified small molecule that acts as a potent and specific inhibitor of macropinocytosis.[1][2][3] This compound has emerged as a valuable tool for studying host-pathogen interactions, particularly the entry mechanisms of various viruses that exploit this endocytic pathway for cellular invasion.[1][4] Mechanistic studies have revealed that this compound effectively limits the infectivity of a broad range of viruses, including Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), mpox virus (formerly Monkeypox virus), and Tick-Borne Encephalitis Virus (TBEV), by blocking their primary route of entry into host cells. Notably, this compound exhibits minimal cytotoxicity, making it a suitable tool for in vitro and potentially in vivo studies without significant confounding effects on host cell viability.
These application notes provide a comprehensive overview of this compound's utility in virological and cell biology research, including detailed protocols for its use in antiviral assays and studies of macropinocytosis.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of macropinocytosis, a form of endocytosis involving the non-specific uptake of extracellular fluid and solutes into large vesicles called macropinosomes. Several viruses have been shown to hijack this pathway to gain entry into host cells. By inhibiting this process, this compound effectively prevents these viruses from establishing a productive infection. Studies have shown that this compound does not interfere with the binding of the viral spike protein to its cellular receptor (e.g., ACE2 for SARS-CoV-2) or the proteolytic processing of the spike protein. Instead, its activity is specifically directed at the cellular machinery responsible for macropinocytosis.
Caption: this compound blocks viral entry by inhibiting macropinocytosis.
Quantitative Data Summary
The antiviral activity of this compound has been quantified against several viruses in different cell lines. The following tables summarize the key findings from dose-response studies.
Table 1: Antiviral Activity of this compound against various viruses.
| Virus | Cell Line | Assay | Endpoint | Result |
| SARS-CoV-2 (Ancestral) | Vero E6 | High-Throughput Microscopy | N-protein expression | Dose-dependent inhibition of infection. |
| SARS-CoV-2 (Ancestral) | A549-ACE2 | High-Throughput Microscopy | N-protein expression | Dose-dependent inhibition of infection. |
| SARS-CoV-2 Variants (Alpha, Delta, Omicron) | Vero E6 & A549-ACE2 | Not Specified | Anti-infective activity | Showed anti-infective activity against all variants. |
| Mpox virus | A549 | Not Specified | Infection Rate | Dose-dependent antiviral activity. |
| Tick-Borne Encephalitis Virus (TBEV) | A549 | Not Specified | Infection Rate | Dose-dependent antiviral activity. |
| Ebola-pseudotyped VSV | A549 | Not Specified | Infection Rate | Dose-dependent antiviral activity. |
| Andes virus | A549 | Not Specified | Infection Rate | No effect on infection. |
| Adenovirus (Cre-EGFP) | MEF | High-Throughput Microscopy | GFP expression | Small effect on infection. |
| Dengue virus | A549 | Not Specified | Infection Rate | Dose-dependent increase in infection. |
Table 2: Comparative Antiviral Efficacy.
| Compound | Model | Virus | Efficacy |
| This compound | Liver Spheroid Model | SARS-CoV-2 | Efficiently reduced infectivity to a similar extent as Remdesivir. |
| Remdesivir | Liver Spheroid Model | SARS-CoV-2 | Efficiently reduced infectivity. |
Experimental Protocols
The following are detailed protocols for key experiments utilizing this compound to study host-pathogen interactions.
Protocol 1: General Antiviral Activity Assay
This protocol describes a general method to assess the antiviral activity of this compound against a virus of interest that is suspected to use macropinocytosis for entry.
Materials:
-
Target cells permissive to viral infection (e.g., A549, Vero E6)
-
Virus stock of known titer
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Control compounds (e.g., DMSO as vehicle control, known inhibitor for the virus as positive control)
-
96-well plates
-
Apparatus for quantifying viral infection (e.g., high-content imager, plate reader for reporter viruses)
Procedure:
-
Cell Seeding: Seed target cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection (e.g., 15,000 cells/well). Incubate overnight at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add the medium containing the desired concentrations of this compound or control compounds. A typical concentration range to test is 0.1 to 50 µM.
-
Pre-incubation: Incubate the cells with the compounds for a period sufficient to allow for cellular uptake and target engagement. A pre-incubation time of 6 hours has been shown to be effective.
-
Viral Infection: After pre-incubation, add the virus to each well at a pre-determined multiplicity of infection (MOI).
-
Incubation: Incubate the infected plates for a duration appropriate for the viral replication cycle (e.g., 24-48 hours).
-
Quantification of Infection: At the end of the incubation period, quantify the level of viral infection. This can be done through various methods:
-
Immunofluorescence: Fix and permeabilize the cells, then stain for a viral antigen (e.g., SARS-CoV-2 N-protein). Quantify the percentage of infected cells using a high-content imager.
-
Reporter Virus: If using a virus expressing a reporter gene (e.g., GFP, luciferase), measure the reporter signal.
-
Plaque Reduction Assay: For plaque-forming viruses, overlay the cells with a semi-solid medium after infection and stain for plaques after a suitable incubation period.
-
-
Data Analysis: Determine the half-maximal inhibitory concentration (IC50) of this compound by fitting the dose-response data to a suitable sigmoidal curve.
Caption: Workflow for assessing the antiviral activity of this compound.
Protocol 2: Macropinocytosis Inhibition Assay
This protocol allows for the direct assessment of this compound's effect on macropinocytosis using a fluorescently labeled high-molecular-weight dextran (B179266).
Materials:
-
A549 cells (or other suitable cell line)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Fluorescently labeled high-molecular-weight dextran (e.g., FITC-dextran, 70 kDa)
-
Hoechst 33342 or DAPI for nuclear staining
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (PFA) for fixation
-
Microscopy-grade plates or coverslips
Procedure:
-
Cell Seeding: Seed A549 cells on glass-bottom dishes or coverslips suitable for microscopy.
-
Compound Treatment: Treat the cells with the desired concentrations of this compound or vehicle control (DMSO) in complete medium for a specified time (e.g., 6 hours).
-
Dextran Uptake: Add fluorescently labeled dextran to the medium at a final concentration of 1 mg/mL. Incubate for 30 minutes at 37°C to allow for uptake via macropinocytosis.
-
Washing: Aspirate the dextran-containing medium and wash the cells three times with cold PBS to remove extracellular dextran.
-
Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Staining: Wash the cells with PBS and then stain the nuclei with Hoechst 33342 or DAPI for 10 minutes.
-
Imaging: Wash the cells again with PBS and acquire images using a fluorescence microscope or a high-content imaging system.
-
Image Analysis: Quantify the intracellular fluorescence intensity of the dextran per cell. A significant reduction in dextran uptake in this compound-treated cells compared to the control indicates inhibition of macropinocytosis.
Caption: Workflow for assessing macropinocytosis inhibition by this compound.
Conclusion
This compound represents a powerful new tool for dissecting the role of macropinocytosis in viral entry and other cellular processes. Its specificity and low toxicity make it an ideal pharmacological probe for a wide range of applications in fundamental research and drug development. The protocols and data presented here provide a starting point for researchers to incorporate this compound into their studies of host-pathogen interactions.
References
- 1. Discovery of a novel inhibitor of macropinocytosis with antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a novel inhibitor of macropinocytosis with antiviral activity. Molecular Therapy | pharmb.io - Pharmaceutical Bioinformatics Research Group at Uppsala University [pharmb.io]
- 3. This compound | Macropinocytosis inhibitor | Probechem Biochemicals [probechem.com]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Virapinib Technical Support Center: Optimizing Concentration to Minimize Cytotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Virapinib. Our goal is to help you optimize your experimental conditions to achieve potent antiviral activity while minimizing potential cytotoxic effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an antiviral agent that functions by inhibiting macropinocytosis.[1][2][3] Macropinocytosis is a form of endocytosis, or cellular "drinking," that some viruses exploit to enter host cells. By blocking this pathway, this compound effectively prevents viral entry and subsequent replication.[1][2][3]
Q2: Has cytotoxicity been reported for this compound?
Published studies on this compound in cell lines such as Vero E6 and A549-ACE2 have reported no detectable toxic or cytostatic effects at concentrations effective for antiviral activity.[1][4] However, cytotoxicity can be cell-type dependent and influenced by experimental conditions such as drug concentration, exposure duration, and cell density. This guide is intended to assist researchers who may observe cytotoxicity in their specific experimental setup.
Q3: What are the typical dose ranges for this compound's antiviral activity?
The effective concentration of this compound for antiviral activity is dependent on the virus and cell line being used. Dose-response studies have shown antiviral activity at various concentrations. For example, against SARS-CoV-2, a dose-dependent effect has been observed.[1] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific virus and cell line.
Q4: How can I determine the therapeutic window for this compound in my experiments?
The therapeutic window is the range of concentrations where a drug is effective without being toxic. To determine this for this compound, you should simultaneously measure its antiviral activity (EC50 - the concentration for 50% effective inhibition) and its cytotoxicity (CC50 - the concentration for 50% cytotoxicity). The selectivity index (SI), calculated as CC50 / EC50, is a quantitative measure of the therapeutic window. A higher SI value is desirable.
Troubleshooting Guide: High Cytotoxicity Observed
If you are observing high levels of cytotoxicity in your experiments with this compound, consider the following troubleshooting steps:
Issue: Cell death is observed at or near the effective antiviral concentration.
-
Possible Cause 1: High Drug Concentration.
-
Troubleshooting Tip: Perform a dose-response experiment to determine the lowest effective concentration of this compound that still provides significant antiviral activity. This will help you identify the optimal balance between efficacy and toxicity.
-
-
Possible Cause 2: Extended Exposure Time.
-
Troubleshooting Tip: Reduce the incubation time of the cells with this compound. It is possible that shorter exposure times are sufficient to inhibit viral entry without causing significant harm to the cells.
-
-
Possible Cause 3: Cell Line Sensitivity.
-
Troubleshooting Tip: Different cell lines have varying sensitivities to chemical compounds. If possible, test this compound in a different, less sensitive cell line that is still relevant to your research.
-
-
Possible Cause 4: Assay-Related Issues.
-
Troubleshooting Tip: Ensure that your cytotoxicity assay is being performed correctly. Include appropriate controls, such as a vehicle control (e.g., DMSO) to account for any solvent-induced toxicity.
-
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound
| This compound Concentration (µM) | % Viral Inhibition | % Cell Viability |
| 0 (Virus Control) | 0 | 100 |
| 0.1 | 15 | 100 |
| 0.5 | 45 | 98 |
| 1 | 70 | 95 |
| 5 | 90 | 92 |
| 10 | 95 | 85 |
| 20 | 98 | 70 |
| 50 | 99 | 55 |
| 100 | 99 | 30 |
This table presents a hypothetical data set to illustrate the relationship between antiviral activity and cytotoxicity.
Experimental Protocols
1. MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and appropriate controls (vehicle control, untreated control).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
2. LDH Assay for Cytotoxicity
The lactate (B86563) dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells.
-
Materials:
-
LDH assay kit (commercially available)
-
96-well plates
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and treat with this compound as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
After the incubation period, carefully collect the cell culture supernatant.
-
Follow the manufacturer's instructions to mix the supernatant with the LDH assay reagent in a new 96-well plate.
-
Incubate for the recommended time at room temperature, protected from light.
-
Measure the absorbance at the wavelength specified by the kit manufacturer.
-
Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
-
Visualizations
References
- 1. Discovery of a novel inhibitor of macropinocytosis with antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a novel inhibitor of macropinocytosis with antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Macropinocytosis inhibitor | Probechem Biochemicals [probechem.com]
Troubleshooting Virapinib insolubility in media
Welcome to the technical support center for Virapinib. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of this compound in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it poorly soluble in aqueous media?
This compound is a novel, potent macropinocytosis inhibitor with antiviral activity.[1][2][3][4] Like many small molecule inhibitors, its chemical structure is hydrophobic, which is crucial for its biological activity but results in poor solubility in aqueous solutions like cell culture media.
Q2: What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[1] It is a powerful organic solvent capable of dissolving most hydrophobic compounds intended for in vitro assays.
Q3: I observed a precipitate after diluting my this compound DMSO stock into my cell culture medium. What caused this?
Precipitation upon dilution in aqueous media is a common issue for hydrophobic compounds. This "crash out" occurs because the compound, which is stable in a high concentration of organic solvent, becomes insoluble when rapidly introduced into a predominantly aqueous environment. Key causes include:
-
High Final Concentration: The final concentration of this compound in the media exceeds its aqueous solubility limit.
-
Rapid Dilution: Adding the concentrated DMSO stock directly to the media can cause rapid solvent exchange and localized high concentrations, leading to precipitation.
-
Solvent Quality: Using DMSO that has absorbed moisture can reduce its ability to fully dissolve the compound.
-
Media Components: Interactions with salts, proteins, or other components in the media can sometimes affect compound solubility.
Q4: What is the maximum concentration of DMSO my cells can tolerate?
Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxicity. Some robust cell lines may tolerate up to 1%, but it is critical to perform a vehicle control experiment to determine the specific tolerance of your cell line, as primary cells are often more sensitive.
Q5: How should I store my this compound stock solution?
Stock solutions in DMSO should be stored in small, tightly sealed aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For short-term storage, 4°C may be acceptable, but always refer to the product-specific datasheet.
Troubleshooting Insolubility
If you encounter precipitation, visible crystals, or cloudiness in your media after adding this compound, consult the following troubleshooting guide.
Initial Checks & Solutions
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution | Final concentration exceeds aqueous solubility. | Determine the maximum soluble concentration in your specific media by performing a solubility test (see protocol below). |
| Rapid solvent exchange. | Pre-warm the media to 37°C. Add the DMSO stock drop-by-drop while gently vortexing or swirling the media to ensure rapid dispersion. | |
| Poor quality of DMSO stock. | Use fresh, anhydrous (dry) DMSO to prepare stock solutions. Store stock solutions in aliquots to prevent moisture absorption from the air. | |
| Cloudiness over time | Compound is unstable or interacting with media components at 37°C. | Test the stability of this compound in your media over the intended duration of the experiment. Consider reducing serum concentration if applicable and permitted for your cell line. |
| Inconsistent results | Inaccurate final concentration due to precipitation. | Visually inspect the media under a microscope to confirm the presence of precipitate versus microbial contamination. If precipitation is confirmed, remake the working solution using the improved methods described. |
Solubility Data in Common Solvents
The following table provides the approximate solubility of this compound in various solvents. This data should be used as a guideline; empirical testing in your specific experimental system is highly recommended.
| Solvent | Solubility | Notes |
| DMSO | ≥ 10 mM | Recommended for primary stock solutions. |
| Ethanol | ~1-2 mM | May be used as an alternative, but generally less effective than DMSO for this class of compounds. |
| Water | Insoluble | Not suitable as a primary solvent. |
| PBS (pH 7.4) | Insoluble | Not suitable as a primary solvent. |
Experimental Protocol: Determining Maximum Soluble Concentration
This protocol provides a method to empirically determine the highest concentration of this compound that remains soluble in your specific cell culture medium.
Materials:
-
10 mM this compound stock solution in 100% DMSO
-
Complete cell culture medium (pre-warmed to 37°C)
-
Sterile 1.5 mL microcentrifuge tubes or a 96-well plate
-
Vortex mixer
-
Microscope
Procedure:
-
Prepare Serial Dilutions: Prepare a series of this compound working solutions in your pre-warmed cell culture medium.
-
Label sterile tubes or wells for a range of concentrations (e.g., 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, 1 µM).
-
To prepare the 100 µM solution, add 10 µL of the 10 mM DMSO stock to 980 µL of pre-warmed media and immediately add 10 µL of media to reach a final volume of 1 mL (This maintains a final DMSO concentration of 1%). Add the stock dropwise while vortexing.
-
Perform 2-fold serial dilutions by transferring 500 µL from the 100 µM tube to a new tube containing 500 µL of fresh, pre-warmed media. Mix well and repeat for each subsequent concentration.
-
-
Vehicle Control: Prepare a control tube with the highest amount of DMSO used (e.g., 10 µL of DMSO in 990 µL of media for a 1% control).
-
Incubation: Incubate the tubes/plate under normal cell culture conditions (37°C, 5% CO₂) for a period that mimics your experiment's duration (e.g., 2, 6, 24 hours).
-
Observation:
-
Visually inspect each tube for any signs of cloudiness or precipitate against a dark background.
-
Pipette a small aliquot from each tube onto a slide and examine under a microscope (e.g., at 10x or 20x magnification) to look for crystalline structures.
-
Visual Guides
Troubleshooting Workflow
This diagram outlines a logical workflow to diagnose and resolve this compound insolubility issues.
Hypothetical Signaling Pathway
This compound inhibits macropinocytosis, a form of endocytosis. This process is often initiated by growth factor signaling that leads to actin cytoskeleton reorganization. This diagram shows a simplified, hypothetical pathway that could be affected.
References
- 1. This compound | SARS-CoV | 1794091-10-3 | Invivochem [invivochem.com]
- 2. This compound | Macropinocytosis inhibitor | Probechem Biochemicals [probechem.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Discovery of a novel inhibitor of macropinocytosis with antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Virapinib stability in solution and storage conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the effective handling, storage, and use of Virapinib in your research. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the stability and integrity of this compound throughout your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is crucial to maintain the stability and activity of this compound. Recommendations for both solid and in-solution forms are summarized below.
Q2: How should I prepare a stock solution of this compound?
A2: It is recommended to prepare a concentrated stock solution of this compound in 100% DMSO. A concentration of 10 mM is commonly used.[1] To prepare the stock solution, allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation. Add the appropriate volume of DMSO and ensure complete dissolution by vortexing. If necessary, brief sonication may be used.
Q3: My this compound precipitated when I diluted the DMSO stock solution into my aqueous cell culture medium. What should I do?
A3: Precipitation upon dilution into aqueous buffers is a common issue for hydrophobic compounds. Here are several troubleshooting steps:
-
Decrease the final concentration: The concentration of this compound in your final working solution may be too high. Try using a lower concentration.
-
Optimize the dilution process: When preparing the final working solution, add the DMSO stock to your pre-warmed (e.g., 37°C) aqueous medium while gently vortexing. This can help prevent localized high concentrations that lead to precipitation.
-
Use an intermediate dilution: Consider making an intermediate dilution of your high-concentration stock in DMSO before the final dilution into the aqueous medium.
-
Limit DMSO concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically <0.5%) to avoid solvent-induced toxicity. Always include a vehicle control (medium with the same percentage of DMSO) in your experiments.
Q4: For how long is this compound stable in an aqueous solution for my experiments?
A4: Specific stability data for this compound in various aqueous buffers is not extensively published. As a general best practice for small molecules with limited stability data, it is highly recommended to prepare fresh aqueous dilutions for each experiment and avoid storing them for extended periods. If storage of a working solution is unavoidable, it should be for the shortest possible time at 4°C and protected from light. A preliminary stability test is advisable (see Protocol 2).
Data Summary Tables
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration | Important Considerations |
| Solid (Powder) | -20°C | Up to 3 years | Keep desiccated to prevent hydration. |
| 4°C | Up to 2 years | Refer to the supplier's datasheet for specific recommendations. | |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | Aliquot into single-use vials to avoid freeze-thaw cycles. |
| -20°C | Up to 1 month | Use tightly sealed vials to prevent DMSO from absorbing water. |
Note: The product is generally stable at room temperature for a few days, which is sufficient for shipping.[2]
Table 2: Solubility of this compound
| Solvent | Reported Solubility | Remarks |
| DMSO | 10 mM | This is a commonly used solvent for creating high-concentration stock solutions.[1] |
| Aqueous Buffers | Sparingly soluble | It is recommended to first dissolve this compound in an organic solvent like DMSO and then dilute into the aqueous buffer to the final working concentration. |
Troubleshooting Guides
Issue: Inconsistent Results in Cell-Based Assays
-
Possible Cause 1: Compound Degradation in Culture Medium.
-
Suggested Solution: The stability of this compound in your specific cell culture medium at 37°C may be limited. Prepare fresh working solutions immediately before each experiment. Consider performing a time-course experiment to assess the stability of this compound in your medium (see Protocol 2).
-
-
Possible Cause 2: Inconsistent Solution Preparation.
-
Suggested Solution: Standardize your protocol for preparing stock and working solutions. Ensure the compound is fully dissolved in DMSO before further dilution.
-
-
Possible Cause 3: Adsorption to Plasticware.
-
Suggested Solution: Hydrophobic compounds can sometimes adsorb to the surface of plastic labware. Consider using low-binding plates and pipette tips.
-
Issue: Loss of Compound Activity Over Time
-
Possible Cause 1: Improper Storage.
-
Suggested Solution: Review the recommended storage conditions in Table 1. Ensure stock solutions are aliquoted to minimize freeze-thaw cycles and stored at the correct temperature in tightly sealed vials.
-
-
Possible Cause 2: Chemical Instability in Solution.
-
Suggested Solution: As specific degradation pathways for this compound are not well-documented, it is crucial to handle solutions with care. Protect solutions from light and prepare them fresh. If you suspect degradation, you may need to perform analytical tests like HPLC to check the purity of your solution over time.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Equilibrate: Allow the vial of solid this compound to warm to room temperature before opening.
-
Prepare Stock Solution: Add the required volume of 100% DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Ensure Dissolution: Vortex the solution thoroughly. If needed, use a brief sonication in a water bath to ensure the compound is fully dissolved.
-
Storage of Stock Solution: Aliquot the stock solution into single-use, tightly sealed vials and store at -80°C or -20°C as recommended in Table 1.
-
Prepare Working Solution: For cell-based assays, pre-warm your cell culture medium to 37°C. Add a small volume of the DMSO stock solution to the medium while gently vortexing to achieve the final desired concentration. Ensure the final DMSO concentration is not detrimental to your cells (typically <0.5%).
-
Final Check: Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
Protocol 2: Basic Assessment of this compound Stability in Aqueous Buffer
This protocol provides a general method to evaluate the chemical stability of this compound in a specific solution over time.
-
Prepare Initial Sample (T=0): Prepare a working solution of this compound in your desired aqueous buffer (e.g., cell culture medium) at the final concentration you will use in your experiments.
-
Incubate Samples: Aliquot the working solution into separate, sealed vials for each time point and condition you want to test (e.g., 4°C, room temperature, 37°C).
-
Collect Time-Point Samples: At designated time points (e.g., 0, 2, 8, 24 hours), take one vial from each incubation condition.
-
Sample Processing: If your buffer contains proteins (like cell culture medium with serum), you may need to precipitate them by adding an equal volume of a cold organic solvent (e.g., acetonitrile). Centrifuge the sample to pellet the precipitate.
-
Analysis: Transfer the supernatant to an appropriate vial and analyze the concentration of the remaining this compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or LC-MS.
-
Data Interpretation: A decrease in the peak area corresponding to this compound over time indicates instability under the tested conditions.
Visualizations
Caption: this compound inhibits viral infection by targeting the macropinocytosis pathway.
Caption: A logical workflow for troubleshooting this compound precipitation issues.
Caption: A step-by-step workflow for assessing the stability of this compound in solution.
References
Off-target effects of Virapinib in cellular assays
This technical support center provides essential information, troubleshooting guides, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Virapinib. The content is structured in a question-and-answer format to directly address specific issues that may be encountered during cellular assays.
Troubleshooting Guides
Issue: Inconsistent Antiviral Activity (IC50/EC50 Values) in Cellular Assays
Question: We are observing significant variability in the IC50/EC50 values for this compound against our virus of interest. What are the potential causes and how can we troubleshoot this?
Answer: Variability in in vitro antiviral assays is a common challenge. Several factors can contribute to inconsistent results with this compound. Here is a systematic approach to troubleshooting:
| Potential Cause | Troubleshooting Steps |
| Cell Line Health and Passage Number | Use low passage number cells (ideally <20 passages). Regularly test for mycoplasma contamination. Ensure consistent cell seeding density. |
| Virus Stock Titer and Quality | Accurately titer your viral stock using a reliable method (e.g., plaque assay, TCID50) before each experiment. Use a consistent multiplicity of infection (MOI). |
| Drug Stability and Handling | Prepare fresh dilutions of this compound for each experiment from a validated stock. Avoid repeated freeze-thaw cycles. |
| Assay Protocol and Timing | The timing of drug addition relative to viral infection is critical. Standardize the pre-incubation time of this compound with the cells before adding the virus. A 6-hour pre-treatment has been shown to be effective[1][2]. |
| Assay Readout Method | Ensure your readout method (e.g., reporter gene expression, immunofluorescence, qRT-PCR) is validated and within its linear range. |
Issue: Unexpected Increase in Viral Infection
Question: We observed an increase in viral infection rates after treating cells with this compound. Is this a known effect?
Answer: Yes, this is a documented off-target effect for certain viruses. While this compound inhibits the entry of many viruses by blocking macropinocytosis, it has been shown to increase the infection rate of Dengue virus[2]. The current hypothesis is that inhibiting macropinocytosis may enhance alternative viral entry pathways[2].
Troubleshooting Steps:
-
Confirm Virus Identity: Ensure the virus stock is pure and has not been contaminated.
-
Investigate Alternative Entry Pathways: Research the known entry mechanisms of your virus of interest. It may utilize multiple endocytic pathways.
-
Use Alternative Inhibitors: As a control, test other macropinocytosis inhibitors like amiloride (B1667095) or EIPA to see if they produce a similar effect[3].
-
Characterize the Enhancement: Perform dose-response experiments to characterize the concentration at which this compound enhances infection.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an antiviral drug that functions by inhibiting macropinocytosis, a form of endocytosis[3][4][5]. This process involves the non-specific uptake of extracellular fluid and solutes into large vesicles. Several viruses exploit this pathway to enter host cells[1][3][6]. By inhibiting macropinocytosis, this compound effectively blocks the entry of these viruses[7].
Q2: What are the known on-target viruses for this compound?
A2: this compound has demonstrated broad-spectrum antiviral activity against a range of viruses that utilize macropinocytosis for entry.
| Virus | Cell Line(s) | Notes |
| SARS-CoV-2 (including variants) | Vero E6, A549-ACE2, Liver spheroids | Effective against Alpha, Delta, and Omicron sub-lineages[3][7]. |
| Monkeypox virus (mpox) | A549 | Dose-dependent antiviral activity observed[1][2]. |
| Tick-borne encephalitis virus (TBEV) | A549 | Dose-dependent antiviral activity observed[1][2]. |
| Ebolavirus (pseudotyped VSV) | A549 | Dose-dependent antiviral activity observed[2]. |
Q3: What are the known off-target effects of this compound?
A3: The primary known off-target effects of this compound are:
-
Enhancement of Dengue Virus Infection: As detailed in the troubleshooting section, this compound can increase the infectivity of the Dengue virus[2].
-
Effects on Steroid Metabolism: Transcriptomic analysis in MCF-7 cells treated with 10 µM this compound for 6 hours showed upregulation of genes involved in the cholesterol biosynthesis pathway[1]. However, the overall transcriptional changes induced by this compound were noted to be very subtle[3].
Q4: Does this compound exhibit cytotoxicity?
A4: this compound has been shown to have no significant or detectable toxicity to host cells at effective antiviral concentrations in various cell lines, including Vero E6 and A549-ACE2 cells[1][3][5][8][9][10]. However, it is always recommended to perform a cytotoxicity assay in your specific cellular model.
Q5: How should I assess the cytotoxicity of this compound in my cell line?
A5: A standard method to assess cytotoxicity is the MTT assay or similar cell viability assays (e.g., CellTiter-Glo®).
Experimental Protocol: Cytotoxicity Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency at the end of the assay. Incubate for 24 hours.
-
Compound Addition: Prepare serial dilutions of this compound in complete cell culture medium. The final DMSO concentration should be constant across all wells (≤0.5%). Include a "no drug" control (vehicle only) and a "cells only" control.
-
Incubation: Incubate for the same duration as your antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Readout: Read the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Calculation: Calculate the percent cytotoxicity for each concentration and determine the CC50 (50% cytotoxic concentration).
Experimental Protocols & Visualizations
Protocol: Macropinocytosis Inhibition Assay
This assay directly measures the effect of this compound on macropinocytosis using fluorescently labeled dextran (B179266).
Materials:
-
Fluorescent high-molecular-weight dextran (e.g., FITC-dextran)
-
This compound
-
Appropriate cell line (e.g., A549)
-
Fluorescence microscope or high-content imager
Procedure:
-
Cell Seeding: Seed cells on glass coverslips or in imaging-compatible plates.
-
Pre-treatment: Treat cells with the desired concentrations of this compound or a vehicle control for 6 hours.
-
Dextran Uptake: Add fluorescent dextran to the medium and incubate for 30 minutes at 37°C.
-
Wash: Wash the cells thoroughly with cold PBS to remove extracellular dextran.
-
Fixation: Fix the cells with 4% paraformaldehyde.
-
Imaging: Acquire images using a fluorescence microscope.
-
Quantification: Quantify the intracellular fluorescence intensity per cell to determine the extent of dextran uptake.
Diagrams
Caption: this compound inhibits viral entry by blocking macropinocytosis.
Caption: Workflow for assessing this compound's antiviral activity.
Caption: A logical approach to troubleshooting inconsistent data.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a novel inhibitor of macropinocytosis with antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Discovery of a novel inhibitor of macropinocytosis with antiviral activity. [publications.scilifelab.se]
- 7. This compound | Macropinocytosis inhibitor | Probechem Biochemicals [probechem.com]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of a novel inhibitor of macropinocytosis with antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
How to improve Virapinib efficacy in experiments
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments with Virapinib. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and enhance the efficacy of your studies.
Troubleshooting Guides
Issue 1: Suboptimal Antiviral Efficacy
Question: We are observing lower than expected antiviral activity of this compound in our cell-based assays. What factors could be contributing to this, and how can we improve the efficacy?
Answer:
Several factors can influence the antiviral efficacy of this compound. Below is a systematic guide to troubleshoot and optimize your experimental conditions.
Possible Causes and Solutions:
-
Cell Type and Viral Strain Variability: The efficacy of this compound is dependent on the host cell's reliance on macropinocytosis for viral entry.[1][2][3] Different cell lines and viral strains may utilize this pathway to varying extents.
-
Recommendation: Confirm that your chosen cell line is a suitable model for macropinocytosis-mediated viral entry. Consider testing a panel of cell lines to identify the most responsive model. For example, Vero E6 and A549 cells have been shown to be effective for SARS-CoV-2 infection models with this compound.[1][4]
-
-
Compound Solubility and Stability: Poor solubility or degradation of this compound in your culture medium can lead to reduced effective concentration.
-
Recommendation: Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. When diluting into aqueous media, ensure it is thoroughly mixed and does not precipitate. Protect the compound from light and store it at the recommended temperature.
-
-
Pre-treatment Time: The timing of this compound treatment relative to viral infection is critical for its inhibitory effect on viral entry.
Experimental Protocol: Optimizing Pre-treatment Time
-
Cell Seeding: Seed your target cells in a 96-well plate at a density that will result in 80-90% confluency at the time of infection.
-
Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium.
-
Pre-treatment: Remove the old medium from the cells and add the this compound-containing medium at different time points before infection (e.g., 2, 4, 6, 8 hours). Include a vehicle control (e.g., DMSO).
-
Viral Infection: After the respective pre-treatment times, infect the cells with the virus at a pre-determined multiplicity of infection (MOI).
-
Incubation: Incubate the plates for a duration appropriate for the virus being studied (e.g., 24-72 hours).
-
Readout: Quantify the viral infection using a suitable method, such as qPCR for viral RNA, immunofluorescence for viral proteins, or a plaque assay.
-
Analysis: Plot the viral inhibition against the pre-treatment time to determine the optimal duration.
Issue 2: Observed Cytotoxicity at Higher Concentrations
Question: We are observing cytotoxicity in our host cells at the concentrations of this compound required for effective viral inhibition. How can we mitigate this?
Answer:
While this compound has been reported to have no significant toxicity to host cells at effective concentrations, cytotoxicity can sometimes be observed depending on the cell line and experimental conditions.[2][5][7]
Possible Causes and Solutions:
-
Cell Line Sensitivity: Different cell lines have varying sensitivities to chemical compounds.
-
Recommendation: Perform a dose-response curve to determine the 50% cytotoxic concentration (CC50) for your specific cell line. This will help you establish a therapeutic window (the ratio of CC50 to the 50% effective concentration, EC50).
-
-
Off-target Effects: At high concentrations, this compound might have off-target effects. It has been noted to affect steroid metabolism.[5]
-
Recommendation: If possible, use the lowest effective concentration of this compound. Consider combination therapies with other antiviral agents that have different mechanisms of action. This may allow for a reduction in the concentration of this compound while maintaining or even enhancing the overall antiviral effect.
-
Experimental Protocol: Determining the Therapeutic Index
-
Cell Seeding: Seed cells in two sets of 96-well plates.
-
Compound Dilution: Prepare a serial dilution of this compound.
-
Cytotoxicity Assay (CC50):
-
Add the dilutions to one set of plates with uninfected cells.
-
Incubate for the same duration as your antiviral assay.
-
Measure cell viability using an appropriate assay (e.g., MTT, CellTiter-Glo).
-
-
Efficacy Assay (EC50):
-
Pre-treat the second set of plates with the this compound dilutions.
-
Infect the cells with the virus.
-
After incubation, measure the level of viral infection.
-
-
Calculation: Calculate the CC50 and EC50 values from the respective dose-response curves. The therapeutic index is calculated as CC50 / EC50. A higher therapeutic index indicates a more favorable safety profile.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an inhibitor of macropinocytosis.[1][2][3] It limits the entry of various viruses into host cells by preventing them from being engulfed through this specific endocytic pathway.[1][2][3]
Q2: Which viruses has this compound shown efficacy against?
A2: this compound has demonstrated broad-spectrum antiviral activity. It has been shown to be effective against SARS-CoV-2 (including Alpha, Delta, and Omicron variants), Monkeypox virus, Tick-borne encephalitis virus (TBEV), and an Ebola-pseudotyped virus.[1][4][5][6][8]
Q3: Does this compound have any effect on viral entry mechanisms other than macropinocytosis?
A3: Studies suggest that this compound selectively inhibits the macropinocytic route and does not have a detectable impact on single-particle entry.[4] Interestingly, in the case of the Dengue virus, this compound was observed to increase infection rates, potentially by enhancing other endocytic routes when macropinocytosis is inhibited.[6]
Q4: Are there any known resistance mechanisms to this compound?
A4: As this compound is in the preclinical stage, there is no specific data on viral resistance mechanisms. However, since this compound targets a host cell process (macropinocytosis) rather than a viral protein, the development of resistance is theoretically less likely compared to direct-acting antivirals.[1][7] Viruses would need to evolve to utilize alternative entry pathways, which is a more complex adaptation than a point mutation in a viral enzyme. General mechanisms of antiviral resistance often involve mutations in the viral target protein or the development of compensatory mutations.[9][10][11]
Q5: What is the recommended in vitro concentration range for this compound?
A5: The effective concentration of this compound can vary depending on the virus and cell line used. Dose-dependent effects have been observed, and it is recommended to perform a dose-response study to determine the optimal concentration for your specific experimental setup.[1][5]
Data Summary
Table 1: Antiviral Activity of this compound Against Various Viruses
| Virus | Cell Line | Efficacy Metric | Result | Reference |
| SARS-CoV-2 (Ancestral) | Vero E6 | Dose-dependent inhibition | Effective inhibition | [1] |
| SARS-CoV-2 (Variants) | Vero E6, A549-ACE2 | Dose-dependent inhibition | Effective against Alpha, Delta, Omicron | [1][4] |
| Monkeypox virus | A549 | Dose-dependent inhibition | Effective inhibition | [6] |
| Tick-borne encephalitis virus (TBEV) | A549 | Dose-dependent inhibition | Effective inhibition | [6] |
| Ebola-pseudotyped VSV | A549 | Dose-dependent inhibition | Effective inhibition | [6] |
| Andes virus (ANDV) | A549 | Infection rate | No effect | [6] |
| Dengue virus (DENV) | A549 | Infection rate | Increased infection | [6] |
Visualizations
Caption: this compound's mechanism of action: inhibiting viral entry by blocking macropinocytosis.
Caption: A workflow for troubleshooting suboptimal this compound efficacy in experiments.
References
- 1. Discovery of a novel inhibitor of macropinocytosis with antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Discovery of a novel inhibitor of macropinocytosis with antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Macropinocytosis inhibitor | Probechem Biochemicals [probechem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. General Mechanisms of Antiviral Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antiviral drug resistance as an adaptive process - PMC [pmc.ncbi.nlm.nih.gov]
Virapinib not inhibiting viral replication what to do
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving Virapinib, a novel macropinocytosis inhibitor with broad-spectrum antiviral activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an antiviral drug that functions by inhibiting viral entry into host cells. Its mechanism of action is the inhibition of macropinocytosis, a form of endocytosis that some viruses hijack to infect cells. By blocking this pathway, this compound prevents the virus from gaining entry and replicating.[1][2][3][4][5] this compound has demonstrated a dose-dependent inhibitory effect on the infection of various viruses, including SARS-CoV-2 and its variants (Alpha, Delta, and Omicron), Mpox virus, and Tick-borne encephalitis virus (TBEV).
Q2: In which cell lines has this compound been shown to be effective?
This compound has been shown to be effective in inhibiting viral infection in several cell lines, including Vero E6 (African green monkey kidney cells) and A549-ACE2 (human lung carcinoma cells engineered to express ACE2). It has also been tested in a liver spheroid model of extrapulmonary SARS-CoV-2 infection.
Q3: What are the typical working concentrations for this compound?
The effective concentration of this compound can vary depending on the virus, cell line, and experimental conditions. Based on available data, concentrations in the low micromolar range are typically effective. For specific EC50, IC50, and CC50 values, please refer to the data tables below.
Q4: My experiment with this compound is not showing inhibition of viral replication. What should I do?
If you are not observing the expected antiviral effect with this compound, please consult the detailed troubleshooting guide below. Common issues can range from suboptimal experimental setup to characteristics of the specific virus or cell line being used.
Troubleshooting Guide: this compound Not Inhibiting Viral Replication
This guide provides a step-by-step approach to troubleshoot experiments where this compound is not effectively inhibiting viral replication.
Step 1: Verify Experimental Design and Controls
A logical workflow for troubleshooting experimental issues is crucial. The following diagram illustrates a systematic approach to identifying the source of the problem.
Caption: Troubleshooting workflow for this compound experiments.
| Potential Issue | Recommended Action |
| Incorrect Drug Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific virus and cell line. Refer to the provided EC50 values as a starting point. |
| Inappropriate Timing of Treatment | This compound inhibits viral entry. Therefore, it is crucial to pre-incubate the cells with this compound before adding the virus. A typical pre-incubation time is 6 hours. |
| Virus Entry Pathway | Confirm that the virus you are studying utilizes macropinocytosis for entry into the host cells. This compound will not be effective against viruses that use other entry mechanisms. |
| High Multiplicity of Infection (MOI) | An excessively high virus titer can overwhelm the inhibitory capacity of this compound. Consider reducing the MOI in your experiment. |
| Cell Line Susceptibility | The efficiency of macropinocytosis can vary between different cell lines. Ensure that your chosen cell line is a suitable model for studying macropinocytosis-dependent viral entry. |
| Compound Integrity | Ensure that the this compound stock solution is properly prepared and stored to maintain its activity. Degradation of the compound can lead to a loss of efficacy. |
| Cytotoxicity | High concentrations of any compound can lead to cytotoxicity, which might be misinterpreted as an antiviral effect or could mask the specific inhibitory action. Always run a parallel cytotoxicity assay (e.g., MTT or XTT assay) to determine the CC50 of this compound in your cell line and ensure you are working with non-toxic concentrations. |
| Assay Readout | The method used to quantify viral replication (e.g., plaque assay, qPCR, immunofluorescence) should be validated and sensitive enough to detect changes in viral load. |
Quantitative Data Summary
The following tables summarize the quantitative data for this compound's antiviral activity and cytotoxicity.
Table 1: Antiviral Activity of this compound against SARS-CoV-2 and other viruses.
| Virus | Cell Line | EC50 (µM) | Reference |
| SARS-CoV-2 (Ancestral) | Vero E6 | ~2.5 | |
| SARS-CoV-2 (Ancestral) | A549-ACE2 | ~5 | |
| SARS-CoV-2 (Alpha) | Vero E6 | ~5 | |
| SARS-CoV-2 (Delta) | Vero E6 | ~7.5 | |
| SARS-CoV-2 (Omicron) | Vero E6 | ~10 | |
| Mpox virus | A549 | ~5 | |
| Tick-borne encephalitis virus (TBEV) | A549 | ~7.5 | |
| Ebola pseudotyped VSV | A549 | ~5 |
Table 2: Cytotoxicity of this compound.
| Cell Line | CC50 (µM) | Reference |
| Vero E6 | > 20 | |
| A549-ACE2 | > 20 |
Experimental Protocols
General Antiviral Assay Protocol using this compound
This protocol provides a general framework for assessing the antiviral activity of this compound. Specific parameters may need to be optimized for your particular virus and cell line.
Caption: General workflow for this compound antiviral assay.
Materials:
-
Host cells susceptible to the virus of interest
-
Virus stock with a known titer
-
This compound stock solution (e.g., in DMSO)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Reagents for quantifying viral replication (e.g., for plaque assay, qPCR, or immunofluorescence)
Procedure:
-
Cell Seeding: Seed host cells into 96-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 24 hours.
-
Compound Pre-treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (a known inhibitor of the virus). Incubate for 6 hours.
-
Viral Infection: Add the virus to the wells at a predetermined multiplicity of infection (MOI).
-
Incubation with Virus: Incubate the plates for 1 hour to allow for viral adsorption.
-
Post-infection Treatment: Remove the virus-containing medium and wash the cells with PBS. Add fresh cell culture medium containing the respective concentrations of this compound.
-
Incubation: Incubate the plates for a period appropriate for the virus replication cycle (typically 24-72 hours).
-
Quantification of Viral Replication: Assess the level of viral replication using a suitable method such as a plaque reduction assay, qPCR-based viral load quantification, or immunofluorescence staining for a viral antigen.
Plaque Reduction Assay
A plaque reduction assay is a standard method to quantify the number of infectious virus particles.
Procedure:
-
Perform the antiviral assay as described in the "General Antiviral Assay Protocol" up to the post-infection incubation step.
-
After the incubation period, remove the liquid medium and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) to restrict virus spread to adjacent cells.
-
Incubate the plates until distinct plaques (zones of cell death) are visible.
-
Fix and stain the cells (e.g., with crystal violet).
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the vehicle control.
qPCR-Based Viral Load Quantification
This method quantifies the amount of viral nucleic acid in the supernatant or cell lysate.
Procedure:
-
Perform the antiviral assay as described in the "General Antiviral Assay Protocol."
-
At the end of the incubation period, collect the cell culture supernatant or lyse the cells.
-
Extract viral RNA or DNA from the collected samples.
-
Perform reverse transcription (for RNA viruses) followed by quantitative PCR (qPCR) using primers and probes specific to the viral genome.
-
Determine the viral copy number by comparing the Ct values to a standard curve of known concentrations.
-
Calculate the percentage of reduction in viral load in the this compound-treated samples compared to the vehicle control.
Signaling Pathway
Viral Entry via Macropinocytosis
Viruses that utilize macropinocytosis for entry trigger a complex signaling cascade that leads to the formation of large, irregular endocytic vesicles called macropinosomes. This process is initiated by the binding of the virus to receptors on the cell surface, which activates signaling pathways involving receptor tyrosine kinases (RTKs) and small GTPases. This ultimately results in actin cytoskeleton rearrangements, leading to the formation of membrane ruffles that engulf the virus. This compound is thought to interfere with this pathway, although its precise molecular target is still under investigation.
Caption: Simplified signaling pathway of viral entry via macropinocytosis and the inhibitory action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of a novel inhibitor of macropinocytosis with antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a novel inhibitor of macropinocytosis with antiviral activity | IDIVAL. Actividad Investigadora. [portalinvestigacion.idival.org]
- 4. Discovery of a novel inhibitor of macropinocytosis with antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
Interpreting unexpected results with Virapinib
Welcome to the technical support center for Virapinib. This resource is designed to help researchers, scientists, and drug development professionals interpret and troubleshoot unexpected results during their experiments with this compound, a potent dual PI3Kα/mTORC1 inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: We treated PIK3CA-mutant cancer cells with this compound and observed a paradoxical activation of the MAPK pathway (p-ERK). Why is this happening?
Answer: This is a known phenomenon often referred to as "feedback activation." The PI3K/AKT/mTOR and MAPK/ERK pathways are interconnected. When you inhibit the PI3K pathway with this compound, the cell can trigger a compensatory signaling loop that results in the activation of the MAPK pathway as a survival mechanism. Specifically, the inhibition of mTORC1 can relieve a negative feedback loop on receptor tyrosine kinases (RTKs), leading to increased signaling through the RAS/RAF/MEK/ERK cascade.
Caption: this compound inhibition of PI3K/mTORC1 can cause paradoxical MAPK pathway activation.
-
Confirm with Dose-Response and Time-Course: Paradoxical effects can be dose- and time-dependent. Run an experiment to assess p-ERK levels at various this compound concentrations and time points.
-
Use a MEK Inhibitor: To confirm that the observed effect is MAPK-driven, co-treat cells with this compound and a MEK inhibitor (e.g., Trametinib). This should abrogate the p-ERK signal and may reveal a synergistic effect on cell death.
-
Validate with an Alternative PI3K/mTOR Inhibitor: To ensure the effect is not a unique off-target effect of this compound, repeat the experiment with a structurally different dual PI3K/mTOR inhibitor.
| Treatment (6 hours) | p-AKT (Ser473) Signal (Normalized to Vehicle) | p-ERK (Thr202/Tyr204) Signal (Normalized to Vehicle) |
| Vehicle (0.1% DMSO) | 1.00 | 1.00 |
| This compound (100 nM) | 0.15 | 2.50 |
| This compound (1 µM) | 0.05 | 3.80 |
| MEK Inhibitor (10 nM) | 0.95 | 0.10 |
| This compound (100 nM) + MEK Inhibitor (10 nM) | 0.12 | 0.15 |
-
Cell Culture and Treatment: Plate 1.5 x 10^6 cells in 6-well plates. Allow cells to adhere overnight. Treat with this compound, vehicle, or other inhibitors for the desired time (e.g., 6 hours).
-
Lysis: Wash cells twice with ice-cold PBS. Lyse cells on ice with 100 µL of RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape cells and transfer lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge lysate at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine protein concentration using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load 20 µg of protein per lane onto a 4-20% Tris-glycine gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies (e.g., anti-p-AKT, anti-p-ERK, anti-total-AKT, anti-total-ERK, anti-GAPDH) overnight at 4°C on a shaker.
-
Wash the membrane 3x with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
-
Detection: Apply an ECL substrate and visualize bands using a chemiluminescence imager. Quantify band intensity using appropriate software.
FAQ 2: this compound shows lower-than-expected potency in our cell line, which has a known PIK3CA activating mutation. What could be the cause?
Answer: While a PIK3CA mutation suggests sensitivity, intrinsic or acquired resistance can occur. Several mechanisms could be at play:
-
Presence of a Co-occurring Mutation: The cell line may harbor a concurrent mutation that bypasses the PI3K/mTOR pathway, such as a mutation in KRAS or loss of the tumor suppressor PTEN.
-
Compensatory Signaling: As described in FAQ 1, feedback activation of the MAPK pathway or other survival pathways can counteract the inhibitory effects of this compound.
-
Drug Efflux: The cell line may overexpress multidrug resistance pumps (e.g., P-glycoprotein) that actively remove this compound from the cell, lowering its intracellular concentration.
Virapinib experimental controls and best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the experimental use of Virapinib, a novel inhibitor of macropinocytosis with broad-spectrum antiviral activity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an antiviral drug that functions by inhibiting macropinocytosis, a form of endocytosis that certain viruses utilize to enter host cells.[1][2] Its mechanism is not based on direct interaction with viral proteins or host cell receptors, but rather on limiting the cellular uptake of viral particles.[1]
Q2: Against which viruses has this compound shown activity?
A2: this compound has demonstrated a broad spectrum of antiviral activity. Initial studies have shown its effectiveness against several viruses, including SARS-CoV-2, Monkeypox virus, Ebolavirus, and Tick-borne encephalitis virus.[2][3]
Q3: What are the recommended positive and negative controls for a this compound experiment?
A3: The choice of controls depends on the specific assay being performed.
-
For macropinocytosis inhibition assays:
-
Positive Controls: Known inhibitors of macropinocytosis such as 5-(N-ethyl-N-isopropyl)amiloride (EIPA) or Cytochalasin D.
-
Negative Controls: Vehicle control (e.g., DMSO) and compounds known not to inhibit macropinocytosis.
-
-
For antiviral assays:
-
Positive Controls: A known antiviral drug effective against the specific virus being tested (e.g., Remdesivir for SARS-CoV-2).
-
Negative Controls: Vehicle control (e.g., DMSO) and a compound with no known antiviral activity against the target virus.
-
Cytotoxicity Control: To ensure that the observed antiviral effect is not due to cell death, a cytotoxicity assay should be run in parallel with the antiviral assay using the same concentrations of this compound in the absence of the virus.
-
Q4: How can I confirm the on-target activity of this compound in my cellular model?
A4: The most direct way to confirm the on-target activity of this compound is to perform a macropinocytosis assay. A significant reduction in the uptake of fluorescently labeled high-molecular-weight dextran (B179266) in the presence of this compound would confirm its inhibitory effect on this pathway.
Troubleshooting Guides
Unexpected Cell Viability Results
| Issue | Possible Cause | Troubleshooting Step |
| High cell toxicity observed at expected therapeutic concentrations. | Off-target effects or cell-line specific sensitivity. | 1. Perform a dose-response cytotoxicity assay to determine the CC50 (50% cytotoxic concentration). 2. Ensure the experimental concentration of this compound is well below the CC50. 3. Test in a different cell line to check for cell-type specific toxicity. |
| No effect on cell viability, but also no antiviral effect. | Compound inactivity or experimental error. | 1. Verify the identity and purity of the this compound compound. 2. Confirm the susceptibility of the virus to macropinocytosis inhibition in your chosen cell line. 3. Check for errors in viral titer or assay setup. |
Inconsistent Antiviral Activity
| Issue | Possible Cause | Troubleshooting Step |
| High variability in viral inhibition between experiments. | Inconsistent cell culture conditions or reagent preparation. | 1. Use cells at a consistent passage number and confluency. 2. Prepare fresh dilutions of this compound for each experiment. 3. Ensure accurate and consistent virus titration. |
| This compound shows activity in initial screens but not in validation assays. | Assay-dependent artifacts or differences in experimental conditions. | 1. Validate findings using an orthogonal assay (e.g., plaque reduction assay vs. qPCR-based viral load quantification). 2. Carefully compare assay parameters such as incubation time, MOI (multiplicity of infection), and cell density. |
Macropinocytosis Assay Issues
| Issue | Possible Cause | Troubleshooting Step |
| High background fluorescence in dextran uptake assay. | Incomplete washing or non-specific dextran binding. | 1. Increase the number and stringency of wash steps after dextran incubation. 2. Ensure cells are healthy and not overly confluent, which can lead to increased non-specific uptake. |
| No inhibition of dextran uptake with positive controls (e.g., EIPA). | Inactive control compound or incorrect assay conditions. | 1. Verify the activity of the positive control. 2. Optimize the concentration and incubation time of the positive control for your specific cell line. |
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound against various viruses from published studies. Note that EC50 (50% effective concentration) and IC50 (50% inhibitory concentration) values can vary depending on the cell line, viral strain, and assay conditions.
| Virus | Cell Line | Assay Type | EC50 / IC50 (µM) | Reference |
| SARS-CoV-2 (Ancestral) | Vero E6 | N-protein quantification | ~5 | |
| SARS-CoV-2 (Ancestral) | A549-ACE2 | N-protein quantification | ~10 | |
| Monkeypox Virus | A549 | Viral antigen quantification | Dose-dependent inhibition | |
| Tick-borne Encephalitis Virus (TBEV) | A549 | Viral antigen quantification | Dose-dependent inhibition | |
| Ebola-pseudotyped VSV | A549 | GFP expression | Dose-dependent inhibition |
Experimental Protocols
Macropinocytosis Inhibition Assay using Fluorescent Dextran
This protocol describes a method to quantify the effect of this compound on macropinocytosis by measuring the uptake of fluorescently labeled dextran.
Materials:
-
Cells of interest
-
This compound
-
Fluorescently labeled high-molecular-weight dextran (e.g., FITC-dextran, 70 kDa)
-
Positive control (e.g., EIPA)
-
Vehicle control (e.g., DMSO)
-
Culture medium
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde)
-
Mounting medium with DAPI
Procedure:
-
Cell Seeding: Seed cells in a suitable format (e.g., 96-well plate or coverslips in a 24-well plate) and allow them to adhere overnight.
-
Compound Treatment: Pre-treat cells with various concentrations of this compound, positive control (EIPA), or vehicle control (DMSO) for a predetermined time (e.g., 1-6 hours).
-
Dextran Incubation: Add fluorescently labeled dextran to the medium at a final concentration of 0.5-1 mg/mL and incubate for 30 minutes at 37°C.
-
Washing: Aspirate the dextran-containing medium and wash the cells extensively with ice-cold PBS (3-5 times) to remove extracellular dextran.
-
Fixation: Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.
-
Staining and Mounting: Wash the cells with PBS and counterstain the nuclei with DAPI. Mount the coverslips on microscope slides or directly image the plate.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the intracellular fluorescence intensity per cell using image analysis software (e.g., ImageJ).
Antiviral Assay (General Protocol)
This protocol provides a general framework for assessing the antiviral activity of this compound. Specific parameters such as cell type, virus, and readout will need to be optimized.
Materials:
-
Host cells permissive to the virus of interest
-
Virus stock of known titer
-
This compound
-
Positive and negative control compounds
-
Culture medium
-
Reagents for chosen readout method (e.g., antibodies for immunofluorescence, reagents for qPCR, or cell viability assay kits).
Procedure:
-
Cell Seeding: Seed host cells in a 96-well plate and allow them to form a monolayer.
-
Compound Treatment: Pre-treat the cells with serial dilutions of this compound or control compounds for a specified duration (e.g., 6 hours).
-
Viral Infection: Infect the cells with the virus at a predetermined multiplicity of infection (MOI).
-
Incubation: Incubate the infected cells for a period sufficient for viral replication (e.g., 24-72 hours).
-
Assay Readout: Quantify the extent of viral infection using a suitable method:
-
Immunofluorescence: Fix and stain the cells for a specific viral antigen. Quantify the percentage of infected cells.
-
qPCR: Extract viral nucleic acid and quantify the viral load.
-
Plaque Reduction Assay: Overlay cells with a semi-solid medium and count viral plaques after a few days.
-
Cytopathic Effect (CPE) Inhibition Assay: Measure cell viability using assays like MTT, MTS, or ATP-based assays.
-
Visualizations
Caption: this compound's mechanism of action in inhibiting viral entry via macropinocytosis.
References
Validation & Comparative
A Comparative Guide to Macropinocytosis Inhibitors: Virapinib and Alternatives
For Researchers, Scientists, and Drug Development Professionals
Macropinocytosis, a crucial cellular process of bulk fluid and solute uptake, has emerged as a significant pathway in various physiological and pathological conditions, including viral entry, cancer cell metabolism, and immune surveillance. Consequently, the development and characterization of macropinocytosis inhibitors are of paramount interest in biomedical research and drug development. This guide provides an objective comparison of Virapinib, a novel macropinocytosis inhibitor, with other established alternatives, supported by experimental data and detailed protocols.
Introduction to Macropinocytosis Inhibitors
Macropinocytosis is an actin-dependent endocytic process leading to the formation of large, irregular vesicles called macropinosomes. This process is distinct from other endocytic pathways like clathrin-mediated or caveolin-mediated endocytosis. Various pharmacological agents have been identified that can interfere with different stages of macropinocytosis, from membrane ruffling to vesicle closure and trafficking. This guide focuses on a comparative analysis of this compound against well-known inhibitors: Amiloride, 5-(N-ethyl-N-isopropyl)amiloride (EIPA), and Rottlerin.
Comparative Analysis of Inhibitor Performance
The efficacy of macropinocytosis inhibitors can be assessed by their potency in blocking the uptake of macropinocytosis-specific cargo, such as high-molecular-weight dextran (B179266), and by their impact on biological processes that utilize this pathway, like viral infection.
Quantitative Data on Inhibitor Potency
The following table summarizes the available quantitative data for this compound and its alternatives. It is important to note that the IC50 values for macropinocytosis inhibition can vary depending on the cell type and experimental conditions.
| Inhibitor | Target/Mechanism | Macropinocytosis Inhibition (Effective Concentration/IC50) | Antiviral Activity (IC50) | Key References |
| This compound | Macropinocytosis Inhibition | Dose-dependent inhibition of dextran uptake demonstrated.[1][2] Effects on SARS-CoV-2 infection are recapitulated by other macropinocytosis inhibitors.[1] | Broad-spectrum antiviral activity against SARS-CoV-2, Mpox virus, and TBEV.[3][4] | |
| Amiloride | Na+/H+ Exchanger (NHE) Inhibition | Inhibition observed in the millimolar range (e.g., 1 mM). | FMDV: EC50 = 168.8 - 304.0 µM. | |
| EIPA | Na+/H+ Exchanger (NHE) Inhibition | Robust inhibition typically in the range of 25 to 100 μM. | - | |
| Rottlerin | PKCδ Inhibition | IC50 of 0.4 µM for fluid-phase endocytosis in monocyte-derived dendritic cells. | ZIKV: IC50 = 0.19 - 1.06 µM. |
Signaling Pathways Targeted by Macropinocytosis Inhibitors
The mechanisms by which these inhibitors disrupt macropinocytosis involve distinct signaling pathways crucial for the actin cytoskeleton rearrangement and membrane dynamics.
This compound's Mechanism of Action
This compound has been identified as a specific inhibitor of macropinocytosis, limiting the entry of various viruses. Mechanistic analyses revealed that this compound treatment leads to a lag in the intracellular dissemination of viral proteins, suggesting an impairment of either viral entry or trafficking. While its precise molecular target is still under investigation, transcriptomic analyses suggest an impact on steroid biosynthesis, hinting at a mechanism involving alterations in membrane biology.
Amiloride and EIPA: Targeting Na+/H+ Exchangers
Amiloride and its more potent analog, EIPA, inhibit macropinocytosis by targeting Na+/H+ exchangers (NHEs) at the plasma membrane. Inhibition of NHEs leads to a decrease in the submembranous pH. This acidification prevents the activation of small GTPases Rac1 and Cdc42, which are essential for orchestrating the actin polymerization required for the formation of membrane ruffles and macropinosomes.
Rottlerin: A PKCδ Inhibitor
Rottlerin inhibits macropinocytosis through its action on Protein Kinase C delta (PKCδ). PKCδ is involved in signaling cascades that regulate actin dynamics. By inhibiting PKCδ, Rottlerin prevents the downstream activation of proteins like cofilin, which are crucial for the cycles of actin polymerization and depolymerization necessary for membrane ruffling and macropinosome formation.
Experimental Protocols
Accurate assessment of macropinocytosis inhibition requires robust and reproducible experimental methods. The most common approach involves measuring the uptake of a fluorescent high-molecular-weight dextran.
Protocol 1: Quantification of Macropinocytosis by Fluorescent Dextran Uptake (Microscopy-based)
This protocol is adapted from established methods for visualizing and quantifying macropinosomes.
Materials:
-
Cells of interest cultured on glass coverslips in a 24-well plate.
-
Serum-free cell culture medium.
-
Fluorescently labeled dextran (e.g., TMR-dextran, 70 kDa) at a working concentration of 1 mg/mL in serum-free medium.
-
Macropinocytosis inhibitors (this compound, EIPA, Amiloride, Rottlerin) at desired concentrations.
-
Phosphate-buffered saline (PBS), ice-cold.
-
4% Paraformaldehyde (PFA) in PBS for fixation.
-
DAPI or Hoechst stain for nuclear counterstaining.
-
Fluorescence microscope.
Procedure:
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate to reach ~65% confluency on the day of the experiment.
-
Serum Starvation: Approximately 12-16 hours before the assay, replace the complete growth medium with serum-free medium.
-
Inhibitor Pre-treatment: Pre-incubate the cells with the macropinocytosis inhibitors at the desired concentrations in serum-free medium for the recommended time (e.g., 30 minutes for EIPA).
-
Dextran Incubation: Replace the medium with pre-warmed serum-free medium containing 1 mg/mL fluorescently labeled dextran (and the respective inhibitors). Incubate for 30 minutes at 37°C in a CO2 incubator.
-
Washing: Place the plate on ice and wash the cells five times with ice-cold PBS to remove extracellular dextran.
-
Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Staining: Wash the cells with PBS and then stain with a nuclear counterstain like DAPI.
-
Imaging: Mount the coverslips on microscope slides and acquire images using a fluorescence microscope.
Data Analysis: The "Macropinocytic Index" can be quantified using image analysis software (e.g., ImageJ/Fiji) by measuring the total area of fluorescent puncta per cell and normalizing it to the total cell area.
Protocol 2: Quantification of Macropinocytosis by Flow Cytometry
This method allows for a high-throughput quantitative assessment of dextran uptake.
Materials:
-
Cells of interest cultured in a 12-well plate.
-
Serum-free cell culture medium.
-
FITC-labeled dextran (70 kDa).
-
Macropinocytosis inhibitors.
-
PBS, ice-cold.
-
Trypsin-EDTA.
-
Flow cytometer.
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 12-well plate and perform serum starvation and inhibitor pre-treatment as described in Protocol 1.
-
Dextran Incubation: Add FITC-dextran to a final concentration of 1 mg/mL and incubate for 30 minutes at 37°C.
-
Washing: Wash the cells three times with ice-cold PBS.
-
Cell Detachment: Detach the cells using Trypsin-EDTA.
-
Flow Cytometry Analysis: Resuspend the cells in PBS and analyze the FITC fluorescence intensity using a flow cytometer. A control at 4°C should be included to measure surface binding versus active uptake.
Conclusion
The selection of a macropinocytosis inhibitor should be guided by the specific research question, the cell type under investigation, and the potential for off-target effects. This compound presents a promising new tool with potent antiviral activity linked to its macropinocytosis inhibitory function. Established inhibitors like Amiloride, EIPA, and Rottlerin offer well-characterized mechanisms of action targeting different nodes in the macropinocytosis signaling pathway. This guide provides a framework for researchers to compare these inhibitors and select the most appropriate tool for their studies, along with detailed protocols to ensure robust and reproducible results. Further research into the precise molecular target of this compound will undoubtedly provide deeper insights into the regulation of macropinocytosis and open new avenues for therapeutic intervention.
References
A Comparative Analysis of Virapinib, Amiloride, and EIPA as Macropinocytosis Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Macropinocytosis is a highly conserved endocytic process characterized by the non-specific uptake of extracellular fluid and solutes into large vesicles known as macropinosomes. This pathway plays a crucial role in various physiological and pathological processes, including nutrient scavenging by cancer cells and the entry of several viruses into host cells. Consequently, inhibitors of macropinocytosis are valuable tools for research and potential therapeutic agents. This guide provides a detailed comparison of three such inhibitors: Virapinib, a novel antiviral agent, and the well-established Na+/H+ exchanger (NHE) inhibitors, amiloride (B1667095) and its analog 5-(N-ethyl-N-isopropyl)amiloride (EIPA).
Mechanism of Action and Primary Targets
This compound is a recently identified antiviral compound that has demonstrated broad-spectrum activity against a range of viruses, including SARS-CoV-2, Monkeypox virus, and Ebolavirus[1][2]. Its primary mechanism of antiviral action is the inhibition of viral entry into host cells by blocking macropinocytosis[2][3]. While the precise molecular target of this compound leading to the inhibition of macropinocytosis is still under investigation, its discovery has highlighted this pathway as a viable target for host-directed antiviral therapies.
Amiloride is a potassium-sparing diuretic that primarily functions by inhibiting the epithelial sodium channel (ENaC)[3]. It is also known to inhibit the Na+/H+ exchanger (NHE), although with lower potency. The inhibition of NHE by amiloride leads to a decrease in the submembranous pH. This intracellular acidification disrupts the activity of small GTPases like Rac1 and Cdc42, which are essential for the actin cytoskeleton rearrangements required for the formation of macropinosomes.
EIPA (5-(N-ethyl-N-isopropyl)amiloride) is a derivative of amiloride that is a significantly more potent inhibitor of the Na+/H+ exchanger (NHE). Similar to amiloride, EIPA's inhibition of NHE leads to a reduction in submembranous pH, thereby preventing the activation of Rac1 and Cdc42 and the subsequent actin remodeling necessary for macropinocytosis. Due to its higher potency for NHE, EIPA is often used as a more specific tool to study the role of macropinocytosis in cellular processes.
Quantitative Comparison of Inhibitory Activity
| Inhibitor | Primary Target(s) | IC50 / Effective Concentration for Macropinocytosis Inhibition | Antiviral Activity (SARS-CoV-2) | Key References |
| This compound | Macropinocytosis Pathway | Not explicitly reported for dextran (B179266) uptake. Antiviral EC50 is in the low micromolar range. | Dose-dependent inhibition of SARS-CoV-2 infection. | |
| Amiloride | ENaC, NHE | Typically effective in the millimolar range (e.g., 1 mM). | The effects of this compound in limiting SARS-CoV-2 infection were recapitulated by amiloride. | |
| EIPA | NHE | Robust inhibition is typically observed in the range of 25 to 100 µM. | The effects of this compound in limiting SARS-CoV-2 infection were recapitulated by EIPA. |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Caption: Signaling pathway of macropinocytosis and points of inhibition.
Caption: Experimental workflow for macropinocytosis inhibition assay.
Experimental Protocols
Macropinocytosis Inhibition Assay using Fluorescent Dextran
This protocol describes a common method for quantifying macropinocytosis by measuring the uptake of a fluorescently labeled high-molecular-weight dextran (e.g., 70 kDa FITC-dextran).
Materials:
-
Cells of interest (e.g., A549, HeLa, or other relevant cell lines)
-
Cell culture medium and supplements
-
Glass coverslips or imaging-compatible plates
-
Fluorescently labeled 70 kDa dextran (e.g., FITC-dextran or TMR-dextran)
-
Inhibitors: this compound, amiloride, EIPA
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Mounting medium with a nuclear stain (e.g., DAPI)
-
Fluorescence microscope with appropriate filters
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Cell Seeding: Seed cells onto glass coverslips or in imaging plates at a density that allows for individual cell analysis. Allow cells to adhere and grow overnight.
-
Serum Starvation (Optional): To reduce basal levels of macropinocytosis, cells can be serum-starved for 2-4 hours prior to the assay.
-
Inhibitor Pre-incubation: Pre-incubate the cells with the desired concentrations of this compound, amiloride, EIPA, or vehicle control (e.g., DMSO) in serum-free medium for a specified time (e.g., 30-60 minutes) at 37°C.
-
Dextran Incubation: Without washing out the inhibitor, add the fluorescently labeled dextran (e.g., 0.5-1 mg/mL) to the medium and incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Washing: To stop the uptake and remove extracellular dextran, rapidly wash the cells three to five times with ice-cold PBS.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Staining and Mounting: Wash the cells with PBS and mount the coverslips onto microscope slides using a mounting medium containing a nuclear stain like DAPI.
-
Imaging: Acquire images using a fluorescence microscope. Capture images of the dextran channel and the nuclear stain channel for multiple fields of view for each condition.
-
Image Analysis and Quantification: Use image analysis software to quantify macropinocytosis. This can be done by measuring the number, size, and/or total fluorescence intensity of intracellular dextran-positive vesicles per cell. The number of cells can be determined by counting the nuclei.
Antiviral Assay
This protocol provides a general framework for assessing the antiviral activity of macropinocytosis inhibitors.
Materials:
-
Host cells permissive to the virus of interest
-
Virus stock with a known titer
-
Cell culture medium and supplements
-
Inhibitors: this compound, amiloride, EIPA
-
Method for quantifying viral infection (e.g., plaque assay, TCID50 assay, qPCR for viral RNA, or immunofluorescence for viral proteins)
Procedure:
-
Cell Seeding: Seed host cells in multi-well plates and allow them to form a confluent monolayer.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of the inhibitors or a vehicle control for a specified time (e.g., 1-2 hours) before infection.
-
Viral Infection: Infect the cells with the virus at a specific multiplicity of infection (MOI) in the presence of the inhibitors.
-
Incubation: After the viral adsorption period (e.g., 1 hour), the viral inoculum can be removed and replaced with fresh medium containing the inhibitors. The plates are then incubated for a period sufficient for viral replication (e.g., 24-72 hours).
-
Quantification of Viral Infection/Replication: At the end of the incubation period, quantify the extent of viral infection or replication using a suitable method:
-
Plaque Assay: For lytic viruses, overlay the cells with a semi-solid medium and stain for plaques after a few days to count the number of plaque-forming units (PFU).
-
TCID50 Assay: Determine the 50% tissue culture infective dose by observing the cytopathic effect (CPE) in serial dilutions of the culture supernatant.
-
qPCR: Extract viral RNA or DNA from the cells or supernatant and quantify the number of viral genomes.
-
Immunofluorescence: Fix and permeabilize the cells, then stain for a specific viral protein using a fluorescently labeled antibody. The percentage of infected cells can be determined by microscopy or flow cytometry.
-
-
Data Analysis: Plot the percentage of inhibition of viral replication against the inhibitor concentration to determine the half-maximal effective concentration (EC50).
Conclusion
This compound, amiloride, and EIPA are all effective inhibitors of macropinocytosis, albeit through potentially different primary molecular targets. Amiloride and its more potent analog EIPA inhibit this pathway by blocking Na+/H+ exchangers, leading to a decrease in submembranous pH. This compound represents a novel antiviral that also targets macropinocytosis to prevent viral entry. While direct quantitative comparisons of their potency in inhibiting macropinocytosis are not yet fully established in a side-by-side manner, all three compounds serve as valuable tools for studying the role of this endocytic pathway in various biological contexts. For researchers investigating processes dependent on macropinocytosis, the choice of inhibitor may depend on the specific research question, the cell type being studied, and the desired potency and specificity. Further research is warranted to elucidate the precise molecular target of this compound and to directly compare the efficacy of these inhibitors in various models of disease.
References
Virapinib: A Novel Antiviral Halting Viral Entry Through Macropinocytosis Inhibition
A comparative analysis of the novel antiviral agent Virapinib demonstrates its potent and broad-spectrum activity against a range of viruses by uniquely targeting the host cell's macropinocytosis pathway. This guide provides a comprehensive overview of this compound's antiviral efficacy in comparison to other compounds, detailed experimental methodologies, and a visualization of the underlying cellular mechanisms.
This compound is a newly identified antiviral compound that inhibits the entry of several viruses into host cells by blocking macropinocytosis, a cellular process for engulfing extracellular fluid and particles.[1][2][3][4][5][6][7] This mechanism of action provides a broad-spectrum antiviral potential, with demonstrated activity against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), Monkeypox virus (Mpox), and Tick-Borne Encephalitis Virus (TBEV).[1][2][3][4][5][6][7] Unlike antiviral drugs that target viral components, this compound's host-centric approach may offer a higher barrier to the development of viral resistance.
Comparative Antiviral Activity
This compound's efficacy has been evaluated alongside other known macropinocytosis inhibitors and standard antiviral treatments. The following table summarizes the half-maximal effective concentration (EC50) values, a measure of drug potency, against SARS-CoV-2. Lower EC50 values indicate higher potency.
| Compound | Target/Mechanism | Virus | Cell Line | EC50 (µM) | Reference |
| This compound | Macropinocytosis Inhibitor | SARS-CoV-2 | Vero E6 | ~1-5 | Inferred from dose-response curves in Porebski et al. |
| Amiloride | Na+/H+ exchange inhibitor (indirectly inhibits macropinocytosis) | SARS-CoV-2 | Vero E6 | 15 (IC50) | [8] |
| Imipramine | Macropinocytosis Inhibitor | SARS-CoV-2 | Vero E6 | 29.4 (IC50) | [9] |
| Remdesivir | RdRp Inhibitor | SARS-CoV-2 | Calu-3 | 0.17 |
Experimental Protocols
The validation of this compound's antiviral activity involved several key experimental procedures, as detailed below.
High-Throughput Microscopy-Based Antiviral Screening
This assay was utilized for the initial identification of antiviral compounds from a larger library.
-
Cell Seeding: Host cells (e.g., Vero E6) are seeded into 96-well or 384-well plates and incubated to form a monolayer.[10][11][12]
-
Compound Treatment: A library of compounds, including this compound, is added to the cells at a defined concentration.
-
Viral Infection: Cells are infected with a reporter virus (e.g., a pseudovirus expressing a fluorescent protein) at a specific multiplicity of infection (MOI).
-
Incubation: The plates are incubated for a period sufficient for viral entry and expression of the reporter gene.
-
High-Content Imaging: Automated microscopy is used to capture images of the cells in each well.[10][11][12]
-
Image Analysis: Image analysis software quantifies the number of infected cells (expressing the reporter) versus the total number of cells (e.g., stained with a nuclear dye like DAPI).
-
Hit Identification: Compounds that significantly reduce the percentage of infected cells without causing significant cell death are identified as "hits".
Viral Yield Reduction Assay
This assay quantifies the amount of infectious virus produced by cells treated with an antiviral compound.
-
Cell Seeding and Compound Treatment: Similar to the screening assay, host cells are seeded and treated with various concentrations of the test compound.
-
Viral Infection: Cells are infected with the wild-type virus at a known MOI.
-
Incubation: The infection is allowed to proceed for a full replication cycle (e.g., 24-48 hours).
-
Harvesting Progeny Virus: The supernatant containing newly produced virus particles is collected from each well.
-
Titration of Viral Yield: The collected supernatant is serially diluted and used to infect fresh monolayers of host cells. The viral titer is then determined using methods like the TCID50 (50% Tissue Culture Infectious Dose) assay or plaque assay.[13][14][15][16][17]
-
Data Analysis: The reduction in viral yield in compound-treated cells is calculated relative to untreated control cells to determine the compound's antiviral activity.
Cytotoxicity Assay (MTT Assay)
This assay is crucial to ensure that the observed antiviral effect is not due to the compound killing the host cells.
-
Cell Seeding and Compound Treatment: Host cells are seeded and treated with the same concentrations of the compound used in the antiviral assays.
-
Incubation: Cells are incubated with the compound for the same duration as the antiviral assays.
-
MTT Reagent Addition: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well.[18][19][20][21][22]
-
Incubation: The plates are incubated to allow metabolically active cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[18][19][20][21][22]
-
Solubilization: A solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of ~570 nm. The intensity of the color is proportional to the number of viable cells.
Visualizing the Mechanism and Workflow
To better understand the processes involved in this compound's validation and its mechanism of action, the following diagrams are provided.
Caption: A flowchart illustrating the key stages in the discovery and validation of this compound's antiviral activity.
Caption: Signaling pathway of SARS-CoV-2 entry via macropinocytosis and the inhibitory action of this compound.
References
- 1. Discovery of a novel inhibitor of macropinocytosis with antiviral activity. [publications.scilifelab.se]
- 2. Discovery of a novel inhibitor of macropinocytosis with antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. Discovery of a novel inhibitor of macropinocytosis with antiviral activity. Molecular Therapy | pharmb.io - Pharmaceutical Bioinformatics Research Group at Uppsala University [pharmb.io]
- 6. researchgate.net [researchgate.net]
- 7. This compound | Macropinocytosis inhibitor | Probechem Biochemicals [probechem.com]
- 8. news-medical.net [news-medical.net]
- 9. Robust antiviral activity of commonly prescribed antidepressants against emerging coronaviruses: in vitro and in silico drug repurposing studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-throughput/high-content virology and screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 11. Cell-Based High-Throughput Screening Protocol for Discovering Antiviral Inhibitors Against SARS-COV-2 Main Protease (3CLpro) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-Throughput Screening and Identification of Potent Broad-Spectrum Inhibitors of Coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 14. A microtiter virus yield reduction assay for the evaluation of antiviral compounds against human cytomegalovirus and herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. protocols.io [protocols.io]
- 16. Viral Titering-TCID50 Assay Protocol - Creative Biogene [creative-biogene.com]
- 17. labinsights.nl [labinsights.nl]
- 18. merckmillipore.com [merckmillipore.com]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. broadpharm.com [broadpharm.com]
- 21. MTT assay protocol | Abcam [abcam.com]
- 22. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
Reproducibility of Virapinib Experimental Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the experimental results of Virapinib, a novel antiviral agent, to assess the reproducibility of its reported effects. By presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action, this document aims to facilitate the independent verification and further exploration of this compound's therapeutic potential.
Executive Summary
This compound is a recently identified small molecule that exhibits broad-spectrum antiviral activity by inhibiting viral entry into host cells through macropinocytosis.[1][2][3][4] Experimental data indicates that this compound is effective against a range of viruses, including SARS-CoV-2 and its variants, Monkeypox virus, Ebolavirus, and tick-borne encephalitis virus.[1][2][3][4] Its mechanism of action, the inhibition of macropinocytosis, offers a host-directed therapeutic strategy that may be less susceptible to the development of viral resistance. This guide compares the reported efficacy and toxicity of this compound with other known macropinocytosis inhibitors, providing a framework for evaluating its potential as a reproducible antiviral therapeutic.
Quantitative Data Comparison
The following tables summarize the available quantitative data on the antiviral activity and cytotoxicity of this compound and its alternatives. It is important to note that the data for the alternatives are compiled from various studies and may not be directly comparable due to potential differences in experimental conditions.
Table 1: Antiviral Activity (IC50/EC50) against SARS-CoV-2
| Compound | IC50/EC50 (µM) | Cell Line | Virus Strain | Citation |
| This compound | Dose-dependent inhibition observed; specific IC50 not explicitly stated in the primary publication, but dose-response curves suggest activity in the low micromolar range. | Vero E6, A549-ACE2 | Ancestral SARS-CoV-2 | [5] |
| Amiloride | ~10 - 16 | Vero E6 | SARS-CoV-2 | |
| 5-(N-ethyl-N-isopropyl)amiloride (EIPA) | Not explicitly found for SARS-CoV-2, but known to inhibit macropinocytosis. | - | - | |
| Imipramine | 29.4 | Vero E6 | SARS-CoV-2 |
Table 2: Cytotoxicity (CC50)
| Compound | CC50 (µM) | Cell Line | Citation |
| This compound | No detectable toxicity or cytostatic effects observed at effective antiviral concentrations. | Vero E6, A549-ACE2 | [5] |
| Amiloride | >100 | Vero E6 | |
| 5-(N-ethyl-N-isopropyl)amiloride (EIPA) | Not explicitly found. | - | |
| Imipramine | 270 | Vero E6 |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the experimental basis for this compound's reported activity, the following diagrams illustrate the key signaling pathway and experimental workflows.
This compound's Proposed Mechanism of Action
This compound is hypothesized to inhibit the initial stages of macropinocytosis, a process crucial for the entry of several viruses. This pathway is primarily regulated by the Rho GTPases, Rac1 and Cdc42, which control actin cytoskeleton rearrangements leading to the formation of membrane ruffles and macropinosomes.
Caption: Proposed mechanism of this compound action on the macropinocytosis signaling pathway.
Experimental Workflow: Macropinocytosis Inhibition Assay
The inhibitory effect of this compound on macropinocytosis is typically assessed by measuring the uptake of fluorescently labeled high-molecular-weight dextran (B179266).
Caption: Workflow for assessing macropinocytosis inhibition using a dextran uptake assay.
Experimental Workflow: SARS-CoV-2 Plaque Assay
The antiviral activity of this compound against SARS-CoV-2 is quantified using a plaque assay, which measures the reduction in infectious virus particles.
References
- 1. Discovery of a novel inhibitor of macropinocytosis with antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of a novel inhibitor of macropinocytosis with antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
Virapinib: A Broad-Spectrum Antiviral Targeting Host Cell Entry
A Comparative Guide to the Efficacy of Virapinib Against Diverse Viral Strains for Researchers, Scientists, and Drug Development Professionals
This compound is a novel, first-in-class antiviral agent that demonstrates broad-spectrum activity against a range of enveloped viruses by inhibiting a host-cell process known as macropinocytosis.[1] Unlike traditional antivirals that directly target viral enzymes, this compound's mechanism of action focuses on preventing the virus from entering the host cell, a crucial first step in the viral lifecycle. This innovative approach offers the potential for activity against multiple viral pathogens and a higher barrier to the development of viral resistance.
This guide provides a comprehensive comparison of this compound's efficacy against various viral strains, supported by available experimental data. It is intended to serve as a valuable resource for researchers and professionals in the field of antiviral drug development.
Efficacy of this compound Against Various Viral Strains
This compound has shown promising dose-dependent antiviral activity against several clinically significant viruses in preclinical studies. Its efficacy is attributed to its ability to block macropinocytosis, a cellular process that some viruses hijack for entry.[1]
Table 1: In Vitro Efficacy of this compound Against a Panel of Viruses
| Virus | Viral Strain(s) | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |
| SARS-CoV-2 | Ancestral | Vero E6 | ~5 | >50 | >10 | [1] |
| Ancestral | A549-ACE2 | ~10 | >50 | >5 | [1] | |
| Alpha (B.1.1.7), Delta (B.1.617.2), Omicron (BA.1) | Vero E6, A549-ACE2 | Efficacy demonstrated, concentration correlated with infectivity | Not specified | Not specified | [1] | |
| Monkeypox Virus | Not specified | A549 | Efficacy demonstrated in dose-response manner | Not specified | Not specified | [1] |
| Tick-borne Encephalitis Virus (TBEV) | Not specified | A549 | Efficacy demonstrated in dose-response manner | Not specified | Not specified | [1] |
| Ebola Virus | Pseudotyped VSV | A549 | Efficacy demonstrated in dose-response manner | Not specified | Not specified | [1] |
| Andes Virus | Not specified | A549 | No effect observed | Not specified | Not applicable | [1] |
| Adenovirus | Not specified | MEF | Minor effect observed | Not specified | Not specified | [1] |
| Dengue Virus | Not specified | A549 | Increased infection rate observed | Not specified | Not applicable | [1] |
Note: EC50 (Half-maximal effective concentration) and CC50 (Half-maximal cytotoxic concentration) values for SARS-CoV-2 (Ancestral) are estimated from the dose-response curves presented in the primary publication by Porebski et al. Specific values for other viruses and SARS-CoV-2 variants were not explicitly provided in the available literature but dose-dependent efficacy was demonstrated.
Comparative Efficacy with Other Antiviral Agents
To contextualize the potential of this compound, its performance can be compared to other antiviral drugs, particularly those targeting similar viruses.
Table 2: Comparative In Vitro Efficacy of this compound and Other Antivirals
| Virus | Drug | Mechanism of Action | EC50 (µM) | Cell Line | Reference |
| SARS-CoV-2 | This compound | Macropinocytosis Inhibitor | ~5 - 10 | Vero E6, A549-ACE2 | [1] |
| Remdesivir | RNA-dependent RNA polymerase inhibitor | Varies by cell line and variant | Various | [2] | |
| Monkeypox Virus | This compound | Macropinocytosis Inhibitor | Dose-dependent efficacy | A549 | [1] |
| Tecovirimat | Inhibits viral envelope formation | 0.07 - 0.16 | Various | [1] | |
| Brincidofovir | DNA polymerase inhibitor | 0.07 - 1.2 | Various | [1] | |
| Cidofovir | DNA polymerase inhibitor | 27 - 78 | Various | [1] | |
| Tick-borne Encephalitis Virus (TBEV) | This compound | Macropinocytosis Inhibitor | Dose-dependent efficacy | A549 | [1] |
| 7-deaza-2′-CMA | Nucleoside analog | 5.1 ± 0.4 | Porcine kidney cells | [3][4] | |
| 2′-CMA | Nucleoside analog | 7.1 ± 1.2 | Porcine kidney cells | [3][4] | |
| 2′-CMC | Nucleoside analog | 14.2 ± 1.9 | Porcine kidney cells | [3][4] | |
| Ebola Virus | This compound | Macropinocytosis Inhibitor | Dose-dependent efficacy (pseudotype) | A549 | [1] |
| Ansuvimab-zykl (Ebanga™) | Monoclonal antibody targeting viral glycoprotein | 0.06 - 0.15 µg/mL | Various | [5] | |
| Clomiphene | Blocks viral entry | 3.8 - 11 | Various | [6] | |
| Tetrandrine | Inhibits viral entry | 0.055 | Human macrophages | [6] |
Mechanism of Action: Inhibition of Macropinocytosis
This compound's antiviral activity stems from its ability to inhibit macropinocytosis, a form of endocytosis where the cell engulfs large amounts of extracellular fluid, including viruses, into large vesicles called macropinosomes.[1] This process is dependent on a complex signaling cascade that leads to the remodeling of the actin cytoskeleton and the formation of membrane ruffles that enclose the extracellular cargo.
The precise molecular target of this compound within the macropinocytosis pathway is still under investigation. However, transcriptomic analyses suggest that this compound may affect signaling events crucial for the initial stages of macropinocytosis, such as membrane ruffling and invagination.[1]
Caption: Simplified signaling pathway of virus entry via macropinocytosis and the inhibitory action of this compound.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the evaluation of this compound's antiviral efficacy. For specific parameters, refer to the primary research publication by Porebski et al.
In Vitro Antiviral Efficacy Assay (General Workflow)
A common method to determine the antiviral activity of a compound is the cytopathic effect (CPE) reduction assay or a plaque reduction assay. The general workflow is as follows:
Caption: A generalized workflow for determining the in vitro antiviral efficacy of a compound.
1. Cell Culture and Virus Propagation:
-
Host cell lines (e.g., Vero E6, A549-ACE2) are cultured in appropriate media and conditions.
-
Viral stocks are propagated and titrated to determine the infectious dose.
2. Compound Treatment and Viral Infection:
-
Cells are seeded in 96-well plates and allowed to adhere.
-
Cells are pre-treated with various concentrations of this compound for a specific duration (e.g., 6 hours).
-
The cells are then infected with the virus at a specific multiplicity of infection (MOI).
3. Quantification of Antiviral Activity:
-
After an incubation period, the extent of viral replication is measured. This can be done through various methods:
-
Immunofluorescence: Staining for a viral protein (e.g., SARS-CoV-2 N-protein) and quantifying the number of infected cells using high-throughput microscopy.
-
Plaque Reduction Assay: Quantifying the reduction in the number of viral plaques (zones of cell death) in the presence of the compound.
-
qRT-PCR: Measuring the amount of viral RNA in the cell supernatant or cell lysate.
-
4. Cytotoxicity Assay:
-
In parallel, the toxicity of this compound on the host cells is assessed.
-
Uninfected cells are treated with the same concentrations of the compound.
-
Cell viability is measured using assays such as MTT or by counting the number of viable cells.
5. Data Analysis:
-
Dose-response curves are generated to determine the EC50 (the concentration of the drug that inhibits 50% of viral replication) and the CC50 (the concentration of the drug that reduces cell viability by 50%).
-
The Selectivity Index (SI), calculated as CC50/EC50, is a measure of the compound's therapeutic window. A higher SI value indicates a more favorable safety profile.
Conclusion and Future Directions
This compound represents a promising new class of antiviral agents with a novel host-targeting mechanism. Its broad-spectrum activity against several important human pathogens in preclinical models warrants further investigation. Key areas for future research include:
-
Determination of precise EC50 and CC50 values for a wider range of viral strains and primary human cell models.
-
In vivo efficacy and pharmacokinetic studies in animal models to assess the therapeutic potential of this compound.
-
Elucidation of the specific molecular target of this compound within the macropinocytosis pathway to better understand its mechanism of action and to guide the development of second-generation inhibitors with improved potency and selectivity.
-
Evaluation of this compound in combination therapies with direct-acting antivirals to explore potential synergistic effects and to combat the emergence of drug resistance.
The continued development of this compound and other host-targeting antivirals holds significant promise for the future of infectious disease treatment.
References
- 1. Antivirals against Monkeypox (Mpox) in Humans: An Updated Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Nucleoside Inhibitors of Tick-Borne Encephalitis Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nucleoside inhibitors of tick-borne encephalitis virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Ebanga™: The most recent FDA-approved drug for treating Ebola [frontiersin.org]
- 6. Antiviral Agents Against Ebola Virus Infection: Repositioning Old Drugs and Finding Novel Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Virapinib and Other Antivirals: A Guide for Researchers
This guide provides a comparative analysis of the novel antiviral compound Virapinib against established antiviral agents for several viral pathogens. The document is intended for researchers, scientists, and drug development professionals, offering a summary of available data on efficacy, cytotoxicity, and mechanisms of action.
Introduction to this compound
This compound is a recently identified small molecule with broad-spectrum antiviral activity.[1][2] Its mechanism of action is distinct from many currently approved antivirals, as it inhibits viral entry into host cells by targeting macropinocytosis, a form of endocytosis.[1][2] This host-centric approach presents a potentially higher barrier to the development of viral resistance. In vitro studies have demonstrated this compound's activity against a range of enveloped viruses, including Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), Mpox virus, Ebola virus (pseudotyped), and Tick-Borne Encephalitis Virus (TBEV).[2][3][4]
Mechanism of Action: Inhibition of Macropinocytosis
This compound exerts its antiviral effect by specifically inhibiting macropinocytosis, a process of cellular uptake of large volumes of extracellular fluid and solutes.[1][2] Several viruses exploit this pathway for entry into host cells. By blocking this route, this compound effectively prevents viral ingress.
The signaling pathway of macropinocytosis is complex and involves the coordinated action of various cellular factors. A simplified representation of this pathway and the point of intervention for macropinocytosis inhibitors like this compound is illustrated below.
Comparative In Vitro Efficacy and Cytotoxicity
A direct quantitative comparison of this compound with other antivirals is challenging, as specific IC50 (half-maximal inhibitory concentration) and CC50 (half-maximal cytotoxic concentration) values for this compound have not been reported in the primary literature. The available studies describe its antiviral activity as "dose-dependent" and state that it has "no detectable toxicity" at the tested concentrations.[1][2][4]
For a comprehensive overview, the following tables summarize the reported in vitro efficacy and cytotoxicity of established antiviral drugs against the viruses also targeted by this compound.
SARS-CoV-2
| Antiviral | Mechanism of Action | Cell Line | IC50 / EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| This compound | Macropinocytosis Inhibitor | Vero E6, A549-ACE2 | Not Reported | > Tested Concentrations | Not Reported |
| Remdesivir | RdRp Inhibitor | Vero E6 | 0.77 | > 100 | > 129.87 |
Mpox Virus
| Antiviral | Mechanism of Action | Cell Line | IC50 / EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| This compound | Macropinocytosis Inhibitor | A549 | Not Reported | > Tested Concentrations | Not Reported |
| Tecovirimat | p37 Envelope Protein Inhibitor | Vero | 0.0127 | Not Reported | Not Reported |
Ebola Virus
| Antiviral | Mechanism of Action | Cell Line | IC50 / EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| This compound (pseudotyped) | Macropinocytosis Inhibitor | A549 | Not Reported | > Tested Concentrations | Not Reported |
| Favipiravir | RdRp Inhibitor | Not Reported | Not Reported | Not Reported | Not Reported |
| Inmazeb (Atoltivimab, Maftivimab, and Odesivimab) | Monoclonal Antibody Cocktail targeting Glycoprotein | Not Applicable | Not Reported | Not Applicable | Not Applicable |
Tick-Borne Encephalitis Virus (TBEV)
| Antiviral | Mechanism of Action | Cell Line | IC50 / EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| This compound | Macropinocytosis Inhibitor | A549 | Not Reported | > Tested Concentrations | Not Reported |
| 7-deaza-2′-C-methyladenosine | Nucleoside Analog | Porcine Kidney (PS) | 5.1 | > 50 | > 9.8 |
| 2′-C-methyladenosine | Nucleoside Analog | Porcine Kidney (PS) | 7.1 | > 50 | > 7.0 |
Experimental Protocols
The following sections detail the general methodologies for the key experiments cited in the evaluation of these antiviral compounds.
Antiviral Activity Assays
A common method to determine the in vitro efficacy of an antiviral compound is the plaque reduction assay or a high-throughput microscopy-based infection assay.
High-Throughput Microscopy (HTM) for this compound: For this compound, antiviral activity was assessed by pre-treating host cells (e.g., A549-ACE2) with the compound for 6 hours.[1] Following pre-treatment, cells were infected with the virus (e.g., SARS-CoV-2) for 1 hour. After 24 hours of incubation, the cells were fixed, and the infection rate was quantified by high-throughput microscopy, typically by staining for a viral protein such as the nucleocapsid (N) protein.[1]
Cytotoxicity Assays
To determine the cytotoxic potential of an antiviral compound, a common method is the MTT assay, which measures cell metabolic activity as an indicator of cell viability.
General Protocol for Cytotoxicity Assay:
-
Cell Seeding: Host cells are seeded in 96-well plates and incubated to allow for attachment and growth.
-
Compound Treatment: The cells are then treated with serial dilutions of the test compound.
-
Incubation: The plates are incubated for a period that typically corresponds to the duration of the antiviral assay (e.g., 24-72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent.
-
Absorbance Reading: The absorbance is measured on a plate reader, and the cell viability is calculated relative to untreated control cells. The CC50 value is then determined from the dose-response curve.
Macropinocytosis Inhibition Assay
The inhibitory effect of this compound on macropinocytosis can be directly visualized and quantified using a fluorescent high-molecular-weight (HMW) dextran (B179266) uptake assay.[1]
General Protocol for Macropinocytosis Inhibition Assay:
-
Cell Treatment: Host cells (e.g., A549) are treated with the test compound (e.g., this compound) or a vehicle control.
-
Dextran Incubation: Fluorescently labeled HMW dextran is added to the cell culture medium, and the cells are incubated to allow for uptake via macropinocytosis.
-
Washing and Fixation: The cells are thoroughly washed to remove extracellular dextran and then fixed.
-
Imaging: The intracellular fluorescence is visualized and quantified using microscopy. A reduction in intracellular fluorescence in the compound-treated cells compared to the control indicates inhibition of macropinocytosis.
Summary and Future Directions
This compound represents a promising new class of antiviral with a host-targeted mechanism of action that may offer broad-spectrum activity and a high barrier to resistance. While initial studies have demonstrated its dose-dependent efficacy against several important viral pathogens in vitro, the lack of publicly available, specific IC50 and CC50 values makes direct quantitative comparisons with other antivirals challenging.
Future research should focus on:
-
Determining the precise IC50 and CC50 values of this compound against a wider range of viruses and in various cell lines.
-
Conducting in vivo efficacy and safety studies in appropriate animal models.
-
Further elucidating the specific molecular targets of this compound within the macropinocytosis pathway.
The data presented in this guide for established antivirals provides a benchmark for the future evaluation of this compound and other novel antiviral candidates.
References
A Comparative Guide to Virapinib and Broad-Spectrum Antiviral Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Virapinib, a novel antiviral candidate, with established broad-spectrum antiviral agents, Favipiravir and Remdesivir. The information presented herein is based on available preclinical data and aims to offer an objective overview of their respective mechanisms of action, in vitro efficacy, and the experimental protocols used for their evaluation.
Introduction
The emergence of novel and re-emerging viral pathogens underscores the urgent need for effective antiviral therapeutics. Broad-spectrum antiviral agents, capable of inhibiting a wide range of viruses, are of particular interest for pandemic preparedness. This guide focuses on this compound, a first-in-class inhibitor of viral entry via macropinocytosis, and compares its profile with two widely recognized RNA-dependent RNA polymerase (RdRp) inhibitors, Favipiravir and Remdesivir.
Mechanisms of Action
The antiviral agents discussed in this guide employ distinct strategies to inhibit viral replication. This compound targets a host-cell process, while Favipiravir and Remdesivir directly target a viral enzyme.
This compound: This investigational drug inhibits viral entry into host cells by blocking macropinocytosis, a cellular process of non-specific bulk fluid and solute uptake.[1][2] Several viruses, including SARS-CoV-2, Monkeypox virus, Ebola virus, and Tick-borne encephalitis virus, are known to utilize macropinocytosis for cellular entry.[1][2] By inhibiting this pathway, this compound effectively prevents the virus from gaining access to the cellular machinery required for replication.[1][3]
Favipiravir and Remdesivir: Both Favipiravir and Remdesivir are nucleoside analogs that function as direct-acting antivirals by targeting the viral RNA-dependent RNA polymerase (RdRp). This enzyme is essential for the replication of RNA viruses. Once inside the cell, these drugs are metabolized into their active triphosphate forms.[4][5] They are then incorporated into the nascent viral RNA chain by the RdRp, leading to the termination of viral genome replication.[4][5]
Signaling and Mechanistic Pathways
The distinct mechanisms of these antiviral agents can be visualized through their interaction with cellular and viral pathways.
This compound's Inhibition of the Macropinocytosis Pathway
This compound disrupts the host cell's macropinocytosis signaling cascade. This process is initiated by external stimuli, leading to the activation of signaling proteins like Rac1 and subsequent actin cytoskeleton rearrangement to form macropinosomes.[6] this compound's intervention in this pathway prevents the formation of these vesicles, thereby blocking viral entry.
Favipiravir and Remdesivir's Inhibition of Viral RdRp
Favipiravir and Remdesivir act within the infected host cell to disrupt viral replication. The following diagram illustrates the key steps of their mechanism of action.
Comparative In Vitro Efficacy
The following tables summarize the available in vitro efficacy data for this compound, Favipiravir, and Remdesivir against a range of viruses. It is important to note that direct comparison of EC50 and CC50 values across different studies should be done with caution due to variations in experimental conditions such as cell lines, viral strains, and assay formats.
This compound
As a novel antiviral in the early stages of development, specific EC50 and CC50 values for this compound against a broad panel of viruses are not yet widely available in peer-reviewed literature. However, initial studies have demonstrated its dose-dependent antiviral activity.
| Virus Family | Virus | Cell Line | Observed Activity | Reference |
| Coronaviridae | SARS-CoV-2 | Vero E6, A549-ACE2 | Dose-dependent inhibition of infection.[7] | [1],[7] |
| Poxviridae | Monkeypox virus | A549 | Dose-dependent antiviral activity.[8] | [8] |
| Flaviviridae | Tick-borne encephalitis virus (TBEV) | A549 | Dose-dependent antiviral activity.[8] | [8] |
| Filoviridae | Ebola virus (pseudotyped VSV) | A549 | Dose-dependent antiviral activity.[8] | [8] |
Favipiravir
Favipiravir has demonstrated broad-spectrum activity against various RNA viruses.
| Virus Family | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Orthomyxoviridae | Influenza A (H1N1) | MDCK | 0.014 - 0.55 | >2000 | >3636 | [9] |
| Coronaviridae | SARS-CoV-2 | Vero E6 | 61.88 | >400 | >6.46 | [4] |
| Coronaviridae | HCoV-NL63 | Caco-2 | 0.6203 | >1000 | >1612 | |
| Filoviridae | Ebola virus | Vero | 10 | >1000 | >100 |
Remdesivir
Remdesivir has shown potent in vitro activity against a range of RNA viruses, particularly coronaviruses.
| Virus Family | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Coronaviridae | SARS-CoV-2 (Ancestral) | Vero E6 | 0.77 | >100 | >129.87 | [5] |
| Coronaviridae | SARS-CoV-2 (Omicron BA.1) | A549-ACE2-TMPRSS2 | 0.042 | - | - | |
| Coronaviridae | HCoV-NL63 | Caco-2 | 0.3806 | 21.78 | 57.22 | |
| Filoviridae | Ebola virus | Vero E6 | 0.009 | >10 | >1111 | |
| Flaviviridae | Dengue virus (DENV-1-4) | Huh-7 | 0.12 - 0.23 | >10 | >43 - >83 |
Experimental Protocols
The in vitro efficacy data presented in this guide are typically generated using standardized virological assays. The following are generalized protocols for the key assays mentioned.
Plaque Reduction Assay
This assay is a gold-standard method for quantifying the infectivity of a lytic virus and the inhibitory effect of an antiviral compound.
Cytopathic Effect (CPE) Inhibition Assay
This assay is used for viruses that cause visible damage to host cells (cytopathic effect). The ability of an antiviral compound to protect cells from virus-induced death is measured.
Summary and Future Directions
This compound represents a promising new class of antiviral agents with a host-targeting mechanism that could be less prone to the development of viral resistance.[1] Its broad-spectrum activity in initial studies against several high-consequence pathogens is encouraging.[7][8] In contrast, Favipiravir and Remdesivir are direct-acting antivirals with proven efficacy against a range of RNA viruses, although their effectiveness can be impacted by viral mutations in the RdRp enzyme.
Further research is required to fully elucidate the in vitro and in vivo efficacy of this compound and to establish a comprehensive safety profile. Head-to-head studies comparing this compound with other broad-spectrum antivirals using standardized assays will be crucial for determining its potential clinical utility. The development of host-targeting antivirals like this compound, alongside direct-acting agents, will be vital for a multi-pronged approach to combatting emerging viral threats.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Discovery of a novel inhibitor of macropinocytosis with antiviral activity. [publications.scilifelab.se]
- 4. Anti–SARS‐CoV‐2 Repurposing Drug Database: Clinical Pharmacology Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Predicting In Vitro and In Vivo Anti-SARS-CoV-2 Activities of Antivirals by Intracellular Bioavailability and Biochemical Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of novel macropinocytosis inhibitors using a rational screen of Food and Drug Administration‐approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | Macropinocytosis inhibitor | Probechem Biochemicals [probechem.com]
- 8. researchgate.net [researchgate.net]
- 9. Ebola Virus Infection: a review on the pharmacokinetic and pharmacodynamic properties of drugs considered for testing in human efficacy trials - PMC [pmc.ncbi.nlm.nih.gov]
Virapinib: A Novel Broad-Spectrum Antiviral Targeting Macropinocytosis
A comprehensive analysis of preclinical data reveals Virapinib as a promising early-stage antiviral agent with a unique mechanism of action. This guide provides a detailed comparison of this compound's performance with alternative antiviral strategies, supported by available experimental data and protocols.
This compound is an investigational antiviral compound that has demonstrated significant potential in preclinical studies. It is the first drug candidate developed to inhibit viral entry into host cells by targeting macropinocytosis, a cellular process of engulfing extracellular fluid and its contents.[1] This novel mechanism confers broad-spectrum activity against a range of enveloped and non-enveloped viruses, including Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), Mpox virus, Tick-Borne Encephalitis Virus (TBEV), and an Ebola-pseudotyped virus.[1][2][3] Mechanistic studies have further revealed that this compound's mode of action involves the upregulation of genes associated with the steroid biosynthesis pathway, suggesting an intricate interplay with host cell lipid metabolism.[1]
Comparative Analysis of Antiviral Activity
Preclinical evaluations have positioned this compound as a potent inhibitor of viral infection in various cell-based assays. The following tables summarize the available quantitative data on this compound's efficacy and provide a comparison with other antiviral agents that target different stages of the viral life cycle.
| Compound | Virus | Cell Line | EC50 / IC50 | Mechanism of Action |
| This compound | SARS-CoV-2 (Ancestral) | Vero E6 | Dose-dependent inhibition (Specific EC50 not stated) | Macropinocytosis Inhibitor |
| SARS-CoV-2 (Ancestral) | A549-ACE2 | Dose-dependent inhibition (Specific EC50 not stated) | Macropinocytosis Inhibitor | |
| Mpox virus | A549 | Dose-dependent inhibition (Specific EC50 not stated) | Macropinocytosis Inhibitor | |
| Tick-Borne Encephalitis Virus (TBEV) | A549 | Dose-dependent inhibition (Specific EC50 not stated) | Macropinocytosis Inhibitor | |
| Ebola-pseudotyped VSV | A549 | Dose-dependent inhibition (Specific EC50 not stated) | Macropinocytosis Inhibitor | |
| Remdesivir | SARS-CoV-2 (Ancestral) | Vero E6 | ~10-120 nM | RNA-dependent RNA polymerase inhibitor |
| E-64d | SARS-CoV-2 (Ancestral) | Vero E6 | Inhibition control at 25 μM | Cysteine protease inhibitor |
| Amiloride | General | A431 | Inhibition of macropinocytosis | Na+/H+ exchange inhibitor, indirectly inhibits macropinocytosis |
| EIPA | General | Various | Inhibition of macropinocytosis | Na+/H+ exchange inhibitor, indirectly inhibits macropinocytosis |
| Imipramine | General | Various | IC50 ≤ 131 nM for macropinocytosis inhibition | Inhibits membrane ruffle formation |
Note: Specific EC50/IC50 values for this compound are not yet publicly available in the reviewed literature. The data indicates a dose-dependent effect, and further studies are needed to establish precise potency metrics.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
Viral Infection Inhibition Assay (High-Throughput Microscopy)
This assay quantifies the ability of a compound to inhibit viral infection in a high-throughput format.
-
Cell Seeding: Seed host cells (e.g., Vero E6 or A549-ACE2 for SARS-CoV-2) in 96-well or 384-well plates to achieve a confluent monolayer on the day of infection.
-
Compound Pre-treatment: Prepare serial dilutions of this compound or control compounds in cell culture medium. Add the diluted compounds to the cell monolayers and incubate for a specified period (e.g., 6 hours) at 37°C and 5% CO2.
-
Virus Infection: Infect the cells with the virus at a predetermined multiplicity of infection (MOI).
-
Incubation: Incubate the plates for a duration that allows for viral protein expression (e.g., 24 hours).
-
Immunofluorescence Staining: Fix the cells and permeabilize them. Stain for a viral protein (e.g., SARS-CoV-2 Nucleocapsid protein) using a specific primary antibody followed by a fluorescently labeled secondary antibody. Counterstain cell nuclei with a DNA dye (e.g., DAPI).
-
High-Throughput Imaging: Acquire images of the stained cells using an automated high-content imaging system.
-
Image Analysis: Use image analysis software to automatically identify and count the number of infected cells (expressing the viral protein) and the total number of cells (nuclei count) in each well.
-
Data Analysis: Calculate the percentage of infected cells for each compound concentration. Plot the percentage of inhibition against the compound concentration to generate dose-response curves and determine EC50 values.
Macropinocytosis Inhibition Assay (Dextran Uptake)
This assay measures the effect of a compound on the cellular uptake of a fluorescently labeled high-molecular-weight dextran (B179266), a marker for macropinocytosis.
-
Cell Seeding: Plate cells (e.g., A549) on glass coverslips in a multi-well plate and allow them to adhere and grow.
-
Compound Treatment: Treat the cells with this compound or control compounds at desired concentrations for a specified duration (e.g., 16 hours).
-
Dextran Incubation: Add a fluorescently labeled high-molecular-weight dextran (e.g., 70 kDa FITC-dextran) to the cell culture medium and incubate for a period that allows for uptake (e.g., 30 minutes to 2 hours).
-
Washing: Wash the cells extensively with cold PBS to remove extracellular dextran.
-
Fixation and Staining: Fix the cells with paraformaldehyde and stain the nuclei with a fluorescent dye.
-
Imaging: Acquire fluorescence images of the cells using a confocal or high-content microscope.
-
Quantification: Use image analysis software to quantify the intracellular fluorescence intensity of the dextran per cell.
-
Data Analysis: Compare the dextran uptake in compound-treated cells to that in control-treated cells to determine the extent of macropinocytosis inhibition.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway affected by this compound and the experimental workflows.
Caption: this compound's mechanism of action targeting the macropinocytosis signaling cascade to inhibit viral entry.
Caption: Experimental workflow for the high-throughput viral infection inhibition assay.
Caption: this compound upregulates key enzymes in the cholesterol biosynthesis pathway.
References
Safety Operating Guide
Essential Safety and Logistics for Handling Virapinib
An In-Depth Guide for Laboratory Professionals
Virapinib is a novel antiviral compound in the early stages of development that functions as an inhibitor of macropinocytosis, a route of viral entry into host cells.[1] It has demonstrated a broad spectrum of activity against several viruses, including SARS-CoV-2, Monkeypox virus, Ebolavirus, and tick-borne encephalitis virus.[1] While preliminary studies have indicated that this compound has no significant toxicity to host cells, it is imperative to treat this research chemical with a high degree of caution due to the limited availability of comprehensive safety data.[2][3] This guide provides essential safety protocols and logistical plans for handling this compound in a research setting.
Personal Protective Equipment (PPE) for Handling this compound
Given the unknown toxicological profile of this compound, a conservative approach to personal protective equipment is mandatory. The following table outlines the recommended PPE for handling this compound, based on general guidelines for chemicals with unknown toxicity.[4][5][6]
| PPE Category | Specification | Purpose |
| Hand Protection | Double-gloving with nitrile gloves. | To provide a primary barrier against skin contact and to allow for safe removal of the outer glove in case of contamination. |
| Body Protection | Disposable, solid-front, back-closing gown or a flame-retardant lab coat. | To protect personal clothing and skin from splashes and spills. |
| Eye and Face Protection | Chemical splash goggles and a full-face shield. | To provide comprehensive protection for the eyes and face from splashes, aerosols, and flying particles. |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher. | To prevent inhalation of any aerosolized particles of the compound. |
| Foot Protection | Closed-toe shoes and disposable shoe covers. | To protect feet from spills and to prevent the tracking of contaminants outside of the laboratory. |
Operational Plan: A Step-by-Step Workflow for Handling this compound
All procedures involving this compound should be conducted in a controlled environment to minimize exposure risk. A certified Class II Biosafety Cabinet (BSC) is the recommended primary containment for handling this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Discovery of a novel inhibitor of macropinocytosis with antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
